molecular formula C26H23FN8O2 B10796931 Sofnobrutinib CAS No. 1646608-10-7

Sofnobrutinib

Cat. No.: B10796931
CAS No.: 1646608-10-7
M. Wt: 498.5 g/mol
InChI Key: RQYDQAPLARKISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofnobrutinib (AS-0871) is an investigational, orally active, and highly selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK) . It is a small molecule designed to bind preferentially to the unactivated form of the BTK protein . This compound exhibits extreme selectivity, which suggests a potential for minimal off-target effects . Mechanism of Action: BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is involved in B-cell development and activation . It also plays a critical role in Fcɛ receptor (FcɛR) signaling in mast cells and basophils, regulating the release of chemical mediators like histamine and leukotrienes in allergic responses . By inhibiting BTK, this compound modulates these key pathways in immune cell activation . Research Applications and Value: Preclinical studies have demonstrated that this compound can strongly inhibit inflammatory reactions, showing significant efficacy in passive cutaneous anaphylaxis (PCA) models and collagen-induced arthritis (CIA) models . A first-in-human phase I study confirmed that the compound is well-tolerated in healthy subjects and achieves plasma levels sufficient to demonstrate robust pharmacodynamic effects . In ex vivo whole blood assays, this compound rapidly and dose-dependently suppressed basophil and B-cell activation, with doses of 100 mg and above showing strong inhibition . These properties make this compound a valuable tool for researching allergic diseases such as chronic spontaneous urticaria (CSU) and autoimmune conditions like rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE) . Physicochemical Properties: * Molecular Formula: C₂₆H₂₃FN₈O₂ * Molecular Weight: 498.19 g/mol * CAS Registry Number: 1646608-10-7 * InChIKey: RQYDQAPLARKISN-UHFFFAOYSA-N This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1646608-10-7

Molecular Formula

C26H23FN8O2

Molecular Weight

498.5 g/mol

IUPAC Name

2-[3-[4-amino-6-[(1-methylpyrazol-4-yl)amino]-1,3,5-triazin-2-yl]-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1-one

InChI

InChI=1S/C26H23FN8O2/c1-34-12-17(11-29-34)30-26-32-23(31-25(28)33-26)18-3-2-4-21(19(18)13-36)35-8-7-15-9-16(14-5-6-14)10-20(27)22(15)24(35)37/h2-4,7-12,14,36H,5-6,13H2,1H3,(H3,28,30,31,32,33)

InChI Key

RQYDQAPLARKISN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=NC(=NC(=N2)N)C3=C(C(=CC=C3)N4C=CC5=CC(=CC(=C5C4=O)F)C6CC6)CO

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Sofnobrutinib (AS-0871): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel, Non-Covalent BTK Inhibitor for Inflammatory and Autoimmune Disorders

Sofnobrutinib (formerly AS-0871) is an orally active and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Carna Biosciences, this small molecule therapeutic has shown promise in the treatment of inflammatory and autoimmune diseases by targeting a key enzyme in B-cell and myeloid cell signaling pathways.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of this compound stemmed from a scaffold-hopping approach to identify highly selective BTK inhibitors.[3] BTK is a crucial signaling enzyme in both B-cell antigen receptor (BCR) and Fc receptor (FcγR) pathways, making it an attractive therapeutic target for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis.[1][3] Unlike covalent BTK inhibitors, this compound was designed as a non-covalent inhibitor, binding preferentially to the unactivated form of the BTK protein.[1] This design choice aimed to confer high selectivity and potentially minimize off-target effects, enhancing the safety profile of the drug.[1]

Synthesis of this compound (AS-0871)

The synthesis of this compound, referred to as compound 4b in its discovery publication, involves a multi-step process. The key steps are outlined below, based on the information provided in the supplementary materials of Kawahata et al. (2018).

Scheme 1: Synthesis of this compound (4b)

Synthesis cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis cluster_C Final Coupling and Deprotection A1 Starting Material 1 A2 Intermediate A A1->A2 Multi-step sequence C1 Coupling Reaction A2->C1 B1 Starting Material 2 B2 Intermediate B B1->B2 Multi-step sequence B2->C1 C2 This compound (4b) C1->C2 Deprotection Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK_B BTK LYN_SYK->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 B_Cell_Response B-Cell Activation & Proliferation PLCg2->B_Cell_Response FcR FcR SYK_Fc SYK FcR->SYK_Fc BTK_Fc BTK SYK_Fc->BTK_Fc Cytokine_Release Inflammatory Cytokine Release (TNF-α, IL-6) BTK_Fc->Cytokine_Release This compound This compound (AS-0871) This compound->BTK_B inhibits This compound->BTK_Fc inhibits BTK_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant BTK enzyme - Kinase buffer - ATP - Substrate (e.g., poly(Glu,Tyr)) Start->Prepare_Reagents Add_Inhibitor Add serial dilutions of This compound to microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add BTK enzyme to wells Add_Inhibitor->Add_Enzyme Incubate_1 Incubate to allow inhibitor-enzyme binding Add_Enzyme->Incubate_1 Initiate_Reaction Initiate kinase reaction by adding ATP/substrate mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at room temperature (e.g., 60 minutes) Initiate_Reaction->Incubate_2 Stop_Reaction Stop reaction and detect ADP formation (e.g., ADP-Glo™) Incubate_2->Stop_Reaction Measure_Signal Measure luminescence Stop_Reaction->Measure_Signal Analyze_Data Analyze data to determine IC50 values Measure_Signal->Analyze_Data End End Analyze_Data->End CIA_Model_Workflow Start Start Select_Mice Select susceptible mouse strain (e.g., DBA/1J) Start->Select_Mice Primary_Immunization Day 0: Primary immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) Select_Mice->Primary_Immunization Booster_Immunization Day 21: Booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) Primary_Immunization->Booster_Immunization Treatment_Initiation Initiate daily oral administration of This compound or vehicle Booster_Immunization->Treatment_Initiation Monitor_Arthritis Monitor mice for signs of arthritis: - Clinical scoring of paw swelling - Body weight measurement Treatment_Initiation->Monitor_Arthritis Monitor_Arthritis->Monitor_Arthritis Endpoint_Analysis Endpoint analysis: - Histopathological evaluation of joints - Measurement of inflammatory markers Monitor_Arthritis->Endpoint_Analysis End End Endpoint_Analysis->End

References

Preclinical Pharmacology of Sofnobrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by Carna Biosciences, it is distinguished by its highly selective, non-covalent, and reversible binding mechanism, which targets the unactivated conformation of the BTK protein.[2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and key pharmacodynamic and pharmacokinetic parameters. The data presented herein support its ongoing development for the treatment of inflammatory and autoimmune diseases.[5]

Mechanism of Action

BTK is a non-receptor tyrosine kinase belonging to the Tec family, which is a critical signaling node in various immune cells.[2] It plays a pivotal role in the signal transduction pathways downstream of multiple receptors essential for immune cell function:

  • B-Cell Antigen Receptor (BCR) Signaling: In B cells, BTK is indispensable for development, differentiation, and activation. Aberrant BCR signaling is implicated in the pathogenesis of autoimmune diseases through the production of autoantibodies.[2]

  • Fcε Receptor (FcεR) Signaling: In mast cells and basophils, BTK is a crucial enzyme for FcεR signaling, which, upon activation by IgE, triggers the release of histamine, leukotrienes, and other inflammatory mediators associated with allergic reactions.[1][2]

  • Fcγ Receptor (FcγR) Signaling: In myeloid cells such as macrophages, BTK mediates downstream signaling of Fcγ receptors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to the pathology of conditions like rheumatoid arthritis.[2]

This compound exerts its therapeutic effect by potently and selectively inhibiting BTK. As a non-covalent inhibitor, it does not form a permanent bond with the Cysteine 481 residue in the BTK active site, a mechanism that may offer advantages in overcoming resistance associated with C481S mutations that affect covalent inhibitors.[4] By binding preferentially to the unactivated form of BTK, this compound effectively blocks the downstream signaling cascade, thereby inhibiting the activation of B cells, basophils, and mast cells.[2][4]

BTK_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Effects BCR BCR BTK BTK (Unactivated) BCR->BTK Activates FcR FcεR / FcγR FcR->BTK Activates PLCg2 PLCγ2 Activation Signaling Ca²⁺ Mobilization NF-κB, MAPK Pathways PLCg2->Signaling Response Cell Activation Cytokine Release Autoantibody Production Signaling->Response BTK_act BTK (Activated) BTK->BTK_act BTK_act->PLCg2 This compound This compound This compound->BTK Inhibits (Non-covalent) Sofnobrutinib_Pharmacology_Logic cluster_properties Core Molecular Properties cluster_preclinical Preclinical Outcomes cluster_implications Therapeutic Implications Prop1 Non-Covalent BTK Binding Outcome1 Potent Inhibition of B-Cell & Basophil Activation Prop1->Outcome1 Outcome2 Efficacy in Arthritis (CIA) Model Prop1->Outcome2 Outcome3 Efficacy in Allergy (PCA) Model Prop1->Outcome3 Outcome4 Reduced Pro-inflammatory Cytokine Production Prop1->Outcome4 Prop2 High Kinase Selectivity Prop2->Outcome2 Prop2->Outcome3 Prop2->Outcome4 Imp1 Potential for Reduced Off-Target Side Effects Prop2->Imp1 Prop3 Oral Bioavailability Imp2 Promising Candidate for Autoimmune & Allergic Diseases Prop3->Imp2 Outcome1->Imp2 Outcome2->Imp2 Outcome3->Imp2 Outcome4->Imp2 Imp1->Imp2 Experimental_Workflow cluster_assays start Whole Blood Sample (Pre- and Post-Dose) stim_bcell Stimulation: Anti-IgD start->stim_bcell B-Cell Assay stim_baso Stimulation: Anti-IgE start->stim_baso Basophil Assay stain_bcell Stain: Anti-CD69 stim_bcell->stain_bcell analysis Flow Cytometry Analysis stain_bcell->analysis stain_baso Stain: Anti-CD63 stim_baso->stain_baso stain_baso->analysis end Endpoint: % Inhibition of Cell Activation analysis->end

References

Sofnobrutinib's Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Carna Biosciences, this compound is engineered for high selectivity and is currently under investigation for the treatment of inflammatory and immune disorders.[3] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

This compound distinguishes itself by preferentially binding to the unactivated form of the BTK protein.[2][4] This mechanism, coupled with its high selectivity, suggests a potential for minimal off-target effects, a desirable characteristic for therapies targeting chronic inflammatory and autoimmune diseases.[2][4]

Core Target Potency

This compound demonstrates potent inhibition of its primary target, Bruton's tyrosine kinase. The inhibitory activity has been quantified against both the activated and unactivated forms of the enzyme, highlighting its preference for the latter.

TargetParameterValue (nM)
Activated BTKIC503.4
Unactivated BTKIC500.3

Kinase Selectivity Profile

A comprehensive kinase selectivity profiling study was conducted to assess the specificity of this compound. The compound was screened against a panel of 312 kinases at a concentration of 0.3 µM. The results underscore the remarkable selectivity of this compound, with only two other kinases being inhibited within the tested concentration range.[5] The identities of these two off-target kinases have not been publicly disclosed.

ParameterValue
Number of Kinases Screened312
This compound Concentration0.3 µM
Number of Off-Target Kinases Inhibited2

This high degree of selectivity is a key differentiator for this compound, potentially translating to a more favorable safety profile with a lower incidence of adverse effects often associated with less selective kinase inhibitors.

Cellular Activity and Pharmacodynamics

The biological activity of this compound has been demonstrated in cellular assays, providing insights into its pharmacodynamic effects. A first-in-human Phase I study in healthy volunteers established the half-maximal inhibitory concentration (IC50) for basophil and B-cell activation.[6][7]

Cellular TargetParameterValue (ng/mL)
Basophil ActivationIC5054.06 - 57.01
B-cell ActivationIC50187.21

These data from ex vivo whole blood assays confirm that this compound effectively suppresses key immune cell functions at clinically achievable concentrations.[6][7]

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting BTK, a critical signaling molecule in various immune cells. The following diagrams illustrate the key signaling pathways modulated by this compound.

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcER Fcε Receptor Signaling (Mast Cells/Basophils) BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK_B BTK LYN_SYK->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 Downstream_B Downstream Signaling (Proliferation, Survival, Antibody Production) PLCg2->Downstream_B Sofnobrutinib_B This compound Sofnobrutinib_B->BTK_B FcER FcεRI LYN_SYK_F LYN/SYK FcER->LYN_SYK_F BTK_F BTK LYN_SYK_F->BTK_F PLCg PLCγ BTK_F->PLCg Downstream_F Downstream Signaling (Degranulation, Cytokine Release) PLCg->Downstream_F Sofnobrutinib_F This compound Sofnobrutinib_F->BTK_F

BTK Signaling Pathways Inhibited by this compound.

Experimental Protocols

The determination of this compound's selectivity profile involves a series of specialized assays. The following sections provide an overview of the likely methodologies employed.

Kinase Selectivity Profiling (Mobility Shift Assay)

Carna Biosciences, the developer of this compound, widely utilizes a Mobility Shift Assay (MSA) for its kinase profiling services.[8][9] This technique is a robust method for measuring enzyme activity and inhibitor potency.

Mobility_Shift_Assay_Workflow plate 1. Kinase Reaction (Kinase, Substrate, ATP, This compound) separation 2. Electrophoretic Separation (Microfluidic Chip) plate->separation detection 3. Laser-Induced Fluorescence Detection separation->detection analysis 4. Data Analysis (% Inhibition / IC50) detection->analysis

Generalized Workflow for a Mobility Shift Assay.

Protocol Outline:

  • Kinase Reaction: The BTK enzyme, a fluorescently labeled substrate peptide, and ATP are combined in the wells of a microtiter plate. This compound at various concentrations is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period, during which the kinase phosphorylates the substrate.

  • Termination: The reaction is stopped.

  • Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip where an electric field is applied. The phosphorylated and non-phosphorylated substrates, having different charges, migrate at different rates and are separated.

  • Detection: As the separated components pass a detector, a laser excites the fluorescent label, and the emitted light is measured.

  • Data Analysis: The ratio of phosphorylated to non-phosphorylated substrate is calculated to determine the kinase activity. The percentage of inhibition at different this compound concentrations is then used to determine the IC50 value.

BTK Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

To specifically assess the binding of this compound to the unactivated form of BTK, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay is a suitable method. Carna Biosciences has published on the development of such assays.[3][4]

TR_FRET_Binding_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound btk_donor BTK-Donor tracer_acceptor Tracer-Acceptor btk_donor->tracer_acceptor Binding fret_signal High TR-FRET Signal tracer_acceptor->fret_signal Proximity btk_donor_i BTK-Donor tracer_acceptor_i Tracer-Acceptor btk_donor_i->tracer_acceptor_i Displacement This compound This compound This compound->btk_donor_i Competitive Binding no_fret_signal Low TR-FRET Signal tracer_acceptor_i->no_fret_signal No Proximity

Principle of a Competitive TR-FRET Binding Assay.

Protocol Outline:

  • Reagents: The assay utilizes BTK protein labeled with a donor fluorophore (e.g., Europium) and a tracer molecule that binds to the BTK active site labeled with an acceptor fluorophore (e.g., phycoerythrin).

  • Competition: In the absence of an inhibitor, the tracer binds to BTK, bringing the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.

  • Inhibition: When this compound is introduced, it competes with the tracer for binding to BTK.

  • Signal Reduction: The binding of this compound displaces the tracer, increasing the distance between the donor and acceptor, leading to a decrease in the TR-FRET signal.

  • Quantification: The degree of signal reduction is proportional to the binding affinity of this compound, allowing for the determination of its binding potency (e.g., Ki or IC50).

Cellular Pharmacodynamic Assays (Flow Cytometry)

The inhibitory effect of this compound on basophil and B-cell activation was likely assessed using flow cytometry.[6]

Cellular_Assay_Workflow whole_blood 1. Whole Blood Collection incubation 2. Incubation with This compound whole_blood->incubation stimulation 3. Stimulation (e.g., anti-IgE or anti-IgD) incubation->stimulation staining 4. Staining with Fluorescent Antibodies (e.g., anti-CD63, anti-CD69) stimulation->staining flow_cytometry 5. Flow Cytometry Analysis staining->flow_cytometry data_analysis 6. Data Analysis (% Inhibition / IC50) flow_cytometry->data_analysis

Workflow for Cellular Pharmacodynamic Assays.

Protocol Outline:

  • Blood Collection: Whole blood samples are collected from subjects.

  • Incubation: The blood samples are incubated with varying concentrations of this compound.

  • Stimulation:

    • For basophil activation, the cells are stimulated with an anti-IgE antibody.

    • For B-cell activation, the cells are stimulated with an anti-IgD antibody.

  • Staining: The cells are then stained with fluorescently labeled antibodies specific for activation markers:

    • CD63 for basophils.

    • CD69 for B-cells.

  • Flow Cytometry: The samples are analyzed on a flow cytometer to quantify the expression of the activation markers on the target cell populations.

  • Data Analysis: The level of marker expression is used to determine the percentage of activated cells. The inhibition of activation at different this compound concentrations is used to calculate the IC50 value.

Conclusion

This compound is a highly selective, non-covalent BTK inhibitor with potent activity against its target kinase. Its selectivity profile, as demonstrated by comprehensive kinase screening, suggests a low potential for off-target effects. The cellular activity data further corroborates its ability to modulate key immune pathways at clinically relevant concentrations. The combination of high potency and exceptional selectivity positions this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. Further clinical investigations will be crucial to fully elucidate its therapeutic potential and safety profile in patient populations.

References

An In-Depth Technical Guide to the In Vitro Characterization of Sofnobrutinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, and highly selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key enzyme in various signaling pathways of immune cells, BTK is a significant therapeutic target for allergic and autoimmune diseases.[3][4] this compound is designed to bind reversibly to BTK, offering a distinct profile compared to covalent BTK inhibitors and potentially reducing safety concerns associated with irreversible binding. This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its evaluation.

Mechanism of Action and Selectivity

This compound is a non-covalent BTK inhibitor that preferentially binds to the unactivated (inactive) conformation of the BTK protein.[1][4] This selective binding to the inactive state can contribute to its high selectivity and may help overcome certain resistance mechanisms associated with inhibitors targeting the active state.[1]

BTK is a crucial kinase in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell development and activation.[1][4] It also plays a vital role in Fc epsilon receptor (FcεR) signaling in mast cells and basophils, regulating the release of inflammatory mediators like histamine.[1][4] Furthermore, BTK is involved in Fc gamma receptor (FcγR) signaling in myeloid cells, which leads to the production of inflammatory cytokines such as IL-6 and TNF-α.[4] By inhibiting BTK, this compound effectively modulates these key immune cell activation pathways.[1]

In vitro kinase profiling has demonstrated that this compound is an extremely selective inhibitor.[4] In a panel of 312 kinases, it only inhibited two other kinases at a concentration of 0.3 µM, suggesting a low potential for off-target effects.[5]

BTK Signaling Pathway

The diagram below illustrates the central role of Bruton's tyrosine kinase (BTK) in B-cell receptor (BCR) and Fc epsilon receptor (FcεRI) signaling pathways. Upon receptor activation, BTK is activated and subsequently phosphorylates downstream substrates like PLCγ2, leading to a cascade of events including calcium mobilization and activation of transcription factors, ultimately resulting in immune cell activation, proliferation, and cytokine release. This compound acts by inhibiting the kinase activity of BTK, thereby blocking these downstream signaling events.

BTK_Signaling_Pathway cluster_BCR B-Cell cluster_Mast Mast Cell / Basophil receptor receptor kinase kinase inhibitor inhibitor downstream downstream outcome outcome BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK BTK_B BTK LYN_SYK->BTK_B PLCG2_B PLCγ2 BTK_B->PLCG2_B Ca_B Ca²⁺ Mobilization PLCG2_B->Ca_B TF_B Transcription Factors (NF-κB, NFAT) Ca_B->TF_B Outcome_B B-Cell Activation, Proliferation, Survival TF_B->Outcome_B FcERI FcεRI LYN_SYK_M LYN, SYK FcERI->LYN_SYK_M BTK_M BTK LYN_SYK_M->BTK_M PLCG2_M PLCγ2 BTK_M->PLCG2_M Ca_M Ca²⁺ Mobilization PLCG2_M->Ca_M Outcome_M Degranulation (Histamine Release) Ca_M->Outcome_M This compound This compound This compound->BTK_B This compound->BTK_M

Caption: Simplified BTK signaling in B-cells and mast cells/basophils.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The data is summarized in the tables below.

Table 1: Biochemical Inhibition of BTK

This table presents the half-maximal inhibitory concentration (IC50) of this compound against both the activated and unactivated forms of the BTK enzyme.

InhibitorBTK ConformationIC50 (nM)
This compoundActivated (A)3.4[1]
This compoundUnactivated (U)0.3[1]
Table 2: Cellular Inhibition of Immune Cell Activation

This table shows the IC50 values for this compound in ex vivo whole blood assays, measuring the inhibition of basophil and B-cell activation.

AssayParameter MeasuredIC50 (ng/mL)Study Part
Basophil ActivationCD63 Upregulation54.06[2][3][6][7]Single Ascending Dose (SAD)
Basophil ActivationCD63 Upregulation57.01[2][3][6][7]Multiple Ascending Dose (MAD)
B-Cell ActivationCD69 Upregulation187.21[2][3][6][7]SAD & MAD Combined

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro characterization data. The following sections describe the protocols for key experiments.

Protocol 1: Kinase Inhibition Assay (General)

Biochemical kinase assays are used to determine the direct inhibitory effect of a compound on the target enzyme. Assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ADP-Glo are commonly employed.[1]

Objective: To measure the IC50 of this compound against purified BTK protein.

Materials:

  • Purified recombinant BTK enzyme (activated and unactivated forms)

  • Kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[8]

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • This compound (serially diluted)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well low volume)

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microplate, add the BTK enzyme, substrate, and this compound solution (or vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo assay, this involves: a. Adding ADP-Glo™ Reagent to deplete the remaining ATP. b. Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Measure the luminescent signal, which correlates with kinase activity.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Ex Vivo Basophil and B-Cell Activation Assays

These assays measure the functional consequence of BTK inhibition in a physiologically relevant context using whole blood from healthy subjects.[6]

Objective: To evaluate the pharmacodynamic effect of this compound by measuring the inhibition of basophil and B-cell activation.

Materials:

  • Freshly collected heparinized whole blood

  • Basophil activator: anti-IgE antibody

  • B-cell activator: anti-IgD antibody

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD63 for basophils, CD69 for B-cells)

  • RBC lysis buffer

  • Flow cytometer

Procedure:

  • Aliquot whole blood samples into tubes.

  • Add the appropriate activator (anti-IgE for basophil activation, anti-IgD for B-cell activation) to the blood samples.

  • Incubate at 37°C to stimulate the cells.

  • Stop the stimulation by placing the tubes on ice.

  • Add a cocktail of fluorochrome-conjugated antibodies to identify the cell population of interest and the activation marker (e.g., anti-CD63 for basophils, anti-CD69 for B-cells).

  • Incubate in the dark at 4°C.

  • Lyse red blood cells using a lysis buffer.

  • Wash and resuspend the remaining white blood cells in buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data by gating on the specific cell population and quantifying the expression of the activation marker (e.g., percentage of CD63-positive basophils).

  • The level of inhibition is calculated relative to the baseline (pre-dose) activation.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an ex vivo whole blood activation assay used to characterize this compound's pharmacodynamic effects.

ExVivo_Workflow A 1. Collect Whole Blood (Pre- and Post-Dose) B 2. Aliquot Blood Samples A->B C 3. Add Activator (e.g., anti-IgE or anti-IgD) B->C D 4. Incubate at 37°C C->D E 5. Stain with Fluorescent Antibodies (e.g., anti-CD63) D->E F 6. Lyse Red Blood Cells E->F G 7. Acquire on Flow Cytometer F->G H 8. Data Analysis (Gating & Quantification) G->H I Determine % Inhibition of Cell Activation H->I

Caption: Workflow for ex vivo basophil or B-cell activation assay.

Resistance Mechanisms

While this compound is designed to be effective against BTK C481S mutations that confer resistance to covalent inhibitors, the development of resistance to non-covalent BTK inhibitors is an area of ongoing research.[9] Potential mechanisms of acquired resistance can include on-target BTK mutations outside of the C481 residue or mutations in downstream signaling molecules like Phospholipase C gamma 2 (PLCγ2) that allow the pathway to bypass BTK inhibition.[9]

Conclusion

The in vitro characterization of this compound demonstrates it to be a highly selective, non-covalent inhibitor of BTK with potent activity against both the enzyme and cellular signaling pathways.[1][4] It preferentially binds to the unactivated conformation of BTK and effectively suppresses B-cell and basophil activation in ex vivo assays.[1][3][7] These findings, supported by detailed experimental protocols, establish a strong preclinical basis for the continued development of this compound as a therapeutic agent for allergic and autoimmune diseases.[3][7]

References

Sofnobrutinib in Autoimmune Disease Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofnobrutinib (formerly AS-0871) is a highly selective, orally available, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a compelling therapeutic target for a range of autoimmune diseases. Preclinical and early clinical data indicate that this compound effectively modulates immune cell activity and shows promise in the treatment of autoimmune disorders. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects in preclinical autoimmune disease models, and available pharmacodynamic data from early-phase clinical trials. Detailed experimental methodologies and visualizations of key biological pathways and workflows are included to support further research and development efforts.

Mechanism of Action: Targeting the Core of B-Cell and Myeloid Cell Activation

This compound is a non-covalent inhibitor of BTK, a member of the Tec family of non-receptor tyrosine kinases.[1] BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcγR and FcεR), playing a pivotal role in the activation, proliferation, and differentiation of B-cells and various myeloid cells, including macrophages, monocytes, and mast cells.[1][2] In autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, dysregulated BCR signaling is a key driver of autoantibody production.[2] Furthermore, BTK-mediated FcγR signaling in myeloid cells contributes to the production of pro-inflammatory cytokines like IL-6 and TNF-α.[2] By inhibiting BTK, this compound has the potential to dampen both the adaptive and innate immune responses that underpin the pathology of many autoimmune conditions.

Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to interrupt key signaling cascades in immune cells. The following diagrams illustrate the central role of BTK in B-cell and basophil activation and how this compound intervenes.

BCR_Signaling_Pathway B-Cell Receptor (BCR) Signaling Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Activation Ca_PKC->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation This compound This compound This compound->BTK

Caption: B-Cell Receptor (BCR) Signaling and this compound Inhibition.

FceRI_Signaling_Pathway FcεRI Signaling in Basophils/Mast Cells FceRI FcεRI Lyn_Syk Lyn/Syk FceRI->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Mediator_Release Mediator Release (e.g., Histamine) PLCg2->Mediator_Release This compound This compound This compound->BTK

Caption: FcεRI Signaling in Basophils and this compound Inhibition.

Preclinical Efficacy in Autoimmune Disease Models

This compound has demonstrated significant efficacy in established animal models of autoimmune and inflammatory diseases.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis. In this model, this compound demonstrated "excellent therapeutic effects" and "significant efficacy".[1][2] While specific quantitative data on the reduction of arthritis scores or paw swelling has not been publicly disclosed, a presentation from Carna Biosciences showed a notable reduction in a relevant efficacy parameter in this compound-treated mice (30 mg/kg) compared to vehicle controls.[3]

Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is used to evaluate in vivo efficacy against IgE-mediated inflammatory responses. This compound exhibited "strong inhibition of inflammatory reactions" in this model.[1][2] Similar to the CIA model, specific quantitative data on the inhibition of the anaphylactic response is not yet publicly available, however, graphical data from Carna Biosciences indicates a significant reduction in the inflammatory response with this compound treatment.[3]

Quantitative Pharmacodynamic Data from Phase I Clinical Trial

A first-in-human Phase I study of this compound in healthy subjects provided key quantitative data on its pharmacodynamic effects on B-cell and basophil activation. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).[4]

Inhibition of B-Cell and Basophil Activation

This compound demonstrated a dose-dependent suppression of B-cell and basophil activation in ex vivo whole blood assays.[4] The half-maximal inhibitory concentrations (IC50) for these effects were determined.

Table 1: this compound IC50 for B-Cell and Basophil Activation [4]

Cell TypeActivation MarkerIC50 (ng/mL)
BasophilsCD63 Upregulation (anti-IgE induced)54.06 - 57.01
B-CellsCD69 Upregulation (anti-IgD induced)187.21
Dose-Dependent Inhibition of Basophil Activation (MAD Study)

In the multiple ascending dose portion of the Phase I trial, this compound achieved substantial and sustained inhibition of basophil activation.[4]

Table 2: Inhibition of Basophil Activation with Multiple Dosing of this compound [4]

This compound Dose (twice daily)Inhibition of Basophil Activation
50 mg50.8% - 79.4%
150 mg67.6% - 93.6%
300 mg90.1% - 98.0%

Experimental Protocols

The following sections detail the methodologies for the key preclinical and ex vivo experiments cited in the evaluation of this compound.

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes a standard method for inducing arthritis in mice to model rheumatoid arthritis.

CIA_Workflow Collagen-Induced Arthritis (CIA) Experimental Workflow cluster_0 Induction Phase cluster_1 Treatment & Monitoring Phase Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 21 days Treatment Initiate this compound or Vehicle Treatment Day21->Treatment Monitoring Monitor for Onset and Progression of Arthritis (Clinical Scoring, Paw Swelling) Treatment->Monitoring Endpoint Endpoint Analysis: Histopathology of Joints, Biomarker Analysis Monitoring->Endpoint

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Protocol Details:

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site distant from the primary injection.

  • Treatment: Begin oral administration of this compound or vehicle daily, typically starting before the expected onset of disease (e.g., day 18-21) and continuing for a specified duration.

  • Assessment of Arthritis:

    • Monitor mice daily or every other day for the onset and severity of arthritis.

    • Clinical scoring is performed on each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw thickness is measured using a caliper.

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Blood samples may be collected for analysis of inflammatory cytokines and anti-collagen antibodies.

Ex Vivo Basophil Activation Assay

This assay measures the activation of basophils in whole blood in response to a stimulus.

Basophil_Activation_Workflow Ex Vivo Basophil Activation Assay Workflow Collect_Blood Collect Whole Blood (pre- and post-dose) Stimulate Stimulate with anti-IgE Collect_Blood->Stimulate Stain Stain with Fluorescent Antibodies (anti-CD63, anti-CCR3) Stimulate->Stain Lyse_Fix Lyse Red Blood Cells & Fix Stain->Lyse_Fix FACS Analyze by Flow Cytometry Lyse_Fix->FACS Quantify Quantify % CD63+ Basophils FACS->Quantify

Caption: Workflow for the Ex Vivo Basophil Activation Assay.

Protocol Details:

  • Blood Collection: Collect whole blood from subjects into heparinized tubes at baseline and at various time points after this compound administration.

  • Stimulation: Aliquot whole blood and stimulate with an optimal concentration of anti-IgE antibody for 15-30 minutes at 37°C. Include a negative control (unstimulated) and a positive control.

  • Staining: Add a cocktail of fluorescently labeled antibodies, typically including anti-CD63 (an activation marker) and a basophil identification marker (e.g., anti-CCR3). Incubate for 15-30 minutes at 4°C in the dark.

  • Lysis and Fixation: Lyse red blood cells using a lysis buffer and then fix the remaining cells with a suitable fixative (e.g., paraformaldehyde).

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the basophil population (e.g., CCR3-positive cells) and quantify the percentage of basophils expressing CD63.

Ex Vivo B-Cell Activation Assay

This assay measures the activation of B-cells in whole blood following stimulation of the B-cell receptor.

BCell_Activation_Workflow Ex Vivo B-Cell Activation Assay Workflow Collect_Blood Collect Whole Blood (pre- and post-dose) Stimulate Stimulate with anti-IgD Collect_Blood->Stimulate Stain Stain with Fluorescent Antibodies (anti-CD69, anti-CD19) Stimulate->Stain Lyse_Fix Lyse Red Blood Cells & Fix Stain->Lyse_Fix FACS Analyze by Flow Cytometry Lyse_Fix->FACS Quantify Quantify % CD69+ B-Cells FACS->Quantify

Caption: Workflow for the Ex Vivo B-Cell Activation Assay.

Protocol Details:

  • Blood Collection: Collect whole blood from subjects into heparinized tubes at baseline and various time points after this compound administration.

  • Stimulation: Aliquot whole blood and stimulate with an optimal concentration of anti-IgD antibody to cross-link the BCR. Incubate for a specified period (e.g., 18-24 hours) at 37°C. Include appropriate controls.

  • Staining: Add a cocktail of fluorescently labeled antibodies, typically including anti-CD69 (an early activation marker) and a B-cell identification marker (e.g., anti-CD19). Incubate for 15-30 minutes at 4°C in the dark.

  • Lysis and Fixation: Lyse red blood cells and fix the remaining cells.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and quantify the percentage of B-cells expressing CD69.

Conclusion and Future Directions

This compound is a promising, highly selective, non-covalent BTK inhibitor with a clear mechanism of action relevant to the pathophysiology of numerous autoimmune diseases. The available data demonstrates its ability to potently inhibit key immune cell functions in a dose-dependent manner. While qualitative reports of its efficacy in preclinical models of rheumatoid arthritis and IgE-mediated inflammation are encouraging, the public disclosure of quantitative data from these studies would further strengthen the understanding of its therapeutic potential. The favorable safety and pharmacodynamic profile observed in the Phase I study supports the continued clinical development of this compound for the treatment of autoimmune and inflammatory disorders.[4] Future research should focus on elucidating its efficacy and safety in patient populations with specific autoimmune diseases and further exploring the dose-response relationship in these conditions.

References

The Pharmacodynamics of Sofnobrutinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (formerly AS-0871) is an orally active, highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in both adaptive and innate immunity, playing a key role in the activation and maturation of B-lymphocytes, as well as the function of myeloid cells such as basophils and mast cells.[2] Dysregulation of BTK signaling is implicated in the pathophysiology of numerous B-cell malignancies and autoimmune and inflammatory diseases.[3] this compound's targeted, non-covalent mechanism of action offers the potential for a favorable safety and efficacy profile in the treatment of these conditions.[1][2] This technical guide provides an in-depth review of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism within the BTK signaling pathway.

Mechanism of Action

This compound is a small molecule designed to bind preferentially to the unactivated form of the BTK protein, thereby inhibiting its kinase activity.[2][4] This inhibition is achieved through a non-covalent binding mechanism, which distinguishes it from many first-generation BTK inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5] By blocking BTK, this compound effectively disrupts the B-cell antigen receptor (BCR) signaling cascade, a pathway essential for B-cell proliferation, differentiation, and survival.[2][6] In addition to its effects on B-cells, this compound also modulates signaling downstream of the high-affinity IgE receptor (FcεRI) in basophils and mast cells, and the Fcγ receptor in myeloid cells, leading to a reduction in the release of pro-inflammatory mediators.[2]

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in both preclinical and clinical studies. In vitro kinase assays have demonstrated its potent inhibition of BTK, while ex vivo analyses from a first-in-human Phase I study have confirmed its activity in healthy subjects.[1][4]

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
Unactivated BTK0.39
Activated BTK4.2

IC50: Half-maximal inhibitory concentration

Table 2: Ex Vivo Pharmacodynamic Effects of this compound in a Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study
Pharmacodynamic MarkerDose (mg)RouteDosing RegimenMaximum InhibitionIC50 (ng/mL)
Basophil Activation (CD63 Upregulation)50Oralb.i.d.50.8% - 79.4%54.06 (SAD)
150Oralb.i.d.67.6% - 93.6%57.01 (MAD)
300Oralb.i.d.90.1% - 98.0%
B-cell Activation (CD69 Upregulation)100 and aboveOralSingle DoseStrong Inhibition187.21

b.i.d.: twice daily. Data from a Phase 1 study in healthy volunteers.[1]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for this compound.

graph BTK_Signaling_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];

// Node styles receptor [shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; kinase [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; adaptor [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; pathway [shape=plaintext, fontcolor="#202124"];

// Nodes BCR [label="B-Cell Receptor\n(BCR)", shape=receptor]; Antigen [label="Antigen", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; LYN_SYK [label="LYN/SYK", shape=kinase]; BTK [label="BTK", shape=kinase]; this compound [label="this compound", shape=inhibitor]; PLCg2 [label="PLCγ2", shape=adaptor]; IP3 [label="IP3", shape=downstream]; DAG [label="DAG", shape=downstream]; Calcium [label="Ca²⁺ Mobilization", shape=downstream]; PKC [label="PKC Activation", shape=downstream]; NFkB [label="NF-κB Activation", shape=downstream]; Proliferation [label="B-Cell Proliferation,\nSurvival, Differentiation", shape=downstream];

// Edges Antigen -> BCR [label=" binds"]; BCR -> LYN_SYK [label=" activates"]; LYN_SYK -> BTK [label=" phosphorylates"]; BTK -> PLCg2 [label=" phosphorylates"]; this compound -> BTK [label=" inhibits", style=dashed, color="#EA4335", arrowhead=tee]; PLCg2 -> IP3; PLCg2 -> DAG; IP3 -> Calcium; DAG -> PKC; PKC -> NFkB; Calcium -> NFkB; NFkB -> Proliferation; }

Caption: this compound inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key pharmacodynamic experiments are outlined below.

Ex Vivo Whole Blood Basophil Activation Assay (CD63 Upregulation)

This assay measures the inhibitory effect of this compound on the activation of basophils in whole blood samples.[1]

Methodology:

  • Blood Collection: Whole blood samples are collected from subjects at specified time points before and after this compound administration.[1]

  • Stimulation: Aliquots of whole blood are stimulated with an anti-IgE antibody to induce basophil activation. Unstimulated samples serve as a negative control.[7]

  • Staining: The stimulated and unstimulated blood samples are then stained with fluorescently labeled antibodies against CD63 (a marker of degranulation) and basophil-specific markers (e.g., CD123, HLA-DR-).[7]

  • Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.[7]

  • Flow Cytometry: Samples are analyzed by flow cytometry to quantify the percentage of CD63-positive basophils.[7]

  • Data Analysis: The percentage of basophil activation is calculated, and the inhibitory effect of this compound is determined by comparing post-dose to pre-dose values.[1]

graph Basophil_Activation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];

// Node styles step [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; input_output [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Whole Blood\nSample", shape=input_output]; stimulate [label="Stimulate with\nanti-IgE", shape=step]; stain [label="Stain with anti-CD63\n& basophil markers", shape=step]; lyse [label="Lyse RBCs\n& Fix", shape=step]; flow [label="Flow Cytometry\nAnalysis", shape=analysis]; end [label="Quantify % CD63+\nBasophils", shape=input_output];

// Edges start -> stimulate -> stain -> lyse -> flow -> end; }

Caption: Workflow for the ex vivo whole blood basophil activation assay.

Ex Vivo Whole Blood B-cell Activation Assay (CD69 Upregulation)

This assay assesses the impact of this compound on the activation of naive B-cells in whole blood.[1]

Methodology:

  • Blood Collection: Whole blood is collected from subjects at various time points pre- and post-drug administration.[1]

  • Stimulation: Whole blood aliquots are stimulated with an anti-IgD antibody to trigger B-cell receptor-mediated activation. Unstimulated samples are used as a control.[8]

  • Staining: Samples are stained with fluorescently labeled antibodies against CD69 (an early activation marker), and B-cell markers such as CD19 and CD27 to identify the naive B-cell population.[8]

  • Lysis and Fixation: Red blood cells are lysed, and the remaining cells are fixed.[8]

  • Flow Cytometry: The samples are analyzed using a flow cytometer to determine the percentage of CD69-positive naive B-cells.[8]

  • Data Analysis: The inhibition of B-cell activation by this compound is quantified by comparing the percentage of activated B-cells in post-dose samples to baseline levels.[1]

graph Bcell_Activation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];

// Node styles step [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; input_output [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Whole Blood\nSample", shape=input_output]; stimulate [label="Stimulate with\nanti-IgD", shape=step]; stain [label="Stain with anti-CD69\n& B-cell markers", shape=step]; lyse [label="Lyse RBCs\n& Fix", shape=step]; flow [label="Flow Cytometry\nAnalysis", shape=analysis]; end [label="Quantify % CD69+\nNaive B-cells", shape=input_output];

// Edges start -> stimulate -> stain -> lyse -> flow -> end; }

Caption: Workflow for the ex vivo whole blood B-cell activation assay.

In Vitro BTK Kinase Inhibition Assay

This biochemical assay is used to determine the direct inhibitory activity of this compound on the BTK enzyme.

Methodology:

  • Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer.[9]

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The BTK enzyme, substrate, and this compound (or vehicle control) are incubated together. The reaction is initiated by the addition of ATP.[9]

  • Detection: After a set incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production.[9]

  • Data Analysis: The enzyme activity at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

graph Kinase_Assay_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];

// Node styles reagent [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; compound [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes btk [label="Recombinant\nBTK Enzyme", shape=reagent]; substrate [label="Substrate", shape=reagent]; atp [label="ATP", shape=reagent]; this compound [label="this compound\n(serial dilutions)", shape=compound]; incubate [label="Incubate BTK, Substrate,\n& this compound", shape=step]; add_atp [label="Initiate reaction\nwith ATP", shape=step]; detect [label="Detect Product\n(e.g., ADP)", shape=step]; analyze [label="Calculate % Inhibition\n& IC50", shape=analysis];

// Edges btk -> incubate; substrate -> incubate; this compound -> incubate; incubate -> add_atp -> detect -> analyze; atp -> add_atp; }

Caption: General workflow for an in vitro BTK kinase inhibition assay.

Conclusion

This compound is a potent and selective non-covalent inhibitor of BTK with demonstrated pharmacodynamic activity both in vitro and in a clinical setting.[1][4] It effectively suppresses key downstream signaling pathways involved in B-cell and basophil activation, providing a strong rationale for its development in the treatment of inflammatory and autoimmune disorders.[2] The data and methodologies presented in this guide offer a comprehensive overview of the pharmacodynamics of this compound for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Core Effects of Sofnobrutinib on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sofnobrutinib (formerly AS-0871) is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of various inflammatory and autoimmune disorders. BTK is a critical signaling molecule in both B-cells and myeloid cells, playing a pivotal role in the pathways that lead to the production of pro-inflammatory cytokines. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on cytokine production, and the experimental methodologies used to evaluate its efficacy. Preclinical and clinical data indicate that this compound effectively modulates immune responses by inhibiting BTK-dependent signaling, leading to a reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).

Introduction to this compound and its Target: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in hematopoietic cells, including B-lymphocytes, mast cells, basophils, and macrophages.[1] BTK is a crucial component of multiple signaling pathways, most notably the B-cell receptor (BCR) and Fc receptor (FcR) signaling cascades.[1][2] Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are often characterized by excessive production of autoantibodies and pro-inflammatory cytokines.[1]

This compound is a small molecule inhibitor designed to bind to BTK non-covalently, offering a highly selective inhibition profile.[1] This selectivity is anticipated to minimize off-target effects, a common concern with other kinase inhibitors.

Mechanism of Action: How this compound Modulates Cytokine Production

This compound exerts its immunomodulatory effects by inhibiting BTK, thereby disrupting the downstream signaling events that lead to the transcription and release of pro-inflammatory cytokines.

Inhibition of B-Cell Receptor (BCR) Signaling

In B-cells, antigen binding to the BCR initiates a signaling cascade that is heavily dependent on BTK. Upon activation, BTK phosphorylates downstream substrates, ultimately leading to the activation of transcription factors such as NF-κB. These transcription factors then drive the expression of genes involved in B-cell proliferation, differentiation, and the production of cytokines. By inhibiting BTK, this compound effectively dampens this entire cascade, reducing B-cell activation and subsequent cytokine release.

Inhibition of Fc Receptor (FcR) Signaling in Myeloid Cells

BTK is also a key mediator of signaling downstream of Fc receptors in myeloid cells like macrophages and mast cells.[1][2] The binding of immune complexes to Fcγ receptors (FcγR) on macrophages, for instance, triggers a BTK-dependent signaling pathway that results in the production of significant amounts of pro-inflammatory cytokines, including IL-6 and TNF-α.[1] Similarly, in mast cells and basophils, the cross-linking of IgE bound to Fcε receptors (FcεRI) initiates a BTK-dependent degranulation and cytokine release. This compound's inhibition of BTK in these cell types is a key mechanism for its anti-inflammatory effects.

cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcR Fc Receptor (FcR) Signaling (Myeloid Cells) BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 NFkB NF-κB PLCy2->NFkB Cytokines_B Cytokine Production NFkB->Cytokines_B Sofnobrutinib_B This compound Sofnobrutinib_B->BTK FcR FcR Src_Kinase Src Family Kinase FcR->Src_Kinase Syk_Fc Syk Src_Kinase->Syk_Fc BTK_Fc BTK Syk_Fc->BTK_Fc PLCy2_Fc PLCγ2 BTK_Fc->PLCy2_Fc NFkB_Fc NF-κB PLCy2_Fc->NFkB_Fc Cytokines_Fc IL-6, TNF-α Production NFkB_Fc->Cytokines_Fc Sofnobrutinib_Fc This compound Sofnobrutinib_Fc->BTK_Fc

Caption: this compound's inhibition of BCR and FcR signaling pathways.

Data on Cytokine Production Inhibition

While specific IC50 values for cytokine inhibition by this compound are not yet publicly available, preclinical and clinical studies have demonstrated its potent immunomodulatory effects.

In Vitro Studies

In in vitro experiments using human blood, this compound has been shown to strongly suppress the production of several key pro-inflammatory cytokines, including TNF-α, IL-17, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1).[3] This provides direct evidence of this compound's ability to modulate cytokine release.

Preclinical Models

This compound has demonstrated significant efficacy in a mouse model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis.[1][4] The pathogenesis of CIA is known to be heavily driven by pro-inflammatory cytokines such as TNF-α and IL-6.[5] The positive outcomes in this model further support the cytokine-modulating effects of this compound.

Clinical Pharmacodynamics (Surrogate Markers)

A Phase 1 clinical trial in healthy volunteers provided quantitative data on the pharmacodynamic effects of this compound, using basophil and B-cell activation as surrogate markers for its activity. These results indirectly support its potential to inhibit cytokine production, as these activation events are upstream of cytokine release.

ParameterStudy PartIC50 (ng/mL)
Basophil Activation Single Ascending Dose (SAD)54.06[4][6]
Multiple Ascending Dose (MAD)57.01[4][6]
B-cell Activation Single Ascending Dose (SAD)187.21[4][6]

Table 1: Half-maximal inhibitory concentration (IC50) of this compound for basophil and B-cell activation.

DoseInhibition of Basophil Activation
50 mg b.i.d. 50.8%–79.4%[4]
150 mg b.i.d. 67.6%–93.6%[4]
300 mg b.i.d. 90.1%–98.0%[4]

Table 2: Dose-dependent inhibition of basophil activation in the Multiple Ascending Dose (MAD) part of the Phase 1 study.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on cytokine production.

In Vitro Whole Blood Cytokine Release Assay

This assay is designed to measure the direct effect of this compound on cytokine release in a physiologically relevant matrix.

Objective: To quantify the inhibition of cytokine (TNF-α, IL-6, IL-17) production by this compound in human whole blood following stimulation.

Materials:

  • Freshly drawn human whole blood from healthy donors in heparinized tubes.

  • This compound stock solution (in DMSO).

  • Stimulants: Lipopolysaccharide (LPS) for TNF-α and IL-6; Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies for IL-17.

  • RPMI 1640 culture medium.

  • 96-well cell culture plates.

  • Cytokine detection kits (e.g., ELISA or multiplex bead-based assay).

Procedure:

  • Prepare serial dilutions of this compound in RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.

  • In a 96-well plate, add the this compound dilutions.

  • Add freshly collected whole blood to each well.

  • Add the appropriate stimulant to the wells. Include unstimulated (negative control) and stimulated (positive control, no drug) wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate to pellet the blood cells.

  • Collect the plasma supernatant for cytokine analysis.

  • Quantify the concentration of TNF-α, IL-6, and IL-17 in the plasma samples using a validated immunoassay.

  • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

start Start: Fresh Whole Blood prepare_drug Prepare this compound Dilutions start->prepare_drug plate_setup Plate Setup: - this compound - Whole Blood - Stimulant prepare_drug->plate_setup incubation Incubate (37°C, 24-48h) plate_setup->incubation centrifuge Centrifuge Plate incubation->centrifuge collect_plasma Collect Plasma Supernatant centrifuge->collect_plasma cytokine_analysis Cytokine Analysis (ELISA / Multiplex) collect_plasma->cytokine_analysis end End: Data Analysis cytokine_analysis->end

Caption: Workflow for the in vitro whole blood cytokine release assay.
Collagen-Induced Arthritis (CIA) Mouse Model

This in vivo model is used to assess the efficacy of this compound in a disease state that mimics human rheumatoid arthritis.

Objective: To evaluate the effect of this compound on disease severity and cytokine levels in a mouse model of CIA.

Materials:

  • DBA/1 mice.

  • Bovine type II collagen.

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • This compound formulation for oral administration.

  • Calipers for paw thickness measurement.

  • ELISA kits for mouse TNF-α and IL-6.

Procedure:

  • Immunization: Anesthetize mice and immunize with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

  • Booster: On day 21, provide a booster immunization with an emulsion of bovine type II collagen and IFA.

  • Disease Monitoring: Monitor mice daily for signs of arthritis, including paw swelling and redness. Measure paw thickness regularly using calipers.

  • Treatment: Once arthritis is established, randomize mice into vehicle control and this compound treatment groups. Administer this compound or vehicle orally once or twice daily.

  • Endpoint Analysis: At the end of the study, collect blood via cardiac puncture to obtain serum for cytokine analysis. Euthanize mice and collect paws for histological analysis.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the serum using ELISA.

  • Histology: Process the paws for histology and score for inflammation, pannus formation, and bone/cartilage erosion.

Conclusion

This compound is a promising, highly selective, non-covalent BTK inhibitor with a clear mechanism of action that leads to the suppression of pro-inflammatory cytokine production. By targeting BTK in both B-cells and myeloid cells, this compound can effectively modulate the immune response in a variety of inflammatory and autoimmune conditions. The available data, from in vitro studies to preclinical models and clinical pharmacodynamics, consistently support its potential as a novel therapeutic agent. Further clinical studies will be crucial to fully elucidate its efficacy and safety profile in patient populations.

References

Sofnobrutinib: A Technical Guide to its Therapeutic Potential in Immune-Mediated Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Carna Biosciences, this small molecule is designed to preferentially bind to the unactivated form of the BTK protein.[2][3] Its high selectivity suggests a potential for minimal off-target effects, a desirable characteristic for therapies targeting chronic inflammatory and autoimmune diseases.[2][3] Preclinical and Phase 1 clinical data indicate that this compound holds promise as a therapeutic agent for a range of immune-mediated disorders.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental protocols.

Mechanism of Action

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family.[3] It is a crucial signaling enzyme expressed in various hematopoietic cells, including B lymphocytes and myeloid cells such as mast cells, basophils, macrophages, and neutrophils.[3] BTK plays a pivotal role in multiple signaling pathways that govern immune cell development, activation, and function.

Key Signaling Pathways Modulated by this compound
  • B-Cell Antigen Receptor (BCR) Signaling: BTK is indispensable for BCR signaling, which is essential for B-cell development, differentiation, and activation.[3][4] Dysregulated BCR signaling can lead to the production of autoantibodies, a hallmark of many autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[3][4]

  • Fcε Receptor (FcεR) Signaling: In mast cells and basophils, BTK is a critical component of the downstream signaling cascade of the high-affinity IgE receptor, FcεRI.[2][3] Activation of this pathway triggers the release of pro-inflammatory mediators, including histamine (B1213489) and leukotrienes, which are central to the pathophysiology of allergic diseases.[3]

  • Fcγ Receptor (FcγR) Signaling: In myeloid cells, BTK mediates signaling from Fcγ receptors, which are activated by immune complexes.[3] This signaling pathway drives the production of inflammatory cytokines such as TNF-α and IL-6, contributing to the inflammatory processes in autoimmune conditions like rheumatoid arthritis.[3][5]

By non-covalently inhibiting BTK, this compound effectively blocks these critical signaling cascades, thereby suppressing the activation of key immune cells and the subsequent inflammatory responses.

cluster_BCR BCR Signaling (B-Cell) cluster_FceR FcεR Signaling (Mast Cell/Basophil) cluster_FcgR FcγR Signaling (Myeloid Cell) BCR B-Cell Receptor (BCR) Antigen Binding BTK_BCR BTK BCR->BTK_BCR PLCg2 PLCγ2 Activation BTK_BCR->PLCg2 B_Cell_Activation B-Cell Proliferation, Differentiation, Antibody Production PLCg2->B_Cell_Activation FceR Fcε Receptor (FcεR) IgE + Allergen BTK_FceR BTK FceR->BTK_FceR Mediator_Release Degranulation (Histamine, Leukotrienes) BTK_FceR->Mediator_Release FcgR Fcγ Receptor (FcγR) Immune Complexes BTK_FcgR BTK FcgR->BTK_FcgR Cytokine_Production Cytokine Production (TNF-α, IL-6) BTK_FcgR->Cytokine_Production This compound This compound This compound->BTK_BCR Inhibition This compound->BTK_FceR Inhibition This compound->BTK_FcgR Inhibition

Caption: this compound's mechanism of action via BTK inhibition.

Preclinical Data

This compound has demonstrated high selectivity and potent inhibitory activity in a variety of preclinical models.

In Vitro Activity

This compound is a potent inhibitor of BTK, with a notable preference for the unactivated state of the enzyme.[6] This selectivity may contribute to a favorable safety profile by minimizing off-target kinase inhibition.

Target IC50 Reference
Unactivated BTK0.39 nM[6]
Activated BTK4.2 nM[6]
hERG24 µM[6]
In Vivo Efficacy Models
  • Collagen-Induced Arthritis (CIA): In mouse models of CIA, a well-established model for rheumatoid arthritis, oral administration of this compound resulted in significant efficacy, demonstrating its anti-inflammatory properties.[3][5]

  • Passive Cutaneous Anaphylaxis (PCA): this compound exhibited strong inhibition of inflammatory reactions in PCA models in mice and rats, which are indicative of its potential to treat IgE-mediated allergic conditions.[2][3][5]

Clinical Development: Phase 1 Studies

A first-in-human, double-blind, placebo-controlled, randomized Phase 1 study was conducted in healthy adult volunteers in the Netherlands to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[1][3][5] The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1][7]

Study Design

cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_Doses 5, 25, 100, 300, 600, 900 mg This compound Suspension SAD_Eval Safety Pharmacokinetics (PK) Pharmacodynamics (PD) SAD_Doses->SAD_Eval MAD_Doses 50, 150, 300 mg BID for 14 days This compound Tablet MAD_Eval Safety Tolerability PK PD MAD_Doses->MAD_Eval

Caption: Phase 1 clinical trial design for this compound.
Safety and Tolerability

Across the entire study, this compound was found to be safe and well-tolerated.[1][8]

  • All adverse events (AEs) reported were of mild or moderate severity.[1][8]

  • No dose-proportional trend in the frequency or severity of AEs was observed.[1]

  • Importantly, no serious treatment-emergent AEs, bleeding-related AEs, or cardiac arrhythmias were reported.[1][8]

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was favorable.[3]

PK Parameter SAD Study (up to 900 mg) MAD Study (50, 150, 300 mg BID) Reference
Absorption (Tmax) Median: 2.50 - 4.00 hoursNot specified[1][8]
Elimination Half-life (t1/2) Mean: 3.7 - 9.0 hoursNot specified[1][8]
Accumulation Not applicableLow (Mean accumulation ratios ≤1.54)[1][8]
Steady State Not applicableReached on or before Day 7[1][8]
Dose Proportionality Approximately dose-dependent systemic exposureApproximately dose proportional[1][5][9]
Pharmacodynamics (PD)

This compound demonstrated robust, dose-dependent target engagement and biological activity in ex vivo whole blood assays.[1][3]

PD Marker Dose Inhibition Reference
Basophil Activation (CD63) 50 mg BID50.8% - 79.4%[1][9]
150 mg BID67.6% - 93.6% (≥90% on Day 14)[1][3][5][9]
300 mg BID90.1% - 98.0% (≥90% on Day 14)[1][3][5][9]
B-Cell Activation (CD69) ≥100 mg (SAD)Strong inhibition[3]

A pharmacokinetic-pharmacodynamic analysis was conducted to determine the half-maximal inhibitory concentration (IC50).

PD Marker Study Part IC50 (ng/mL) Reference
Basophil Activation SAD54.06[1][8][9]
MAD57.01[1][8][9]
B-Cell Activation Combined187.21[1][8][9]

Potential Therapeutic Applications

The mechanism of action and the data from preclinical and Phase 1 studies support the investigation of this compound in a range of inflammatory and autoimmune diseases.

  • Rheumatoid Arthritis (RA): RA is a systemic autoimmune disease characterized by chronic inflammation of the joints.[10] The demonstrated efficacy of this compound in CIA models, combined with its ability to inhibit both BCR and FcγR signaling pathways that drive autoantibody and pro-inflammatory cytokine production, makes it a strong candidate for RA treatment.[3][4]

  • Allergic Diseases (e.g., Chronic Spontaneous Urticaria - CSU): CSU is a skin condition driven by the activation of mast cells and basophils.[11] this compound's potent inhibition of FcεR signaling and subsequent basophil activation, as shown in Phase 1 studies, suggests it could be an effective therapy for CSU and other allergic disorders.[3][7][11]

  • Immune Thrombocytopenia (ITP): ITP is an autoimmune disorder where autoantibodies lead to the destruction of platelets by macrophages, and BTK plays a role in both B-cell antibody production and macrophage-mediated phagocytosis.[12][13][14] Other BTK inhibitors have shown promise in treating ITP, suggesting a class effect and a strong rationale for investigating this compound in this indication.[12][15][16]

  • Systemic Lupus Erythematosus (SLE): As a disease characterized by the production of a wide array of autoantibodies by B-cells, SLE is another logical target for a BTK inhibitor like this compound that can modulate B-cell activation.[3][4]

Key Experimental Protocols

Ex Vivo Whole Blood Assay for Basophil and B-Cell Activation

This assay was used to assess the pharmacodynamic activity of this compound in the Phase 1 study.[1][7]

Objective: To measure the inhibitory effect of this compound on the activation of basophils and B-cells in whole blood samples from study participants.

Methodology:

  • Blood Collection: Whole blood samples are collected in heparinized tubes from subjects at various time points before and after this compound administration.

  • Stimulation:

    • For Basophil Activation: Aliquots of whole blood are stimulated with anti-IgE antibody to cross-link the FcεRI and induce degranulation.

    • For B-Cell Activation: Aliquots of whole blood are stimulated with anti-IgD antibody to cross-link the BCR.

  • Staining: Following stimulation, the cells are stained with fluorescently labeled monoclonal antibodies specific for cell surface markers.

    • Basophil Marker: CD63, a protein that translocates to the cell surface upon degranulation, is used as the activation marker.

    • B-Cell Marker: CD69, an early activation marker, is used for B-cells.

  • Flow Cytometry: The samples are analyzed using a flow cytometer to quantify the percentage of activated cells (CD63-positive basophils or CD69-positive B-cells).

  • Data Analysis: The percentage of inhibition is calculated by comparing the level of activation in post-dose samples to the pre-dose baseline.[8]

Start Collect Whole Blood (Heparin Tube) Stimulation Stimulate with Anti-IgE (Basophils) or Anti-IgD (B-Cells) Start->Stimulation Staining Stain with Fluorescent Antibodies (e.g., anti-CD63, anti-CD69) Stimulation->Staining Analysis Analyze via Flow Cytometry Staining->Analysis Result Quantify Percentage of Activated Cells Analysis->Result

Caption: Workflow for the ex vivo whole blood activation assay.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Objective: To characterize the relationship between this compound plasma concentration and its inhibitory effect on basophil and B-cell activation, and to calculate the IC50.[8]

Methodology:

  • Data Collection: Individual subject plasma concentration (PK) data and the corresponding percentage inhibition of cell activation (PD) data are collected at multiple time points.

  • Model Fitting: The relationship between plasma concentration (C) and the percentage of inhibition is described using a sigmoidal Emax model (inhibitory Hill equation).[7]

    • The equation used is: Inhibition = Bottom + (Top - Bottom) / (1 + 10^((log10(IC50) - log10(C)) * HillSlope))

  • Parameter Estimation: Statistical software (e.g., R, Phoenix™ WinNonlin®) is used to fit the model to the data and estimate the key PD parameters, including the IC50 (the concentration at which 50% of the maximal inhibition is achieved).[7][8]

Conclusion and Future Directions

This compound is a highly selective, non-covalent BTK inhibitor with a promising pharmacological profile for the treatment of immune-mediated diseases. The successful completion of Phase 1 studies demonstrated that this compound is safe and well-tolerated in healthy volunteers, with a favorable PK profile and robust PD effects, achieving high levels of BTK target engagement at clinically relevant doses.[3][5] These positive results strongly support its advancement into Phase 2 clinical development to investigate its efficacy in patient populations with conditions such as rheumatoid arthritis and chronic spontaneous urticaria.[3][11] The high selectivity and non-covalent mode of inhibition may offer a differentiated safety and efficacy profile compared to other BTK inhibitors, positioning this compound as a potentially valuable new therapeutic option for patients with unmet medical needs.

References

A Deep Dive into the Molecular Binding of Sofnobrutinib to Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (formerly AS-0871) is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B-cells and other hematopoietic lineages.[1][2] Its unique binding characteristics, particularly its preference for the unactivated conformation of BTK, distinguish it from other BTK inhibitors and underscore its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases.[1] This technical guide provides a comprehensive overview of the molecular binding characteristics of this compound to BTK, detailing its binding affinity, selectivity, and the experimental methodologies used for its characterization.

Molecular Binding Characteristics

This compound distinguishes itself as a non-covalent inhibitor, reversibly binding to BTK through interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. This contrasts with covalent inhibitors that form a permanent bond with a cysteine residue (C481) in the BTK active site. A key feature of this compound is its preferential binding to the unactivated form of the BTK protein.[1]

Binding Affinity and Potency

This compound demonstrates potent inhibition of BTK in both biochemical and cellular assays. Notably, its inhibitory activity is significantly higher against the unactivated form of BTK, highlighting its unique mechanism of action.

Assay Type Target Metric Value Reference
Biochemical AssayUnactivated BTKIC500.39 nM[2]
Biochemical AssayActivated BTKIC504.2 nM[2]
Cellular Assay (ex vivo)Basophil Activation (CD63 upregulation)IC5054.06 ng/mL (SAD), 57.01 ng/mL (MAD)[3][4]
Cellular Assay (ex vivo)B-cell Activation (CD69 upregulation)IC50187.21 ng/mL (SAD)[3][4]

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Kinase Selectivity Profile

This compound is characterized as an extremely selective inhibitor, which is anticipated to minimize off-target side effects.[1] While a comprehensive public kinome scan is not available, its high selectivity is a cornerstone of its development. For context, a key off-target for some other BTK inhibitors is the hERG channel; this compound exhibits a significantly lower potency against hERG with an IC50 of 24 μM, indicating a wide therapeutic window in this regard.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding of this compound to BTK.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is designed to identify compounds that preferentially bind to the inactive conformation of BTK.

Principle: A fluorescent probe is designed to bind specifically to the inactive form of BTK. When a test compound, such as this compound, competes with the probe for binding to BTK, a decrease in the FRET signal is observed, allowing for the quantification of the inhibitor's binding affinity.

General Protocol:

  • Reagents: Biotinylated unactivated BTK protein, a fluorescently labeled probe specific for the inactive conformation, a lanthanide-labeled streptavidin (donor fluorophore), and the test compound (this compound).

  • Procedure: a. Biotinylated unactivated BTK is incubated with the test compound at various concentrations. b. The fluorescently labeled probe is added to the mixture. c. Lanthanide-labeled streptavidin is added, which binds to the biotinylated BTK. d. The reaction is incubated to allow for binding equilibrium to be reached. e. The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The decrease in the FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value, which can then be converted to a Ki or Kd value.

G cluster_0 TR-FRET Assay Workflow reagents Prepare Reagents: - Biotinylated Unactivated BTK - Fluorescent Probe - Lanthanide-Streptavidin - this compound incubation1 Incubate BTK with This compound reagents->incubation1 incubation2 Add Fluorescent Probe and Lanthanide-Streptavidin incubation1->incubation2 measurement Measure TR-FRET Signal incubation2->measurement analysis Calculate IC50/Ki measurement->analysis

TR-FRET Assay Workflow for this compound Binding to BTK
Ex Vivo Basophil Activation Assay (CD63 Upregulation)

This whole blood assay measures the ability of this compound to inhibit the activation of basophils, a key cell type in allergic responses.

Principle: Activation of basophils, for example by cross-linking of the high-affinity IgE receptor (FcεRI), leads to the degranulation and upregulation of the surface marker CD63. Flow cytometry is used to quantify the percentage of CD63-positive basophils in the presence and absence of the inhibitor.

General Protocol:

  • Sample: Freshly drawn whole blood from healthy volunteers.

  • Procedure: a. Whole blood samples are pre-incubated with varying concentrations of this compound or a vehicle control. b. Basophils are stimulated with an anti-IgE antibody to induce activation. c. The cells are stained with fluorescently labeled antibodies against a basophil-specific marker (e.g., CCR3 or CD203c) and CD63. d. Red blood cells are lysed. e. The percentage of CD63-positive basophils is determined by flow cytometry.

  • Data Analysis: The inhibition of CD63 upregulation by this compound is used to determine its IC50 value in a cellular context.

G cluster_1 Basophil Activation Assay Workflow sample Whole Blood Sample incubation Pre-incubate with This compound sample->incubation stimulation Stimulate with anti-IgE incubation->stimulation staining Stain with anti-CD63 and Basophil Marker stimulation->staining lysis Lyse Red Blood Cells staining->lysis flow Analyze by Flow Cytometry lysis->flow analysis Determine % CD63+ Basophils and IC50 flow->analysis

Basophil Activation Assay Workflow
Ex Vivo B-Cell Activation Assay (CD69 Upregulation)

This assay assesses the inhibitory effect of this compound on B-cell activation, a central process in many autoimmune diseases.

Principle: Cross-linking of the B-cell receptor (BCR) with anti-IgD antibodies mimics antigen-induced activation, leading to the upregulation of the early activation marker CD69. The ability of this compound to block this upregulation is measured by flow cytometry.

General Protocol:

  • Sample: Freshly drawn whole blood from healthy volunteers.

  • Procedure: a. Whole blood samples are pre-incubated with different concentrations of this compound or a vehicle control. b. B-cells are stimulated with an anti-IgD antibody. c. The cells are stained with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and CD69. d. Red blood cells are lysed. e. The percentage of CD69-positive B-cells is quantified using flow cytometry.

  • Data Analysis: The IC50 value for the inhibition of B-cell activation is calculated based on the reduction in CD69 expression.

G cluster_2 B-Cell Activation Assay Workflow sample Whole Blood Sample incubation Pre-incubate with This compound sample->incubation stimulation Stimulate with anti-IgD incubation->stimulation staining Stain with anti-CD69 and B-Cell Marker stimulation->staining lysis Lyse Red Blood Cells staining->lysis flow Analyze by Flow Cytometry lysis->flow analysis Determine % CD69+ B-Cells and IC50 flow->analysis

B-Cell Activation Assay Workflow

Signaling Pathway Context

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in B-cell proliferation, differentiation, and antibody production. This compound, by binding to BTK, inhibits this cascade.

G cluster_3 BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 Activation BTK->PLCG2 This compound This compound This compound->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Response B-Cell Proliferation, Differentiation, and Antibody Production Downstream->Response

Simplified BTK Signaling Pathway and the Point of Inhibition by this compound

Conclusion

This compound presents a distinct profile among BTK inhibitors due to its non-covalent binding mechanism and preferential inhibition of the unactivated state of the kinase. Its high potency and selectivity, demonstrated through a variety of biochemical and cellular assays, support its ongoing development for the treatment of inflammatory and autoimmune disorders. The detailed experimental methodologies provided in this guide offer a framework for the continued investigation and understanding of this promising therapeutic agent.

References

The Impact of Sofnobrutinib on Mast Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal effector cells in the inflammatory and allergic cascade. Their activation, predominantly through the high-affinity IgE receptor (FcεRI), triggers a complex signaling pathway culminating in the degranulation and release of a potent cocktail of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, leukotrienes, and cytokines.[1] This process is a key driver of the pathophysiology of numerous allergic and inflammatory diseases. This compound (formerly AS-0871), a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), represents a promising therapeutic strategy for modulating mast cell-driven pathologies.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on mast cell activation, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Targeting the Core of Mast Cell Activation

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that serves as a critical signaling node downstream of the FcεRI receptor in mast cells and basophils.[1] The binding of an allergen to IgE antibodies complexed with FcεRI on the mast cell surface initiates a signaling cascade that is heavily reliant on BTK for its propagation.[1] this compound, by selectively and non-covalently binding to BTK, effectively abrogates this signaling pathway, thereby preventing mast cell degranulation and the subsequent release of inflammatory mediators.[1]

The FcεRI Signaling Pathway and the Role of this compound

The following diagram illustrates the IgE-mediated signaling cascade in mast cells and the point of intervention for this compound.

FcERI_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates BTK BTK Syk->BTK activates PLCg PLCγ LAT->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation PKC->Degranulation Cytokine_production Cytokine Production PKC->Cytokine_production BTK->PLCg activates This compound This compound This compound->BTK inhibits

Caption: FcεRI signaling cascade and this compound's point of inhibition.

Quantitative Data on this compound's Impact on Mast Cell and Basophil Activation

While direct in vitro data on this compound's effect on mast cells is not yet publicly available, extensive data from its Phase 1 clinical trial in healthy volunteers demonstrates its potent inhibitory effect on basophil activation. Basophils share the same FcεRI signaling pathway as mast cells, making this data a strong surrogate for predicting this compound's efficacy in mast cell inhibition.

Parameter Cell Type Value Study Details Reference
IC₅₀ for Activation Human Basophils54.06 ng/mLSingle Ascending Dose (SAD)[2]
IC₅₀ for Activation Human Basophils57.01 ng/mLMultiple Ascending Dose (MAD)[2]
Inhibition of Activation Human Basophils≥90%150 mg and 300 mg twice daily (MAD)[1]

In Vivo Preclinical Data:

In a passive cutaneous anaphylaxis (PCA) mouse model, a mast cell-dependent inflammatory reaction, this compound demonstrated strong inhibition of the inflammatory response, providing in vivo evidence of its impact on mast cell activation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of BTK inhibitors like this compound on mast cell activation.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a robust measure of degranulation. The rat basophilic leukemia cell line, RBL-2H3, is a commonly used model for these studies.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound (or other BTK inhibitor)

  • Tyrode's buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10.0)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

    • Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in culture medium for 24 hours.

  • Inhibitor Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in Tyrode's buffer for 1 hour at 37°C.

  • Cell Stimulation:

    • Stimulate the cells by adding DNP-HSA (e.g., 100 ng/mL) to each well and incubate for 30 minutes at 37°C.

  • Sample Collection and Lysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Lyse the remaining cells in each well with Triton X-100 to determine the total β-hexosaminidase content.

  • Enzymatic Assay:

    • In a separate 96-well plate, mix a sample of the supernatant or cell lysate with the PNAG substrate solution.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

beta_hex_workflow cluster_protocol β-Hexosaminidase Release Assay Workflow step1 1. Seed & Sensitize RBL-2H3 cells with IgE step2 2. Pre-incubate with This compound step1->step2 step3 3. Stimulate with Antigen (DNP-HSA) step2->step3 step4 4. Collect Supernatant & Lyse Cells step3->step4 step5 5. Add PNAG Substrate & Incubate step4->step5 step6 6. Stop Reaction & Read Absorbance (405 nm) step5->step6 step7 7. Calculate % Inhibition & IC₅₀ step6->step7 pca_workflow cluster_protocol Passive Cutaneous Anaphylaxis (PCA) Workflow step1 1. Intradermal Injection of IgE into Mouse Skin step2 2. Administer this compound (or Vehicle) step1->step2 step3 3. Intravenous Injection of Antigen + Evans Blue Dye step2->step3 step4 4. Euthanize & Dissect Skin step3->step4 step5 5. Measure Dye Extravasation step4->step5 step6 6. Calculate % Inhibition step5->step6

References

Methodological & Application

Application Notes and Protocols for Assessing Sofnobrutinib Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (AS-0871) is a highly selective, orally active, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcεR and FcγR), playing a crucial role in the activation and maturation of various immune cells, including B-cells, mast cells, and basophils.[2][3] By preferentially binding to the unactivated conformation of BTK, this compound effectively blocks downstream signaling, leading to the inhibition of inflammatory mediator release and B-cell activation.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of autoimmune and inflammatory diseases.[2][4]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the in vitro efficacy of this compound, from direct target engagement to cellular functional responses.

BTK Signaling Pathway and Inhibition by this compound

The activation of B-cells via the BCR or mast cells and basophils via the FcεRI receptor initiates a signaling cascade heavily dependent on BTK. Upon receptor engagement, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in calcium mobilization, activation of transcription factors like NF-κB, and subsequent cellular responses such as proliferation, survival, and release of inflammatory mediators. This compound, as a non-covalent inhibitor, reversibly binds to BTK and prevents its activation, thereby halting this signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR/FcR BCR / FcεRI BTK_inactive BTK (Inactive) BCR/FcR->BTK_inactive Activation Signal BTK_active BTK (Active) BTK_inactive->BTK_active Phosphorylation PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylation Downstream Downstream Signaling (Ca2+ mobilization, NF-κB activation) PLCg2->Downstream Cellular_Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Cellular_Response This compound This compound This compound->BTK_inactive Inhibition

Caption: BTK signaling pathway and point of inhibition by this compound.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro assays.

Table 1: Biochemical Inhibition of BTK by this compound

Target EnzymeAssay TypeIC50 (nM)
Unactivated BTKBiochemical0.39[1]
Activated BTKBiochemical4.2[1]

Table 2: Cell-Based Functional Inhibition by this compound

Assay TypeCell TypeStimulationReadoutIC50 (ng/mL)IC50 (nM)*
Basophil ActivationHuman Whole Bloodanti-IgECD63 Upregulation54.06 - 57.01[4][5]~108.4 - 114.4
B-Cell ActivationHuman Whole Bloodanti-IgDCD69 Upregulation187.21[4][5]~375.5

*Calculated using a molecular weight of 498.53 g/mol for this compound.

Experimental Protocols

Application I: Biochemical BTK Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the ability of this compound to inhibit BTK enzymatic activity in a purified system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for this purpose.

TR_FRET_Workflow Start Start Plate_Setup Plate this compound dilutions Start->Plate_Setup Add_Enzyme Add BTK enzyme and substrate Plate_Setup->Add_Enzyme Incubate_1 Pre-incubate to allow binding Add_Enzyme->Incubate_1 Initiate_Reaction Add ATP to start kinase reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate for 1 hour Initiate_Reaction->Incubate_2 Stop_Reaction Add detection solution (Eu-Ab + EDTA) Incubate_2->Stop_Reaction Incubate_3 Incubate for 30 minutes Stop_Reaction->Incubate_3 Read_Plate Read TR-FRET signal Incubate_3->Read_Plate Analyze_Data Calculate % inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a TR-FRET based BTK kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in kinase buffer.

    • Dilute recombinant human BTK enzyme and a suitable substrate (e.g., a biotinylated peptide) in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for BTK.

    • Prepare a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET dilution buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound serial dilutions or vehicle control (DMSO in kinase buffer) to the wells of a low-volume 384-well plate.

    • Add 5 µL of the BTK enzyme/substrate mixture to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection solution.

    • Incubate for an additional 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Application II: Basophil Activation Assay (Flow Cytometry)

This whole-blood assay measures the inhibitory effect of this compound on IgE-mediated basophil activation by quantifying the upregulation of the degranulation marker CD63.

Basophil_Activation_Workflow Start Start Collect_Blood Collect fresh human whole blood Start->Collect_Blood Pre_Incubate Pre-incubate blood with this compound Collect_Blood->Pre_Incubate Stimulate Stimulate with anti-IgE Pre_Incubate->Stimulate Stain_Cells Stain with fluorescent antibodies (e.g., anti-CD63, anti-IgE) Stimulate->Stain_Cells Lyse_RBCs Lyse red blood cells Stain_Cells->Lyse_RBCs Wash_Cells Wash and resuspend cells Lyse_RBCs->Wash_Cells Acquire_Data Acquire data on a flow cytometer Wash_Cells->Acquire_Data Analyze_Data Gate on basophils and quantify CD63 expression Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a flow cytometry-based basophil activation assay.

Protocol:

  • Reagent Preparation:

    • Collect fresh human whole blood in heparin-containing tubes.

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., RPMI 1640).

    • Prepare a stimulating agent, such as anti-IgE antibody.

    • Prepare a staining cocktail of fluorescently labeled antibodies (e.g., anti-CD63-PE, anti-IgE-FITC, anti-HLA-DR-PerCP to exclude other cells).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control to each well.

    • Add 90 µL of fresh whole blood to each well and mix gently.

    • Pre-incubate for 15-30 minutes at 37°C.

    • Add 10 µL of the stimulating agent (anti-IgE) to the appropriate wells. Include unstimulated (buffer only) and positive controls (stimulant only).

    • Incubate for 20-30 minutes at 37°C in a 5% CO₂ incubator.

    • Stop the reaction by placing the plate on ice.

    • Add 20 µL of the antibody staining cocktail to each well.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Lyse red blood cells using a commercial lysing solution according to the manufacturer's protocol.

    • Wash the remaining cells with a suitable buffer (e.g., PBS with 2% FBS).

    • Resuspend the cell pellet in buffer for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on the basophil population (e.g., IgE-positive, side scatter-low, and HLA-DR-negative).

    • Quantify the percentage of CD63-positive basophils or the median fluorescence intensity (MFI) of CD63.

    • Calculate the percent inhibition of basophil activation for each this compound concentration and determine the IC₅₀ value.

Application III: B-Cell Activation Assay (Flow Cytometry)

This assay assesses the ability of this compound to inhibit BCR-mediated B-cell activation by measuring the upregulation of the early activation marker CD69.

Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Alternatively, whole blood can be used, similar to the basophil activation assay.

  • Assay Procedure:

    • Seed PBMCs or whole blood in a 96-well plate.

    • Add serial dilutions of this compound or vehicle control and pre-incubate for 1-2 hours at 37°C.

    • Stimulate the cells with an anti-IgD antibody or another BCR-crosslinking agent.

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Harvest the cells and stain with a cocktail of fluorescently labeled antibodies, such as anti-CD19-APC (to identify B-cells) and anti-CD69-PE.

    • If using whole blood, lyse red blood cells.

    • Wash the cells and resuspend in buffer for flow cytometry.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter, then on the B-cell population (CD19-positive).

    • Determine the percentage of CD69-positive B-cells or the MFI of CD69.

    • Calculate the percent inhibition of B-cell activation for each this compound concentration and determine the IC₅₀ value.[2]

Summary

The described assays provide a robust framework for characterizing the efficacy of this compound. The biochemical assay confirms direct target engagement and potency, while the cell-based functional assays in whole blood provide a more physiologically relevant assessment of the compound's ability to inhibit key immune cell responses. These protocols can be adapted for screening and lead optimization in the development of BTK inhibitors for inflammatory and autoimmune diseases.

References

Application Notes and Protocols for Studying Sofnobrutinib in Animal Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Sofnobrutinib, a novel, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, in the context of rheumatoid arthritis (RA). Detailed protocols for key experiments are outlined to ensure reproducibility and accurate assessment of the compound's therapeutic potential.

Introduction to this compound and its Mechanism of Action

This compound is a highly selective, orally available small molecule that targets BTK, a crucial enzyme in the signaling pathways of various immune cells.[1][2] In the pathogenesis of rheumatoid arthritis, BTK plays a significant role in both B-cell and myeloid cell activation.[1][3][4][5]

Mechanism of Action:

  • B-Cell Receptor (BCR) Signaling Inhibition: By inhibiting BTK, this compound disrupts the BCR signaling cascade, which is essential for B-cell proliferation, differentiation, and the production of autoantibodies, a key feature of RA.[1][3]

  • Myeloid Cell Modulation: this compound also modulates signaling downstream of Fcγ receptors in myeloid cells such as macrophages and monocytes. This interference reduces the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are major contributors to the inflammatory environment in the joints of RA patients.[1][3]

Preclinical studies have demonstrated that this compound exhibits significant efficacy in animal models of RA, particularly the collagen-induced arthritis (CIA) mouse model.[1][2]

Animal Models for Efficacy Testing

The most widely used and relevant animal model for studying the efficacy of therapeutic agents for rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model. This model shares many pathological and immunological features with human RA, including synovitis, cartilage degradation, and bone erosion.[3]

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is induced in susceptible strains of mice, such as DBA/1, by immunization with type II collagen. This leads to the development of an autoimmune polyarthritis that resembles human RA.

Key Features of the CIA Model:

  • Pathology: Characterized by synovial inflammation, pannus formation, cartilage destruction, and bone erosion.[6]

  • Immunology: Involves both T-cell and B-cell responses to type II collagen, leading to the production of autoantibodies.[6]

  • Translatability: It is a well-established model for predicting the efficacy of anti-arthritic drugs in humans.

Quantitative Data Summary

While specific preclinical data for this compound in the CIA model is not publicly available in full detail, the following table summarizes the typical quantitative data that would be collected and analyzed to assess efficacy. This is based on standard practices for evaluating BTK inhibitors in this model.

Animal ModelTreatment GroupDosage (Exemplary)Treatment Duration (Exemplary)Arthritis Score (Mean ± SEM)Paw Volume (mm³, Mean ± SEM)Key Cytokine Levels (pg/mL, Mean ± SEM)
CIA Mice Vehicle Control-21 days10.5 ± 0.83.2 ± 0.3TNF-α: 150 ± 20, IL-6: 250 ± 30
CIA Mice This compound1 mg/kg, orally, daily21 days4.2 ± 0.51.8 ± 0.2TNF-α: 60 ± 10, IL-6: 100 ± 15
CIA Mice This compound3 mg/kg, orally, daily21 days2.1 ± 0.31.2 ± 0.1TNF-α: 30 ± 5, IL-6: 50 ± 8
CIA Mice This compound10 mg/kg, orally, daily21 days1.0 ± 0.20.8 ± 0.1TNF-α: 15 ± 3, IL-6: 25 ± 5

*Statistically significant reduction compared to vehicle control (p < 0.05).

Experimental Protocols

Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol outlines the standard procedure for inducing arthritis in mice to test the efficacy of this compound.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Syringes and needles

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.

    • On the day of immunization, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Administer a booster injection of 100 µL of the collagen-IFA emulsion intradermally at a different site near the base of the tail.

  • Monitoring:

    • Begin monitoring the mice for signs of arthritis from day 21 onwards.

    • The onset of arthritis typically occurs between days 24 and 28.

Treatment Protocol with this compound

This protocol describes the administration of this compound to CIA mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Treatment Groups:

    • Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Preparation:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations.

  • Administration:

    • Administer this compound or vehicle orally once daily via gavage.

    • The treatment can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs).

  • Duration:

    • Continue the treatment for a predefined period, typically 2-3 weeks after the onset of arthritis.

Assessment of Arthritis Severity

This protocol details the methods for quantifying the severity of arthritis.

a) Clinical Arthritis Score:

  • Score each paw on a scale of 0-4 based on the degree of inflammation (erythema and swelling):

    • 0 = No signs of arthritis

    • 1 = Mild swelling and/or erythema of one digit

    • 2 = Moderate swelling and erythema of more than one digit or mild swelling of the entire paw

    • 3 = Severe swelling and erythema of the entire paw

    • 4 = Maximal inflammation with joint deformity and/or ankylosis

  • The maximum score per mouse is 16.

b) Paw Volume Measurement:

  • Measure the volume of each hind paw using a plethysmometer at regular intervals.

Cytokine Analysis

This protocol outlines the procedure for measuring inflammatory cytokine levels.

Materials:

  • Blood collection tubes

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Sample Collection:

    • At the end of the study, collect blood samples from the mice via cardiac puncture.

    • Separate the serum and store it at -80°C until analysis.

  • ELISA:

    • Measure the concentrations of TNF-α and IL-6 in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.

Histopathological Analysis

This protocol describes the method for assessing joint damage.

Materials:

Procedure:

  • Tissue Processing:

    • At the end of the study, dissect the hind paws and fix them in 10% neutral buffered formalin.

    • Decalcify the tissues.

    • Embed the tissues in paraffin and cut thin sections.

  • Staining and Scoring:

    • Stain the sections with H&E.

    • Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion by a blinded observer.

Visualizations

Signaling Pathway of BTK in Rheumatoid Arthritis

BTK_Signaling_Pathway cluster_BCR B-Cell cluster_FcR Myeloid Cell Antigen Antigen BCR BCR Antigen->BCR Binds BTK_B BTK BCR->BTK_B Activates PLCg2_B PLCγ2 BTK_B->PLCg2_B Activates Downstream_B Gene Transcription (Proliferation, Autoantibody Production) PLCg2_B->Downstream_B Immune_Complex Immune Complex FcR FcγR Immune_Complex->FcR Binds BTK_M BTK FcR->BTK_M Activates Downstream_M Gene Transcription (TNF-α, IL-6 Production) BTK_M->Downstream_M This compound This compound This compound->BTK_B Inhibits This compound->BTK_M Inhibits

Caption: BTK signaling in B-cells and myeloid cells in RA.

Experimental Workflow for this compound Efficacy Study in CIA Model

Experimental_Workflow cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_21 Day 21: Booster Immunization (Collagen + IFA) Day_0->Day_21 Treatment_Start Day 22-25: Start Treatment (Vehicle or this compound) Day_21->Treatment_Start Treatment_End Day 42: End of Treatment Treatment_Start->Treatment_End Analysis Day 42 (Endpoint): - Cytokine Analysis (ELISA) - Histopathology Treatment_End->Analysis Scoring Daily/Weekly: - Arthritis Score - Paw Volume Scoring->Analysis

Caption: Workflow for this compound study in CIA mice.

Logical Relationship of this compound's Mechanism to Therapeutic Effect

Logical_Relationship This compound This compound BTK_Inhibition BTK Inhibition This compound->BTK_Inhibition Reduced_B_Cell Reduced B-Cell Activation & Proliferation BTK_Inhibition->Reduced_B_Cell Reduced_Myeloid Reduced Myeloid Cell Activation BTK_Inhibition->Reduced_Myeloid Reduced_Autoantibodies Reduced Autoantibody Production Reduced_B_Cell->Reduced_Autoantibodies Reduced_Cytokines Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) Reduced_Myeloid->Reduced_Cytokines Therapeutic_Effect Amelioration of Arthritis (Reduced Inflammation, Joint Protection) Reduced_Autoantibodies->Therapeutic_Effect Reduced_Cytokines->Therapeutic_Effect

References

Application Notes and Protocols: Utilizing Sofinobrutinib in a Passive Cutaneous Anaphylaxis (PCA) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Passive cutaneous anaphylaxis (PCA) is a widely utilized in vivo model to study IgE-mediated allergic reactions, primarily driven by mast cell degranulation. This model is instrumental in the evaluation of novel therapeutic agents targeting allergic and inflammatory pathways. Sofinobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, represents a promising therapeutic candidate for allergic diseases due to the critical role of BTK in the downstream signaling of the high-affinity IgE receptor (FcεRI) on mast cells. These application notes provide a detailed protocol for employing the PCA model to assess the efficacy of Sofinobrutinib.

Mechanism of Action: Sofinobrutinib in IgE-Mediated Mast Cell Activation

Mast cell activation via the FcεRI receptor is a pivotal event in the cascade of allergic reactions. The binding of an allergen to IgE antibodies complexed with FcεRI on the mast cell surface initiates a signaling cascade. This cascade involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src-family kinases like LYN and FYN. This, in turn, recruits and activates spleen tyrosine kinase (Syk). Bruton's tyrosine kinase (BTK) is a crucial downstream signaling molecule in this pathway. Activated BTK contributes to the activation of phospholipase C gamma (PLCγ), leading to an increase in intracellular calcium and subsequent degranulation of the mast cell, releasing histamine, proteases, and other inflammatory mediators.[1][2][3][4] Sofinobrutinib, by selectively inhibiting BTK, effectively blocks this signaling cascade, thereby preventing mast cell degranulation and the release of inflammatory mediators that drive the allergic response.

Signaling Pathway of IgE-Mediated Mast Cell Activation and BTK Inhibition

FcεRI_Signaling_Pathway Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI IgE->FceRI Cross-links LYN_FYN LYN/FYN FceRI->LYN_FYN Activates SYK SYK LYN_FYN->SYK Activates BTK BTK SYK->BTK Activates PLCg PLCγ BTK->PLCg Activates Sofinobrutinib Sofinobrutinib Sofinobrutinib->BTK Inhibits Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation

Caption: FcεRI signaling cascade in mast cells and the inhibitory action of Sofinobrutinib on BTK.

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol outlines the procedure for inducing a localized allergic reaction in mice to evaluate the in vivo efficacy of Sofinobrutinib.

Materials:

  • Sofinobrutinib (formulated for oral or intraperitoneal administration)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • Evans blue dye (0.5% in sterile PBS)

  • Saline (0.9% NaCl) or appropriate vehicle control

  • Male BALB/c mice (6-8 weeks old)

  • Formamide

  • Spectrophotometer

Experimental Workflow:

PCA_Workflow Sensitization Day 1: Sensitization Intradermal injection of anti-DNP IgE into one ear pinna. Treatment Day 2: Treatment Administer Sofinobrutinib or vehicle control. Sensitization->Treatment 24 hours later Challenge Day 2: Challenge Intravenous injection of DNP-HSA and Evans blue dye. Treatment->Challenge 1 hour later Measurement Day 2: Measurement Measure ear thickness and quantify Evans blue extravasation. Challenge->Measurement 30 minutes later

Caption: Experimental workflow for the passive cutaneous anaphylaxis (PCA) model.

Procedure:

  • Sensitization (Day 1):

    • Anesthetize mice lightly.

    • Inject 20 µL of anti-DNP IgE (0.5 µg/mL in sterile saline) intradermally into the left ear pinna.

    • Inject 20 µL of sterile saline into the right ear pinna as a control.

  • Treatment (Day 2):

    • 24 hours after sensitization, administer Sofinobrutinib or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection). Dosing will depend on the experimental design.

  • Challenge (Day 2):

    • 1 hour after treatment, intravenously inject 200 µL of a solution containing DNP-HSA (1 mg/mL) and 0.5% Evans blue dye into the tail vein of each mouse.

  • Measurement (Day 2):

    • 30 minutes after the challenge, measure the thickness of both ears using a digital caliper.

    • Euthanize the mice and excise the ear pinnas.

    • Place each ear in a separate tube containing 1 mL of formamide.

    • Incubate the tubes at 63°C overnight to extract the Evans blue dye.

    • Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

Data Analysis:

  • The amount of Evans blue dye extravasated is proportional to the intensity of the allergic reaction.

  • Calculate the net increase in ear thickness by subtracting the thickness of the right (control) ear from the left (sensitized) ear.

  • Quantify the amount of Evans blue in the ear tissue by comparing the absorbance readings to a standard curve of known Evans blue concentrations.

  • Compare the results from the Sofinobrutinib-treated group to the vehicle control group to determine the percentage of inhibition.

Quantitative Data Presentation

The following tables present representative data on the efficacy of BTK inhibitors in the PCA model and in vitro mast cell degranulation assays. While specific data for Sofinobrutinib in a PCA model is not yet publicly available, these tables serve as a template for data presentation and provide expected outcomes based on the mechanism of action of this class of drugs.

Table 1: Effect of Sofinobrutinib on Ear Swelling in PCA Model

Treatment GroupDose (mg/kg)Change in Ear Thickness (mm) (Mean ± SEM)% Inhibition
Vehicle Control-0.12 ± 0.01-
Sofinobrutinib10.08 ± 0.0133.3
Sofinobrutinib30.05 ± 0.00558.3
Sofinobrutinib100.02 ± 0.00383.3
Dexamethasone (Positive Control)100.01 ± 0.00291.7

Table 2: Effect of Sofinobrutinib on Evans Blue Extravasation in PCA Model

Treatment GroupDose (mg/kg)Evans Blue Extravasation (µ g/ear ) (Mean ± SEM)% Inhibition
Vehicle Control-25.4 ± 2.1-
Sofinobrutinib116.8 ± 1.533.9
Sofinobrutinib310.2 ± 1.159.8
Sofinobrutinib104.5 ± 0.882.3
Dexamethasone (Positive Control)102.1 ± 0.591.7

Table 3: In Vitro Inhibition of Mast Cell Degranulation by Sofinobrutinib

AssaySofinobrutinib IC₅₀ (nM)
β-hexosaminidase release (RBL-2H3 cells)15.2
Histamine release (Human Mast Cells)22.5

Note: The data presented in these tables are representative examples based on the known activity of BTK inhibitors and should be replaced with experimentally derived data for Sofinobrutinib.

Conclusion

The passive cutaneous anaphylaxis model is a robust and reproducible method for evaluating the in vivo efficacy of Sofinobrutinib in an IgE-mediated allergic response. By inhibiting BTK, Sofinobrutinib is expected to demonstrate a dose-dependent reduction in mast cell degranulation, as evidenced by decreased ear swelling and vascular permeability. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers investigating the therapeutic potential of Sofinobrutinib for the treatment of allergic diseases.

References

Sofnobrutinib: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo administration of sofnobrutinib (AS-0871), a selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. The following sections detail the dosages used in key animal models of autoimmune and inflammatory diseases, along with detailed experimental protocols and the underlying signaling pathway.

Data Presentation: this compound In Vivo Dosages

The following table summarizes the reported oral dosage of this compound used in a preclinical animal model of arthritis. While this compound has also been shown to be effective in mouse and rat models of passive cutaneous anaphylaxis (PCA), specific dosages for these studies are not publicly available at this time.[1][2]

Animal ModelSpeciesDosageRoute of AdministrationKey Findings
Collagen-Induced Arthritis (CIA)Mouse30 mg/kgOralDemonstrated excellent therapeutic effects.[1]
Passive Cutaneous Anaphylaxis (PCA)MouseNot specifiedOralExhibited strong inhibition of inflammatory reactions.[2]
IgE-mediated Skin Inflammation (PCA)RatNot specifiedOralPrevented IgE-mediated skin inflammation.[1]

Signaling Pathway: BTK Inhibition by this compound

This compound is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[2] BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and the production of autoantibodies in autoimmune diseases like rheumatoid arthritis. Additionally, BTK is involved in Fc receptor (FcR) signaling in myeloid cells (e.g., mast cells, basophils, macrophages), which triggers the release of inflammatory mediators.[2] By inhibiting BTK, this compound effectively blocks these downstream signaling cascades, leading to a reduction in inflammatory responses.

BTK_Signaling_Pathway cluster_cell Immune Cell (B-Cell, Mast Cell, etc.) cluster_receptor cluster_downstream BCR BCR / FcR BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_PKC->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Cytokine Release, Antibody Production) Transcription_Factors->Cellular_Response This compound This compound This compound->BTK Inhibition

BTK Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments based on standard protocols and available information on this compound studies.

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in mice and the administration of this compound to evaluate its therapeutic efficacy.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound (30 mg/kg)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Syringes and needles for immunization and oral gavage

Protocol:

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).

    • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.

    • On day 21, boost the mice with an intradermal injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle at a concentration suitable for a 30 mg/kg dosage.

    • Beginning on day 21 (at the time of the booster immunization) and continuing daily, administer this compound or vehicle control orally via gavage.

    • Monitor the mice daily for the onset and severity of arthritis.

  • Assessment of Arthritis:

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity).

    • The maximum arthritis score per mouse is 16.

    • Measure paw thickness using a caliper.

    • At the end of the study, collect tissues for histological analysis of joint inflammation, cartilage damage, and bone erosion.

CIA_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment Daily Oral Treatment: - this compound (30 mg/kg) - Vehicle Control Day21->Treatment Monitoring Daily Monitoring: - Arthritis Score - Paw Thickness Treatment->Monitoring Continues until endpoint Endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis Monitoring->Endpoint

Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Passive Cutaneous Anaphylaxis (PCA) in Mice and Rats

This protocol outlines the procedure for inducing a localized allergic reaction in the skin of mice or rats to assess the inhibitory effect of this compound.

Materials:

  • BALB/c mice or Wistar rats

  • Anti-DNP IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) antigen

  • Evans blue dye

  • This compound (dosage to be determined by dose-ranging studies)

  • Vehicle control

  • Syringes and needles for injection and oral gavage

Protocol:

  • Sensitization:

    • Intradermally inject a specific amount of anti-DNP IgE antibody into the ear pinna or a shaved area of the back of the animals.

    • Allow 24-48 hours for the IgE to bind to FcεRI receptors on mast cells in the skin.

  • This compound Administration:

    • Administer this compound or vehicle control orally at a predetermined time before the antigen challenge (e.g., 1-2 hours prior).

  • Antigen Challenge and Assessment:

    • Intravenously inject a solution of DNP-HSA mixed with Evans blue dye.

    • The antigen will crosslink the IgE on mast cells, causing degranulation and the release of inflammatory mediators. This increases vascular permeability, leading to the extravasation of the Evans blue dye into the surrounding tissue at the site of IgE injection.

    • After a set amount of time (e.g., 30-60 minutes), sacrifice the animals and excise the skin at the injection site.

    • Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).

    • Quantify the amount of dye by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The amount of dye is proportional to the severity of the allergic reaction.

Note: The specific dosages for this compound in mouse and rat PCA models have not been publicly disclosed. It is recommended to perform dose-ranging studies to determine the optimal effective dose for these models.

References

Application Notes and Protocols: Measuring Sofnobrutinib's Effect on Basophil Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (formerly AS-0871) is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in various immune cells, including B cells and basophils.[1] In basophils, BTK is a key component of the signaling pathway downstream of the high-affinity IgE receptor (FcεRI).[1][3] Activation of this pathway by allergens or other stimuli leads to basophil degranulation and the release of pro-inflammatory mediators, such as histamine (B1213489).[1][4] By inhibiting BTK, this compound effectively blocks this signaling cascade, leading to a reduction in basophil activation. This makes the measurement of basophil activation a crucial pharmacodynamic (PD) biomarker for assessing the biological activity of this compound in both preclinical and clinical studies.[2][5]

These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on basophil activation using the Basophil Activation Test (BAT) with flow cytometry.

Principle of the Assay

The Basophil Activation Test (BAT) is a functional in vitro assay that quantifies the activation status of basophils in response to a stimulus.[6][7] Upon activation, basophils upregulate specific cell surface markers, most notably CD63 and CD203c.[8][9][10] By using fluorescently labeled antibodies against these markers, the percentage of activated basophils can be determined using flow cytometry.[8] In this application, whole blood is pre-incubated with varying concentrations of this compound before being stimulated with an IgE-crosslinking agent (e.g., anti-IgE antibody). The degree of inhibition of basophil activation by this compound is then quantified by the reduction in the expression of activation markers.

Data Presentation

Table 1: Pharmacodynamic Effect of this compound on Basophil Activation
ParameterValueReference
IC50 (Single Ascending Dose) 54.06 ng/mL[2]
IC50 (Multiple Ascending Dose) 57.01 ng/mL[2]
Inhibition at 50 mg b.i.d. 50.8%–79.4%[2]
Inhibition at 150 mg b.i.d. 67.6%–93.6%[2]
Inhibition at 300 mg b.i.d. 90.1%–98.0%[2]

IC50: Half-maximal inhibitory concentration; b.i.d.: twice daily.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action in Basophils

Sofnobrutinib_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition cluster_activation Basophil Activation Allergen Allergen/ Anti-IgE FceRI FcεRI Allergen->FceRI Cross-linking BTK BTK FceRI->BTK Activation Signaling_Cascade Downstream Signaling Cascade BTK->Signaling_Cascade Granules Granules Signaling_Cascade->Granules Degranulation Degranulation Granules->Degranulation This compound This compound This compound->BTK Inhibition Mediator_Release Mediator Release (e.g., Histamine) Degranulation->Mediator_Release Marker_Upregulation Upregulation of CD63 & CD203c Degranulation->Marker_Upregulation

Caption: this compound inhibits BTK, blocking FcεRI-mediated basophil activation.

Experimental Workflow for Basophil Activation Test (BAT)

BAT_Workflow cluster_sample_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_staining 3. Staining cluster_analysis 4. Analysis Blood_Collection Collect whole blood in heparin tubes Sofnobrutinib_Incubation Pre-incubate with This compound or vehicle Blood_Collection->Sofnobrutinib_Incubation Stimulation Stimulate with anti-IgE or allergen Sofnobrutinib_Incubation->Stimulation Antibody_Staining Stain with fluorescently labeled anti-CD63 and anti-CD203c Stimulation->Antibody_Staining Lysis Lyse red blood cells Antibody_Staining->Lysis Flow_Cytometry Acquire on flow cytometer Lysis->Flow_Cytometry Data_Analysis Gate on basophils and quantify marker expression Flow_Cytometry->Data_Analysis

Caption: Workflow for measuring this compound's effect on basophil activation.

Experimental Protocols

Materials and Reagents
  • Anticoagulant: Sodium Heparin (for blood collection)[11]

  • Buffer: HEPES-buffered saline with 2% BSA and 1 mM CaCl2

  • This compound: Prepare a stock solution in DMSO and dilute to final concentrations in buffer.

  • Vehicle Control: DMSO at the same final concentration as the highest this compound concentration.

  • Positive Controls:

    • Anti-IgE antibody (e.g., clone LE27)

    • fMLP (N-formyl-methionyl-leucyl-phenylalanine) as an IgE-independent positive control

  • Negative Control: Buffer only

  • Staining Antibodies:

    • FITC anti-CD63

    • PE anti-CD203c

    • PerCP-Cy5.5 anti-CCR3 (for basophil identification)[12]

    • APC anti-HLA-DR (for basophil identification, negative marker)[11]

  • Lysis Buffer: 1X FACS Lysing Solution

  • Wash Buffer: PBS with 0.5% BSA

Protocol: Basophil Activation Test (BAT)
  • Blood Collection: Collect whole blood from healthy volunteers or study subjects into sodium heparin-containing tubes.[11] It is recommended to process the blood within 4 hours of collection.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Also, prepare the vehicle control.

  • Pre-incubation with this compound: a. Aliquot 50 µL of whole blood into flow cytometry tubes. b. Add 50 µL of the this compound dilutions or vehicle control to the respective tubes. c. Gently mix and incubate for 15-30 minutes at 37°C.

  • Stimulation: a. Prepare stimulation solutions: anti-IgE, fMLP, and a buffer-only negative control. b. Add 50 µL of the appropriate stimulation solution to each tube. c. Gently mix and incubate for 20 minutes at 37°C.

  • Staining: a. Prepare a cocktail of the fluorescently labeled antibodies (anti-CD63, anti-CD203c, anti-CCR3, and anti-HLA-DR) in wash buffer. b. Add the antibody cocktail to each tube. c. Gently mix and incubate for 20 minutes on ice in the dark.

  • Lysis of Red Blood Cells: a. Add 1 mL of 1X FACS Lysing Solution to each tube. b. Vortex gently and incubate for 10 minutes at room temperature in the dark.

  • Washing: a. Centrifuge the tubes at 500 x g for 5 minutes. b. Decant the supernatant. c. Resuspend the cell pellet in 1 mL of wash buffer. d. Repeat the centrifugation and decanting steps.

  • Sample Acquisition: a. Resuspend the final cell pellet in 300 µL of wash buffer. b. Acquire the samples on a flow cytometer. Collect a sufficient number of events to identify the basophil population accurately (typically at least 500-1000 basophil events).

  • Data Analysis: a. Gate on the basophil population using a sequential gating strategy (e.g., singlets -> granulocytes on FSC vs. SSC -> CCR3+ HLA-DR- cells). b. Within the basophil gate, quantify the percentage of CD63+ and/or CD203c+ cells. c. Calculate the percentage inhibition of basophil activation for each this compound concentration relative to the vehicle control. d. Plot the percentage inhibition against the this compound concentration to determine the IC50 value.

Quality Control and Considerations

  • Basophil Viability: Ensure that the experimental conditions, including the concentrations of this compound and DMSO, do not adversely affect basophil viability.

  • Non-Responders: A subset of individuals may have basophils that do not respond to anti-IgE stimulation.[11] The inclusion of an IgE-independent stimulus like fMLP is crucial to confirm basophil reactivity.

  • Standardization: Maintain consistency in incubation times, temperatures, and reagent concentrations to ensure reproducibility.[6]

  • Flow Cytometer Setup: Standardize flow cytometer settings, including compensation, for each experiment.

Conclusion

The Basophil Activation Test is a robust and sensitive method for quantifying the pharmacodynamic effects of the BTK inhibitor this compound. By following the detailed protocol outlined in these application notes, researchers can accurately assess the inhibitory activity of this compound on basophil activation, providing valuable insights into its mechanism of action and clinical efficacy.

References

Application Notes and Protocols for Sofnobrutinib in B-cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of studies investigating the effects of Sofnobrutinib, a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, on B-cell activation. Detailed protocols for key experiments are provided to ensure robust and reproducible results.

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[3][4] this compound (formerly AS-0871) is an investigational, orally active, and highly selective non-covalent inhibitor of BTK.[2] It is designed to bind preferentially to the unactivated form of the BTK protein, offering the potential for minimal off-target effects.[2] Preclinical and clinical studies have demonstrated that this compound effectively inhibits B-cell activation, highlighting its therapeutic potential.[1][4]

Mechanism of Action

This compound functions by non-covalently binding to BTK, thereby inhibiting its kinase activity.[5] This blockade of BTK prevents the downstream signaling cascade initiated by BCR engagement.[3] In B-cells, BTK is essential for relaying signals from the BCR, which leads to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, cellular responses such as proliferation, differentiation, and antibody production.[3][6] By inhibiting BTK, this compound effectively dampens these B-cell functions.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueCell Type/Assay ConditionSource
IC₅₀ (B-cell activation)187.21 ng/mLEx vivo whole blood assay, anti-IgD-induced CD69 upregulation[4][7]
IC₅₀ (Basophil activation)54.06 - 57.01 ng/mLEx vivo whole blood assay, anti-IgE-induced CD63 upregulation[4][7]
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers
DoseInhibition of Basophil ActivationKey ObservationSource
50 mg b.i.d.50.8%–79.4%Dose-dependent suppression of basophil and B-cell activation.[4]
150 mg b.i.d.67.6%–93.6%≥90% inhibition of basophil activation achieved at 150 mg and 300 mg twice daily.[1][4]
300 mg b.i.d.90.1%–98.0%Strong inhibition of anti-IgD-induced CD69 expression in naïve B cells at doses of 100 mg and above.[1][4]

Experimental Protocols

B-cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To obtain a pure population of B-cells for subsequent in vitro assays.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human B Cell Enrichment Cocktail

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets, and collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS.

  • Resuspend the PBMC pellet in PBS with 2% FBS.

  • Add the RosetteSep™ Human B Cell Enrichment Cocktail at 50 µL/mL of whole blood.

  • Incubate for 20 minutes at room temperature.

  • Dilute the sample with an equal volume of PBS with 2% FBS and layer it over Ficoll-Paque PLUS.

  • Centrifuge at 1200 x g for 20 minutes at room temperature with the brake on.

  • Collect the enriched B-cells from the interface.

  • Wash the B-cells twice with PBS and resuspend in RPMI-1640 supplemented with 10% FBS for subsequent experiments.

In Vitro B-cell Activation Assay by Flow Cytometry

Objective: To assess the effect of this compound on the expression of B-cell activation markers.

Materials:

  • Purified human B-cells

  • This compound (various concentrations)

  • Anti-IgM or anti-IgD antibody (for stimulation)

  • Fluorochrome-conjugated antibodies against CD19, CD69, CD80, and CD86

  • Flow cytometer

Protocol:

  • Seed purified B-cells at a density of 1 x 10⁶ cells/well in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulate the B-cells with anti-IgM (10 µg/mL) or anti-IgD for 24 hours at 37°C. Include an unstimulated control.

  • After incubation, wash the cells with PBS containing 2% FBS.

  • Stain the cells with fluorochrome-conjugated antibodies against CD19 (B-cell marker) and activation markers (CD69, CD80, CD86) for 30 minutes on ice in the dark.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS and acquire data on a flow cytometer.

  • Analyze the percentage of CD69, CD80, and CD86 positive cells within the CD19-gated B-cell population.

Western Blotting for BTK Signaling Pathway Analysis

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the BCR signaling pathway.

Materials:

  • Purified human B-cells

  • This compound

  • Anti-IgM antibody

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2 (Y1217), and total PLCγ2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Starve purified B-cells in serum-free media for 2-4 hours.

  • Pre-treat the cells with this compound or vehicle for 1 hour.

  • Stimulate the cells with anti-IgM for 10 minutes.

  • Lyse the cells with lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Calcium Flux Assay

Objective: To measure the effect of this compound on BCR-induced calcium mobilization.[8]

Materials:

  • Purified human B-cells

  • This compound

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Anti-IgM antibody

  • Fluorometric plate reader or flow cytometer capable of kinetic reading

Protocol:

  • Load purified B-cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with this compound or vehicle for 30-60 minutes.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with anti-IgM antibody.

  • Immediately begin recording the fluorescence intensity over time.

  • Analyze the data to determine the peak fluorescence intensity and the area under the curve, which are indicative of the intracellular calcium concentration.

Mandatory Visualizations

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates CD19 CD19 SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression This compound This compound This compound->BTK Antigen Antigen Antigen->BCR Antigen Binding

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental_Workflow cluster_setup Experiment Setup cluster_stimulation B-Cell Stimulation cluster_analysis Downstream Analysis cluster_data Data Interpretation Isolate_B_Cells 1. Isolate Human B-Cells (e.g., from PBMCs) Culture_Cells 2. Culture and Prepare B-Cells Isolate_B_Cells->Culture_Cells Treat_Cells 3. Pre-treat with this compound (Dose-Response) Culture_Cells->Treat_Cells Stimulate_Cells 4. Stimulate with Anti-IgM or Anti-IgD Treat_Cells->Stimulate_Cells Flow_Cytometry 5a. Flow Cytometry (CD69, CD80, CD86) Stimulate_Cells->Flow_Cytometry Western_Blot 5b. Western Blot (pBTK, pPLCγ2) Stimulate_Cells->Western_Blot Calcium_Assay 5c. Calcium Flux Assay Stimulate_Cells->Calcium_Assay Data_Analysis 6. Analyze Data and Determine IC₅₀ Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Calcium_Assay->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound on B-cell activation.

References

Application Notes and Protocols for Sofnobrutinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (also known as AS-0871) is a highly selective, orally active, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the signaling pathways of various immune cells, including B cells and mast cells.[2] It plays a crucial role in B-cell antigen receptor (BCR) signaling, which is essential for B-cell development, activation, and proliferation.[2] By inhibiting BTK, this compound effectively modulates immune responses, making it a valuable tool for research in immunology, oncology, and inflammatory diseases. In preclinical studies, this compound has been shown to strongly inhibit B-cell and basophil activation and suppress the production of inflammatory cytokines.[3]

These application notes provide a detailed protocol for the preparation of this compound solutions for use in in vitro cell culture experiments, ensuring reproducible and reliable results.

Mechanism of Action of this compound

This compound is a non-covalent inhibitor that targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2] Upon engagement of the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn mobilizes calcium and activates transcription factors that drive B-cell proliferation, differentiation, and survival. This compound binds to BTK, preventing its activation and subsequent downstream signaling, thereby inhibiting B-cell-mediated immune responses.

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition Ca_Mobilization Calcium Mobilization PLCg2->Ca_Mobilization Transcription_Factors Transcription Factors (e.g., NF-κB, NFAT) Ca_Mobilization->Transcription_Factors Cellular_Response B-Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response

This compound inhibits the BTK signaling pathway.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations of this compound from biochemical and cellular assays. This data is essential for designing experiments and selecting appropriate working concentrations.

ParameterValueCell Type/Assay ConditionReference
IC50 (Activated BTK) 4.2 nMBiochemical Assay[1]
IC50 (Unactivated BTK) 0.39 nMBiochemical Assay[1]
IC50 (Basophil Activation) ~55-57 ng/mLEx vivo whole blood assay[4]
IC50 (B-cell Activation) ~187 ng/mLEx vivo whole blood assay[4]

Note: The molecular weight of this compound is 498.53 g/mol . IC50 values in ng/mL can be converted to molar concentrations for experimental design.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock and working solutions for cell culture applications. These protocols are based on best practices for handling similar small molecule inhibitors.

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, complete cell culture medium appropriate for the cell line being used

  • Pipettes and sterile, filtered pipette tips

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. It is recommended to prepare a 10 mM stock solution.

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:

    Volume of DMSO (μL) = (Mass of this compound (mg) / 498.53 g/mol ) * 100,000

  • Dissolve this compound: Add the calculated volume of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage.[1]

start Start equilibrate Equilibrate this compound Powder to Room Temp. start->equilibrate weigh Weigh this compound in a Sterile Tube equilibrate->weigh add_dmso Add Anhydrous, Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Workflow for preparing this compound stock solution.
Protocol 2: Preparation of this compound Working Solutions

This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations for treating cells.

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to make an intermediate dilution of the stock solution in a small volume of pre-warmed, serum-free medium before adding it to the final volume of complete (serum-containing) medium.

  • Prepare Final Working Solution: Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the medium dropwise while gently swirling the medium to ensure rapid and thorough mixing. This helps to prevent localized high concentrations of DMSO that can cause the compound to precipitate.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Treat Cells: Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium.

Important Considerations

  • Solubility: this compound is sparingly soluble in aqueous solutions. Therefore, it is critical to first dissolve it in an organic solvent like DMSO before preparing aqueous dilutions.

  • Stability: While DMSO stock solutions are stable when stored properly, the stability of this compound in aqueous cell culture medium at 37°C may be limited. It is recommended to prepare fresh working solutions for each experiment and to replace the medium during long-term experiments (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound.

  • Cell Line Variability: The optimal working concentration of this compound and the tolerance of cells to DMSO can vary between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and to assess any potential cytotoxicity of the compound or the DMSO vehicle.

  • Aseptic Technique: All steps for the preparation of stock and working solutions should be performed under sterile conditions in a laminar flow hood to prevent microbial contamination of cell cultures.

References

Application Notes: Sofnobrutinib in a Collagen-Induced Arthritis (CIA) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in B-lymphocytes and myeloid cells, playing a key role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA).[1] By inhibiting BTK, this compound disrupts the signaling pathways that lead to autoantibody production, inflammatory cytokine release, and immune cell activation, making it a promising therapeutic candidate for RA.[1] Preclinical studies have demonstrated that this compound exhibits significant efficacy in collagen-induced arthritis (CIA) models, which are a well-established animal model for studying RA.[1][2]

The CIA model in rodents mimics many of the clinical and pathological features of human RA, including synovitis, cartilage degradation, and bone erosion.[3][4] This model is widely used to evaluate the efficacy of novel therapeutic agents for RA. This document provides a detailed protocol for utilizing the CIA model to assess the therapeutic potential of this compound.

Mechanism of Action of this compound

This compound is a non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases.[1] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] In autoimmune diseases like rheumatoid arthritis, aberrant BCR signaling contributes to the production of autoantibodies and pro-inflammatory cytokines such as IL-6 and TNF-α.[1] BTK is also involved in the signaling of Fcγ receptors in myeloid cells, which further contributes to inflammation.[1] By selectively inhibiting BTK, this compound is expected to ameliorate the inflammatory cascade characteristic of rheumatoid arthritis.

Signaling Pathway of BTK Inhibition by this compound

BTK_Signaling_Pathway cluster_cell B-Cell / Myeloid Cell BCR_FcR BCR / FcγR Lyn_Syk Lyn / Syk BCR_FcR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Gene_Expression Gene Expression (Cytokines, Autoantibodies) NFkB_AP1->Gene_Expression

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

This protocol is based on established methods for inducing CIA in mice and provides a framework for evaluating the efficacy of this compound.[3][4][5] Dosages of other BTK inhibitors in CIA models have ranged from 0.1 to 10 mg/kg, administered orally once daily.[6][7] A dose-response study is recommended to determine the optimal dosage for this compound.

Materials
  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Collagen: Bovine Type II Collagen, immunization grade.

  • Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • This compound: To be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Anesthesia: Isoflurane or a ketamine/xylazine cocktail.

  • Calipers: For measuring paw thickness.

  • Histology Reagents: Formalin, decalcifying solution, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E) stain, Safranin O stain.

Experimental Workflow

Caption: Experimental Workflow for this compound in CIA Model.

Procedure
  • Preparation of Emulsions:

    • Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen in CFA (1:1 ratio). The final concentration of collagen should be 1 mg/mL.

    • Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen in IFA (1:1 ratio). The final concentration of collagen should be 1 mg/mL.

  • Induction of Arthritis:

    • Day 0: Anesthetize mice and administer a 100 µL intradermal injection of the primary immunization emulsion at the base of the tail.

    • Day 21: Administer a 100 µL intradermal injection of the booster emulsion at a site near the primary injection.

  • Treatment with this compound:

    • From day 22 to day 36, administer this compound or vehicle orally once daily.

    • Divide mice into the following groups:

      • Group 1: Healthy control (no CIA induction).

      • Group 2: CIA control (vehicle treatment).

      • Group 3: this compound (low dose, e.g., 1 mg/kg).

      • Group 4: this compound (mid dose, e.g., 3 mg/kg).

      • Group 5: this compound (high dose, e.g., 10 mg/kg).

      • Group 6 (Optional): Positive control (e.g., Methotrexate).

  • Assessment of Arthritis:

    • Clinical Scoring: From day 21, visually score the severity of arthritis in each paw three times a week based on a scale of 0-4:

      • 0 = No evidence of erythema or swelling.

      • 1 = Subtle erythema or localized edema.

      • 2 = Easily identified erythema and edema.

      • 3 = Significant erythema and edema encompassing the entire paw.

      • 4 = Maximum inflammation with joint rigidity. The maximum score per mouse is 16.

    • Paw Thickness Measurement: Measure the thickness of each hind paw using calipers three times a week.

  • Endpoint Analysis (Day 37):

    • Euthanize mice and collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

    • Dissect the hind paws and fix them in 10% formalin for histopathological analysis.

  • Histopathology:

    • Decalcify the paws, embed in paraffin, and section.

    • Stain sections with H&E to assess inflammation and synovial hyperplasia.

    • Stain sections with Safranin O to evaluate cartilage damage.

    • Score the histological sections for inflammation, pannus formation, cartilage damage, and bone resorption.

Data Presentation

Table 1: Clinical Arthritis Score
Treatment GroupMean Arthritis Score (Day 28)Mean Arthritis Score (Day 37)% Inhibition (Day 37)
Healthy Control00N/A
CIA Control4.5 ± 0.810.2 ± 1.50
This compound (1 mg/kg)3.2 ± 0.67.1 ± 1.230.4
This compound (3 mg/kg)2.1 ± 0.54.5 ± 0.955.9
This compound (10 mg/kg)1.0 ± 0.32.3 ± 0.777.5
Positive Control1.8 ± 0.43.9 ± 0.861.8

Data are presented as mean ± SEM and are hypothetical based on expected outcomes.

Table 2: Hind Paw Thickness
Treatment GroupMean Paw Thickness (mm, Day 28)Mean Paw Thickness (mm, Day 37)% Reduction (Day 37)
Healthy Control1.5 ± 0.11.5 ± 0.1N/A
CIA Control2.8 ± 0.33.5 ± 0.40
This compound (1 mg/kg)2.4 ± 0.22.9 ± 0.317.1
This compound (3 mg/kg)2.1 ± 0.22.3 ± 0.234.3
This compound (10 mg/kg)1.8 ± 0.11.9 ± 0.245.7
Positive Control2.0 ± 0.22.2 ± 0.237.1

Data are presented as mean ± SEM and are hypothetical based on expected outcomes.

Table 3: Histopathological Scores
Treatment GroupInflammation Score (0-3)Pannus Score (0-3)Cartilage Damage (0-3)Bone Resorption (0-3)
Healthy Control0000
CIA Control2.8 ± 0.22.5 ± 0.32.6 ± 0.32.4 ± 0.4
This compound (1 mg/kg)2.1 ± 0.31.9 ± 0.42.0 ± 0.31.8 ± 0.3
This compound (3 mg/kg)1.2 ± 0.21.1 ± 0.21.3 ± 0.21.0 ± 0.2
This compound (10 mg/kg)0.5 ± 0.10.4 ± 0.10.6 ± 0.20.5 ± 0.1
Positive Control1.0 ± 0.20.9 ± 0.21.1 ± 0.20.9 ± 0.2

Data are presented as mean ± SEM and are hypothetical based on expected outcomes. Scoring is based on a 0-3 scale where 0=normal, 1=mild, 2=moderate, and 3=severe.

Conclusion

This application note provides a comprehensive protocol for evaluating the efficacy of the BTK inhibitor, this compound, in a collagen-induced arthritis model. The detailed experimental workflow, from arthritis induction to endpoint analysis, offers a robust framework for preclinical assessment. The provided data tables, while hypothetical, illustrate the expected dose-dependent therapeutic effects of this compound in ameliorating the clinical and pathological signs of arthritis. This model is a valuable tool for advancing the development of this compound as a potential treatment for rheumatoid arthritis.

References

Application Note: Measuring Cytokine Levels After Sofnobrutinib Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (AS-0871) is an investigational, highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells like macrophages and mast cells.[2] In these cells, BTK plays a crucial role in the downstream signaling of B-cell receptors (BCR) and Fc receptors (FcγR and FcεR).[1][2] Aberrant signaling through these pathways can lead to the production of pro-inflammatory cytokines, which are key mediators in autoimmune diseases such as rheumatoid arthritis and allergic diseases.[2]

By preferentially binding to the unactivated form of BTK, this compound effectively blocks its downstream signaling cascade.[1][2] This mechanism of action inhibits the production and release of inflammatory cytokines.[2] In vitro experiments using human blood have demonstrated that this compound strongly suppresses the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Monocyte Chemoattractant Protein-1 (MCP-1).[3] Therefore, accurately measuring the in vitro effect of this compound on cytokine production is essential for understanding its anti-inflammatory potential and mechanism of action.

This document provides detailed protocols for treating cells with this compound and subsequently quantifying cytokine levels in cell culture supernatants using standard immunoassay techniques.

BTK Signaling Pathway and this compound Inhibition

The diagram below illustrates the simplified signaling pathway involving BTK that leads to the production of inflammatory cytokines and the inhibitory action of this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Fcγ Receptor BTK BTK (Bruton's Tyrosine Kinase) Receptor->BTK Activates Downstream Downstream Signaling (e.g., NF-κB activation) BTK->Downstream Phosphorylates Transcription Gene Transcription Downstream->Transcription Promotes This compound This compound This compound->BTK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Leads to Production

Caption: BTK signaling pathway and its inhibition by this compound.

Data Presentation: Expected Effects on Cytokine Levels

Treatment with this compound is expected to result in a dose-dependent reduction of pro-inflammatory cytokine secretion from stimulated immune cells. The following table provides a representative summary of expected quantitative data based on in vitro studies.[3]

CytokineTreatment GroupConcentration (pg/mL) (Mean ± SD)Percent Inhibition (%)
TNF-α Unstimulated Control15 ± 5-
Stimulated Control (LPS)1250 ± 1500%
This compound (1 µM) + LPS310 ± 4575.2%
IL-6 Unstimulated Control25 ± 8-
Stimulated Control (LPS)2800 ± 3200%
This compound (1 µM) + LPS650 ± 9076.8%
IL-17 Unstimulated Control< 5-
Stimulated Control850 ± 1100%
This compound (1 µM) + Stim.220 ± 3074.1%
MCP-1 Unstimulated Control50 ± 15-
Stimulated Control (LPS)4500 ± 5500%
This compound (1 µM) + LPS1100 ± 18075.6%

Note: The data presented are hypothetical and for illustrative purposes, based on qualitative findings that this compound suppresses the production of these cytokines.[3]

Experimental Protocols

The following section provides detailed methodologies for assessing the effect of this compound on cytokine production in vitro.

Experimental Workflow Overview

The general workflow for the experiment is outlined in the diagram below.

Experimental_Workflow arrow node_cell_culture 1. Cell Culture & Seeding (e.g., PBMCs, RAW 264.7) node_treatment 2. Pre-treatment with this compound node_cell_culture->node_treatment node_stimulation 3. Cell Stimulation (e.g., LPS, anti-IgE) node_treatment->node_stimulation node_incubation 4. Incubation (6 - 24 hours) node_stimulation->node_incubation node_collection 5. Supernatant Collection (Centrifugation) node_incubation->node_collection node_assay 6. Cytokine Quantification (ELISA or Multiplex Assay) node_collection->node_assay node_analysis 7. Data Analysis (Standard Curve Interpolation) node_assay->node_analysis

Caption: General workflow for in vitro cytokine measurement.

Protocol 1: In Vitro Cell Culture and Treatment

This protocol describes the treatment of a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7) with this compound followed by stimulation to induce cytokine production.

Materials:

  • Relevant cell line (e.g., PBMCs isolated from whole blood, RAW 264.7 cells)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) for macrophages, anti-IgD or anti-IgE for B-cells/basophils)[2]

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells according to standard protocols.

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 0.1 - 1 x 10⁶ cells/well in 100 µL of complete culture medium.[4]

    • Incubate for 2-4 hours to allow cells to adhere (if applicable).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.

    • Pre-incubate the plate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare the stimulating agent at the desired concentration in complete culture medium.

    • Add 50 µL of the stimulating agent to the wells. Include unstimulated controls (medium only).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for an appropriate period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[5] The optimal time depends on the specific cytokine being measured.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant (~180 µL) without disturbing the cell pellet.

    • Samples can be used immediately for cytokine analysis or stored at -80°C for later use.[6][7]

Protocol 2: Cytokine Quantification by Sandwich ELISA

This protocol provides a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a single cytokine.[7][8]

Materials:

  • ELISA plate (96-well high-binding)

  • Capture Antibody (specific to the cytokine of interest)

  • Detection Antibody (biotinylated, specific to the cytokine)

  • Recombinant Cytokine Standard

  • Assay Diluent (e.g., PBS with 10% FBS or 1% BSA)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Coating Buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration (e.g., 1-4 µg/mL) in Coating Buffer.[9]

    • Add 100 µL of the diluted antibody to each well of the ELISA plate.

    • Seal the plate and incubate overnight at 4°C.[4]

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL of Assay Diluent to each well to block non-specific binding sites.

    • Seal the plate and incubate for 1-2 hours at room temperature.[10]

  • Sample and Standard Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the recombinant cytokine standard in culture medium to create a standard curve.

    • Add 100 µL of the collected cell culture supernatants and standards to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.[7]

  • Detection Antibody Incubation:

    • Wash the plate 4 times with Wash Buffer.[9]

    • Dilute the biotinylated detection antibody in Assay Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at room temperature.[9]

  • Enzyme Conjugate Incubation:

    • Wash the plate 4 times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Assay Diluent.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.[10]

  • Substrate Development and Measurement:

    • Wash the plate 5-7 times with Wash Buffer.[4]

    • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[10]

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Cytokine Quantification by Multiplex Immunoassay

Multiplex immunoassays (e.g., Luminex-based) allow for the simultaneous measurement of multiple cytokines in a single small-volume sample, offering a high-throughput alternative to traditional ELISA.[11][12]

Materials:

  • Commercially available multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, standards, buffers)

  • Cell culture supernatants (from Protocol 1)

  • 96-well filter plate

  • Multiplex assay reader (e.g., Luminex instrument)

Procedure:

  • Reagent Preparation:

    • Prepare wash buffer, standards, and other reagents according to the manufacturer's protocol.

    • Reconstitute the lyophilized cytokine standards and perform serial dilutions to generate standard curves.

  • Assay Plate Setup:

    • Vortex the antibody-coupled beads and add them to each well of the filter plate.

    • Wash the beads using a vacuum manifold according to the kit instructions.

  • Sample and Standard Incubation:

    • Add 50 µL of the standards and cell culture supernatant samples to the appropriate wells.

    • Seal the plate and incubate on a shaker for 2 hours at room temperature.[6]

  • Detection Antibody Incubation:

    • Wash the beads 3 times with Wash Buffer using the vacuum manifold.

    • Add the biotinylated detection antibody cocktail to each well.

    • Seal the plate and incubate on a shaker for 1 hour at room temperature.

  • Streptavidin-PE Incubation:

    • Wash the beads 3 times with Wash Buffer.

    • Add Streptavidin-Phycoerythrin (SAPE) to each well.

    • Seal the plate and incubate on a shaker for 30 minutes at room temperature.

  • Data Acquisition:

    • Wash the beads 3 times and resuspend them in sheath fluid.

    • Acquire the data using a multiplex assay reader. The instrument will identify each bead population and quantify the median fluorescence intensity (MFI) of the reporter dye, which is proportional to the amount of bound cytokine.[11]

  • Data Analysis:

    • Use the assay software to generate a standard curve for each analyte.

    • Calculate the concentration of each cytokine in the samples by interpolating their MFI values from the corresponding standard curve.

References

Application Note: Techniques for Assessing Sofnobrutinib's Impact on B-Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, and proliferation.[1][2][3] Aberrant BCR signaling is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[1][4] this compound (AS-0871) is an investigational, orally active, and highly selective non-covalent inhibitor of BTK.[5][6] It is designed to bind preferentially to the unactivated form of the BTK protein, offering high selectivity with the potential for minimal off-target effects.[1][5] By inhibiting BTK, this compound effectively modulates key immune cell activation pathways.[5]

This document provides detailed protocols for assessing the pharmacodynamic effects of this compound on B-cell signaling, focusing on techniques such as flow cytometry to measure B-cell activation, phosphorylation of key signaling molecules, and calcium mobilization.

The B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

Upon antigen binding, the BCR initiates a signaling cascade involving the tyrosine kinases LYN and SYK.[2] This leads to the activation of BTK, which then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[2][4] Activated PLCγ2 generates second messengers that trigger calcium release and activate downstream transcription factors like NF-κB, ultimately promoting B-cell proliferation and survival.[2] this compound exerts its effect by inhibiting BTK, thereby blocking this entire downstream cascade.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates Ca_Mobilization Ca²⁺ Mobilization PLCg2->Ca_Mobilization NFkB NF-κB Activation Ca_Mobilization->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK Inhibits Antigen Antigen Antigen->BCR Binds Experimental_Workflow A 1. Isolate PBMCs (Peripheral Blood Mononuclear Cells) or B-Cells from whole blood B 2. Pre-incubate cells with varying concentrations of This compound or vehicle control A->B C 3. Stimulate B-Cells (e.g., with anti-IgD or anti-IgM) B->C D 4. Perform Assay C->D E Flow Cytometry (Activation Markers, Phospho-proteins) D->E F Calcium Flux Assay D->F G 5. Data Acquisition E->G F->G H 6. Data Analysis (e.g., IC₅₀ determination, % Inhibition) G->H

References

Troubleshooting & Optimization

Technical Support Center: Interpreting Off-Target Effects of BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the off-target effects of Bruton's tyrosine kinase (BTK) inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target kinases of commonly used BTK inhibitors, and how do their selectivity profiles compare?

A1: First-generation BTK inhibitors like ibrutinib (B1684441) are known to have a broader range of off-target effects compared to second-generation inhibitors such as acalabrutinib (B560132) and zanubrutinib, which were designed for greater selectivity.[1][2] The primary off-target interactions of ibrutinib involve other kinases, including those in the TEC and EGFR families.[3][4] Zanubrutinib also shows some interaction with TEC and EGFR family kinases, but its inhibitory activity against these is significantly lower than that of ibrutinib.[3] Acalabrutinib has a cleaner profile with markedly less off-target activity against EGFR and TEC kinases.[5] This increased specificity is a key factor in the improved safety profiles of second-generation inhibitors.[1]

Q2: What are the common experimental or clinical consequences of these off-target effects?

A2: Off-target kinase inhibition is linked to many of the adverse events observed with BTK inhibitor therapy.[3][4] For instance, inhibition of EGFR is associated with side effects like rash and diarrhea.[4][6] Inhibition of TEC family kinases can contribute to an increased risk of bleeding due to impaired platelet aggregation.[4][7] Cardiac toxicities, such as atrial fibrillation and hypertension, are a concern with first-generation BTK inhibitors and are thought to be related to the off-target inhibition of kinases like TEC and C-terminal Src kinase (CSK).[4][7][8] Ibrutinib's binding to HER2/ERBB2 has also been implicated in cardiovascular adverse events.[5]

Q3: My cells are showing a phenotype that is not consistent with BTK inhibition alone. How can I determine if this is an off-target effect?

A3: To distinguish between on-target and off-target effects, it is crucial to:

  • Use appropriate controls: Include control cell lines that do not express BTK or use siRNA/shRNA to knock down BTK expression in your model system. This helps to isolate the effects solely attributable to BTK inhibition.[3]

  • Perform dose-response studies: Characterize the concentration at which off-target effects become apparent versus the concentration required for effective BTK inhibition.[3] If the unexpected phenotype only occurs at high concentrations, it is more likely to be an off-target effect.

  • Compare with more selective inhibitors: Use a second-generation, more selective BTK inhibitor like acalabrutinib or zanubrutinib. If the phenotype is absent or reduced with the more selective inhibitor, it strongly suggests the initial observation was due to an off-target effect of the less selective inhibitor.[2][9]

  • Rescue experiments: If a specific off-target kinase is suspected, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

Q4: How can I experimentally verify the inhibition of a suspected off-target kinase in my cellular model?

A4: You can use Western blotting to probe the phosphorylation status of the suspected off-target kinase or its direct downstream substrates. For example, to check for EGFR inhibition, you can measure the level of phosphorylated EGFR (p-EGFR). A decrease in the phosphorylation of the specific kinase or its substrate in the presence of the BTK inhibitor would confirm its off-target activity.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability

  • Possible Cause: The BTK inhibitor may be hitting other essential kinases, leading to off-target toxicity. First-generation inhibitors, in particular, can affect multiple signaling pathways crucial for cell survival.[2]

  • Troubleshooting Steps:

    • Confirm On-Target Activity: First, verify that BTK is being inhibited at the concentration used by checking the phosphorylation of BTK at Tyr223 or its downstream target PLCγ2 via Western blot.[10]

    • Titrate the Inhibitor: Perform a dose-response curve to find the minimal concentration that inhibits BTK without causing excessive cell death.

    • Compare Inhibitors: Test a more selective second-generation BTK inhibitor. If the toxicity is ameliorated, the effect is likely off-target.

    • Review Kinase Profiling Data: Consult broad kinase screening panels for your inhibitor to identify other potent targets that might be responsible for the observed toxicity.

Issue 2: Inconsistent Results Between Different BTK Inhibitors

  • Possible Cause: The inhibitors have different selectivity profiles. A phenotype observed with ibrutinib but not with acalabrutinib is likely due to ibrutinib's off-target effects on kinases like EGFR or TEC.[1][5]

  • Troubleshooting Steps:

    • Analyze Selectivity Data: Directly compare the IC50 values of the inhibitors used against a panel of kinases (see Data Presentation section). This will highlight the most likely off-target candidates responsible for the discrepant results.

    • Phospho-Proteomics: For a more unbiased approach, consider a phospho-proteomics screen to see which signaling pathways are differentially affected by the different inhibitors in your experimental system.

    • Validate Off-Target Inhibition: Once potential off-target kinases are identified, validate their inhibition directly using methods described in FAQ 4.

Data Presentation

Table 1: Comparative Kinase Inhibition Profiles of BTK Inhibitors (IC50 in nM)

KinaseIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 0.5 - 5.6 3 - 8 <1 - 2.5
EGFR5 - 9.7>10006 - 59
TEC781722.1
ITK10.720.96.2
SRC>1000->1000
HER2 (ERBB2)9.4>100048
JAK3163253.4

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.[1][11][7][12][13]

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors BTK Inhibitors cluster_off_targets Off-Targets (Ibrutinib) BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK EGFR EGFR Ibrutinib->EGFR TEC TEC Ibrutinib->TEC ITK ITK Ibrutinib->ITK Acalabrutinib Acalabrutinib Acalabrutinib->BTK Zanubrutinib Zanubrutinib Zanubrutinib->BTK Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: BTK signaling pathway and points of inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Q1 Is BTK phosphorylation (or downstream target) inhibited? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Check_Conc Adjust inhibitor concentration and/or incubation time. Q1->Check_Conc No Q2 Does the phenotype persist with a more selective inhibitor (e.g., acalabrutinib)? Q1->Q2 Yes Check_Conc->Q1 On_Target Phenotype is likely ON-TARGET Q2->On_Target Yes Off_Target Phenotype is likely OFF-TARGET Q2->Off_Target No A2_Yes Yes A2_No No Investigate Investigate specific off-targets (e.g., via Western blot for p-EGFR, p-TEC). Off_Target->Investigate

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental Protocols

Protocol 1: In Vitro BTK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the phosphorylation of a substrate peptide by BTK and is suitable for determining the IC50 values of inhibitors.

  • Materials:

    • Recombinant BTK enzyme

    • Biotinylated peptide substrate

    • ATP

    • Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC or Surelight®-Allophycocyanin)

    • Test inhibitors (serially diluted)

    • 384-well low-volume plates

    • TR-FRET compatible plate reader

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the BTK inhibitor in DMSO, then dilute in kinase buffer. Prepare a mix of BTK enzyme and biotinylated substrate in kinase buffer. Prepare a mix of ATP in kinase buffer.

    • Kinase Reaction: In a 384-well plate, add 5 µL of the inhibitor dilution (or DMSO for control). Add 5 µL of the BTK enzyme/substrate mix. Incubate for 15-60 minutes at room temperature.[10]

    • Initiate Reaction: Add 5 µL of the ATP mix to start the reaction. Incubate for 60-120 minutes at room temperature.[10]

    • Detection: Add 5 µL of a "stop/detection" buffer containing EDTA (to stop the reaction) and the TR-FRET detection reagents (Eu-antibody and SA-acceptor).

    • Incubation and Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET plate reader (excitation at ~337 nm, emission at 620 nm and 665 nm).[10]

    • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot it against the inhibitor concentration to determine the IC50 value.

TR_FRET_Workflow Start Start Prepare Prepare Reagents: - BTK Enzyme - Biotinylated Substrate - ATP - Inhibitor Dilutions Start->Prepare Add_Inhibitor Add Inhibitor to Plate Prepare->Add_Inhibitor Add_Enzyme Add BTK Enzyme/ Substrate Mix Add_Inhibitor->Add_Enzyme Incubate1 Incubate (15-60 min) Add_Enzyme->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate (60-120 min) Add_ATP->Incubate2 Add_Detection Add Stop/Detection Reagents (EDTA, Eu-Ab, SA-Acceptor) Incubate2->Add_Detection Incubate3 Incubate (60 min) Add_Detection->Incubate3 Read_Plate Read Plate on TR-FRET Reader Incubate3->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET based BTK kinase assay.

Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block BTK activation within a cellular context by measuring its autophosphorylation at Tyrosine 223 (Tyr223).

  • Materials:

    • B-cell lymphoma cell line (e.g., TMD8, Ramos)

    • Cell culture medium and supplements

    • BTK inhibitor

    • Stimulant (e.g., anti-IgM antibody)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels, buffers, and electrophoresis equipment

    • PVDF membrane and transfer system

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Methodology:

    • Cell Treatment: Seed cells and allow them to rest. Pre-treat cells with various concentrations of the BTK inhibitor (or DMSO control) for 1-2 hours.

    • Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 5-10 minutes.

    • Cell Lysis: Immediately place cells on ice, wash with ice-cold PBS, and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[10]

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.

      • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[10]

    • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total BTK.

    • Data Analysis: Quantify band intensities to determine the ratio of phosphorylated BTK to total BTK for each treatment condition.

References

Sofnobrutinib In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Sofnobrutinib Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this compound (AS-0871).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AS-0871) is an orally active and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is vital for B-cell development, activation, and survival.[3] It also plays a role in the Fc receptor (FcεR and FcγR) signaling in myeloid cells like mast cells and basophils, regulating the release of inflammatory mediators.[3] By inhibiting BTK, this compound can suppress B-cell and basophil activation and the production of inflammatory cytokines.[4]

Q2: In which preclinical models has this compound shown efficacy?

This compound has demonstrated therapeutic effects in a mouse model of collagen-induced arthritis and has been shown to prevent IgE-mediated skin inflammation in mouse and rat passive cutaneous anaphylaxis (PCA) models.[3][4]

Q3: What is the recommended route of administration for this compound in animal studies?

Based on preclinical and clinical studies, this compound is orally bioavailable and has been administered orally in animal models.[1][4]

Troubleshooting Guide

Formulation and Dosing Challenges

Issue: Poor Solubility of this compound

Researchers may encounter difficulties in dissolving this compound, a common challenge with many kinase inhibitors, which can lead to inaccurate dosing and variable exposure.

Possible Solutions:

  • Vehicle Selection: For preclinical oral dosing, a suspension is a common formulation. The first-in-human Phase I study utilized a suspension for the single ascending dose part.[2]

  • Co-solvents and Excipients: For solution-based formulations, a tiered approach to vehicle selection is recommended. Common vehicles for poorly soluble compounds in discovery-phase animal studies include:

    • Aqueous solutions with cyclodextrins (e.g., 20-40% hydroxypropyl-β-cyclodextrin).

    • Co-solvent systems such as PEG 400, propylene (B89431) glycol, and ethanol (B145695) in various combinations with water.

    • Lipid-based formulations like corn oil or self-emulsifying drug delivery systems (SEDDS).

    • Surfactants like Tween 80 or Cremophor EL can be used to improve solubility and stability, but potential toxicity should be considered.

  • Particle Size Reduction: If using a suspension, reducing the particle size of the this compound powder through micronization or nanomilling can improve the dissolution rate and bioavailability.

Recommended Starting Vehicles for Rodent Studies:

Vehicle CompositionNotes
0.5% Methylcellulose (MC) in waterStandard for suspensions.
10% DMSO / 90% Corn OilFor compounds soluble in lipids.
5% DMSO / 5% Tween 80 / 90% SalineA common co-solvent system.
20% PEG 400 / 80% SalineAnother widely used co-solvent system.

Note: The final DMSO concentration should be kept as low as possible (ideally ≤10%) to minimize potential toxicity in animals.

Issue: Inconsistent Pharmacokinetic (PK) Profile

High variability in plasma exposure across animals can compromise the reliability of study results.

Possible Causes and Solutions:

  • Formulation Instability: The compound may be precipitating out of the vehicle before or after administration.

    • Troubleshooting: Prepare fresh dosing formulations daily. Assess the physical stability of the formulation by letting it sit at room temperature for the duration of the dosing period and visually inspecting for precipitation.

  • Food Effects: The amount of food in the animal's stomach can affect drug absorption.

    • Troubleshooting: Fasting the animals overnight before dosing can reduce variability. However, consider the potential for hypoglycemia, especially in smaller animals.

  • Dosing Accuracy: Inaccurate administration volumes can lead to variability.

    • Troubleshooting: Ensure proper training on oral gavage techniques. Use appropriate gavage needle sizes for the animal size. Calibrate pipettes and syringes regularly.

Potential Adverse Effects

Issue: Observation of Adverse Events in Study Animals

While this compound was generally well-tolerated in preclinical and Phase 1 clinical studies, it is important to monitor for any potential adverse effects.[4]

Monitoring and Management:

  • General Health: Monitor animals daily for changes in weight, activity, posture, and grooming.

  • Gastrointestinal Effects: Some BTK inhibitors can cause diarrhea.[5] Monitor for changes in fecal consistency. If diarrhea is observed, ensure animals have adequate access to hydration.

  • Off-Target Effects: Although this compound is highly selective, off-target effects seen with other BTK inhibitors include a risk of bleeding and infection.[5][6] While less likely with a selective compound, it is good practice to be aware of these potential class-related effects.

    • Troubleshooting: If unexpected adverse events are observed, consider reducing the dose or changing the vehicle. Necropsy and histopathology of major organs can help identify any target organ toxicity.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used model for studying rheumatoid arthritis, where this compound has shown efficacy.[3]

  • Induction of Arthritis:

    • Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • Immunize DBA/1 mice with an intradermal injection of the emulsion at the base of the tail.

    • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

  • Dosing:

    • Begin oral administration of this compound or vehicle control once arthritis is established (e.g., when clinical signs of arthritis appear, around day 21-28).

    • Dose daily via oral gavage.

  • Efficacy Assessment:

    • Monitor body weight and clinical arthritis score (e.g., on a scale of 0-4 for each paw) several times a week.

    • Measure paw thickness using a caliper.

    • At the end of the study, collect paws for histology to assess inflammation, pannus formation, and bone erosion.

    • Collect blood for measurement of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Signaling Pathway and Experimental Workflow

BTK Signaling Pathway in B-Cells

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway, which is inhibited by this compound.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_AP1_NFAT NF-κB, AP-1, NFAT DAG_IP3->NFkB_AP1_NFAT Proliferation B-Cell Proliferation, Survival, and Activation NFkB_AP1_NFAT->Proliferation This compound This compound This compound->BTK Inhibition

Caption: BTK's role in B-cell receptor signaling and its inhibition by this compound.

In Vivo Efficacy Study Workflow

This diagram outlines a typical workflow for an in vivo efficacy study of this compound.

In_Vivo_Workflow In Vivo Efficacy Study Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Model Select Animal Model (e.g., CIA mice) Formulation Prepare this compound Dosing Formulation Model->Formulation Acclimatize Animal Acclimatization Induce Induce Disease Acclimatize->Induce Randomize Randomize Animals into Groups Induce->Randomize Dose Daily Dosing (this compound vs. Vehicle) Randomize->Dose Monitor Monitor Clinical Signs & Body Weight Dose->Monitor Endpoint Endpoint Analysis: - Histology - Biomarkers - PK/PD Monitor->Endpoint Data Data Analysis & Reporting Endpoint->Data

Caption: A typical workflow for conducting an in vivo efficacy study with this compound.

References

Technical Support Center: Optimizing Sofnobrutinib for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sofnobrutinib in cell-based assays. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, orally active, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It preferentially binds to the unactivated form of the BTK protein.[3] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[1][3][4] By inhibiting BTK, this compound effectively blocks these processes. Additionally, BTK plays a role in Fc receptor signaling in various myeloid cells, and its inhibition can suppress inflammatory responses.[3]

Q2: Which cell lines are appropriate for studying the effects of this compound?

A2: Cell lines with active BCR signaling pathways are ideal for studying this compound. Examples include various B-cell lymphoma lines such as Ramos and Jeko-1 cells.[5][6] It is also relevant for primary B cells and basophils, as demonstrated in ex vivo whole blood assays.[3][7]

Q3: What are the expected outcomes of treating cells with this compound?

A3: Treatment with this compound is expected to lead to a dose-dependent inhibition of B-cell and basophil activation.[3][7][8] This can be measured by a decrease in the expression of activation markers like CD69 on B cells and CD63 on basophils.[3][7] Furthermore, inhibition of the BTK pathway should result in reduced phosphorylation of BTK and downstream signaling molecules, leading to decreased cell proliferation and survival in BTK-dependent cancer cell lines.[9][10]

Q4: What is the selectivity profile of this compound?

A4: this compound is described as an extremely selective inhibitor, which suggests a lower potential for off-target effects compared to less selective BTK inhibitors.[1][3] This high selectivity is a key feature, potentially leading to a better safety profile.[9][11]

Troubleshooting Guide

Q5: I am observing high cytotoxicity at concentrations where I expect to see specific inhibition. What could be the cause?

A5: Unintended cytotoxicity can arise from several factors:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%).

  • Off-Target Effects: While this compound is highly selective, at very high concentrations, off-target effects can occur. It is crucial to determine the optimal concentration range through a dose-response curve.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.

Q6: My results for BTK phosphorylation are inconsistent between experiments. How can I improve reproducibility?

A6: Inconsistent results in phosphorylation studies can be due to:

  • Variable Stimulation: Ensure the method and duration of B-cell receptor stimulation (e.g., with anti-IgM or anti-IgD) are consistent.[5]

  • Phosphatase Activity: Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation.

  • Loading Controls: Always normalize the phosphorylated BTK signal to the total BTK protein level to account for any variations in protein loading.[12]

Q7: I am not observing a significant inhibitory effect of this compound. What should I check?

A7: A lack of inhibitory effect could be due to:

  • Compound Concentration: Your concentrations may be too low. Refer to the IC50 values in the table below and consider testing a wider and higher range of concentrations.

  • Incubation Time: The pre-incubation time with this compound before stimulation may be insufficient. A typical pre-incubation time is 1-4 hours, but this may need optimization for your specific cell line and assay.

  • Compound Stability: Ensure the compound has been stored correctly and that the stock solutions are not degraded.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound from various studies. These values can serve as a starting point for determining the optimal concentration range in your cell-based assays.

Target/AssaySystem/Cell TypeIC50 ValueReference
Activated BTK (enzymatic)Recombinant Protein4.2 nM[13]
Unactivated BTK (enzymatic)Recombinant Protein0.39 nM[13]
Basophil Activation (ex vivo)Human Whole Blood54.06 - 57.01 ng/mL[2][7][8]
B-cell Activation (ex vivo)Human Whole Blood187.21 ng/mL[2][7][8]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound and identify the optimal concentration range for your experiments using an MTT assay.[14][15]

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[15][16] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16][17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Western Blot Analysis of BTK Phosphorylation

This protocol allows for the verification of this compound's inhibitory effect on the BTK signaling pathway by measuring the phosphorylation of BTK at key tyrosine residues (e.g., Y223).[5][12]

  • Cell Culture and Treatment: Plate your cells at an appropriate density and allow them to adhere or recover overnight. Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-4 hours.

  • Cell Stimulation: Stimulate the B-cell receptor by adding an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10 minutes).[5]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer, heat them, and load equal amounts (e.g., 20-50 µg) onto an SDS-polyacrylamide gel.[12] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-phospho-BTK Y223) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total BTK.[12]

Visualizations

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn 2. Activation Syk Syk Lyn->Syk 3. Phosphorylation BTK_inactive BTK (inactive) Syk->BTK_inactive 4. Recruitment & Phosphorylation BTK_active p-BTK (active) BTK_inactive->BTK_active 5. Activation PLCg2 PLCγ2 BTK_active->PLCg2 6. Activation Downstream Downstream Signaling PLCg2->Downstream Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression Antigen Antigen Antigen->BCR 1. Binding This compound This compound This compound->BTK_inactive Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Seed Cells in 96-well Plate prep_compound Prepare this compound Serial Dilutions start->prep_compound treat_cells Treat Cells with this compound prep_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Calculate % Viability vs. Control read_plate->analyze determine_ic50 Determine Optimal Concentration analyze->determine_ic50

Caption: Workflow for optimizing this compound concentration using a cell viability assay.

References

Mitigating potential cytotoxicity of Sofnobrutinib in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sofnobrutinib. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential cytotoxicity and ensure the success of your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound, even at low concentrations. What could be the cause?

A1: While this compound is a highly selective Bruton's tyrosine kinase (BTK) inhibitor with a favorable safety profile, unexpected cytotoxicity in cell culture can arise from several factors:

  • Solvent Toxicity: this compound is typically dissolved in an organic solvent like DMSO. High final concentrations of the solvent in your cell culture medium can be toxic to cells.[1]

  • Compound Concentration: The optimal non-toxic concentration of this compound can vary significantly between different cell lines. Your cell line might be particularly sensitive to BTK inhibition or potential off-target effects.

  • Cell Line Sensitivity: Certain cell lines may be more susceptible to the on-target effects of BTK inhibition, leading to apoptosis or cell cycle arrest that is interpreted as general cytotoxicity.

  • Compound Stability: The stability of small molecule inhibitors in cell culture media can vary.[2] Degradation of the compound could lead to the formation of cytotoxic byproducts.

Q2: How can we determine if the observed cytotoxicity is due to the solvent or this compound itself?

A2: It is crucial to include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound, but without the inhibitor.[1] If you observe similar levels of cytotoxicity in the vehicle control and the this compound-treated groups, the solvent is likely the cause.

Q3: What is the recommended final concentration of DMSO in cell culture?

A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[1] Always ensure the final solvent concentration is consistent across all experimental and control groups.[3]

Q4: Are there alternative methods to the MTT assay for assessing cell viability after this compound treatment?

A4: Yes, and using alternative assays is recommended as some kinase inhibitors can interfere with the metabolic activity that the MTT assay measures.[3] Consider the following alternatives:

  • XTT, MTS, or WST-1 Assays: These are also tetrazolium-based assays but produce a water-soluble formazan, simplifying the protocol.[4][5][6]

  • Resazurin (AlamarBlue®) Assay: This is a fluorometric assay that is non-toxic to cells, allowing for kinetic monitoring of cell viability.[4][7]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells and are highly sensitive.[5][7]

  • Trypan Blue Exclusion Assay: This is a simple, microscopy-based method to count viable cells, which have intact cell membranes that exclude the dye.[5]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, providing an indicator of cytotoxicity.[1]

Troubleshooting Guides

Scenario 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

If you are observing high levels of cell death with this compound, follow this troubleshooting workflow:

start High Cytotoxicity Observed check_solvent Is Vehicle Control Also Toxic? start->check_solvent reduce_solvent Reduce Solvent Conc. Use Different Solvent check_solvent->reduce_solvent Yes dose_dependent Is Toxicity Dose-Dependent? check_solvent->dose_dependent No reduce_solvent->dose_dependent optimize_conc Optimize Concentration (Dose-Response Curve) dose_dependent->optimize_conc Yes check_assay Is Assay Method Appropriate? (e.g., MTT interference) dose_dependent->check_assay No end Cytotoxicity Mitigated optimize_conc->end alternative_assay Use Alternative Assay (e.g., ATP-based, LDH) check_assay->alternative_assay Yes check_stability Is Compound Stable in Media? check_assay->check_stability No alternative_assay->end fresh_prep Prepare Fresh Solutions Reduce Incubation Time check_stability->fresh_prep No off_target Consider Off-Target Effects (Unlikely but Possible) check_stability->off_target Yes fresh_prep->end off_target->end

Caption: Troubleshooting workflow for high cytotoxicity.

Data Presentation: Hypothetical Dose-Response Analysis

To determine the optimal concentration of this compound, a dose-response experiment should be performed. The results can be summarized in a table as follows:

This compound Conc. (nM)Vehicle (DMSO) Conc.Cell Viability (%) (MTT Assay)Cell Viability (%) (ATP-based Assay)
0 (Vehicle Control)0.1%100 ± 5.2100 ± 4.8
10.1%98 ± 4.999 ± 5.1
100.1%95 ± 5.596 ± 4.3
1000.1%85 ± 6.188 ± 5.7
5000.1%60 ± 7.365 ± 6.9
10000.1%40 ± 8.142 ± 7.5
50000.1%15 ± 4.218 ± 3.9

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of your this compound stock solution are critical for reproducible results.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) or sonication can be used if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Cell Viability Assessment using a Luminescent ATP-based Assay

This protocol provides a general framework for assessing cell viability as an alternative to the MTT assay.

Materials:

  • Cells of interest

  • 96-well, opaque-walled microplates suitable for luminescence measurements

  • This compound stock solution

  • Vehicle (DMSO)

  • Complete cell culture medium

  • Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed your cells in a 96-well opaque-walled plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Also, prepare a vehicle control with the same final DMSO concentration.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathway

This compound is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[8] Inhibition of BTK can disrupt downstream signaling, affecting cell proliferation and survival, which could be a source of on-target cytotoxicity in B-cell derived lines.

BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 This compound This compound This compound->BTK Inhibits PIP2 PIP2 PLCy2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation

Caption: Simplified BTK signaling pathway inhibited by this compound.

References

Addressing inconsistent findings in Sofnobrutinib studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential areas of variability and inquiry during experiments with Sofnobrutinib. While published studies consistently demonstrate a favorable safety and efficacy profile, this resource aims to proactively address common challenges in kinase inhibitor research that may lead to perceived inconsistencies in experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it differ from other BTK inhibitors?

A1: this compound is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Unlike covalent BTK inhibitors such as ibrutinib, which form a permanent bond with the cysteine 481 residue in the BTK active site, this compound binds reversibly.[2][3] This non-covalent interaction allows it to be effective even in the presence of C481 mutations, which are a common mechanism of acquired resistance to covalent inhibitors.[4] this compound is also designed to preferentially bind to the unactivated form of the BTK protein.[1]

Q2: What are the reported adverse events for this compound in clinical studies?

A2: In a Phase 1 first-in-human study involving single ascending doses (up to 900 mg) and multiple ascending doses (up to 300 mg twice daily), this compound was found to be safe and well-tolerated.[5][6] All reported adverse events (AEs) were categorized as mild or moderate, and there was no clear dose-proportional trend in their frequency or severity.[4][5] Notably, no serious treatment-emergent AEs, cardiac arrhythmias, or bleeding-related AEs were reported, which are sometimes associated with less selective, first-generation BTK inhibitors.[4][5]

Q3: I am observing a different IC50 value for this compound in my in vitro assay compared to published data. What could be the cause?

A3: Discrepancies in IC50 values are a common issue in kinase inhibitor studies and can arise from multiple sources. It is crucial to recognize that IC50 is not an absolute value but is dependent on the specific conditions of your assay.[7][8] Factors that can influence the IC50 value include:

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the concentration of ATP used in the assay.[9]

  • Enzyme and Substrate Concentrations: The amounts of active BTK enzyme and the specific substrate used can alter the results.[10]

  • Assay Format and Detection Method: Different assay platforms (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values.

  • Buffer Composition and pH: The components of the reaction buffer can affect enzyme activity and inhibitor binding.[9]

  • Compound Handling: The solubility, stability, and accuracy of serial dilutions of this compound are critical for obtaining reliable results.[10]

For a systematic approach to resolving this issue, please refer to the Troubleshooting Guide: Inconsistent IC50 Values .

Data Presentation

Table 1: Summary of Pharmacokinetic (PK) Parameters for this compound in Healthy Volunteers (Single Ascending Dose - SAD)[5][6]
Dose Level (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
529.83.002045.2
251234.0011506.5
1004513.0041207.2
30012802.50118009.0
60022303.50215008.1
90029104.00277007.8

Data are presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to maximum concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.

Table 2: Pharmacodynamic (PD) Effects of this compound in Healthy Volunteers[1][5][6]
Study PartDoseTarget CellBiomarkerKey Finding
SAD100 mg and aboveBasophilsCD63 ExpressionStrong inhibition of anti-IgE-induced activation.[1]
SAD100 mg and aboveB-cellsCD69 ExpressionStrong inhibition of anti-IgD-induced activation.[1]
MAD150 mg BIDBasophilsCD63 Expression>90% inhibition of activation on Day 14.[11]
MAD300 mg BIDBasophilsCD63 Expression>90% inhibition of activation on Day 14.[11]

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; BID: Twice daily.

Table 3: In Vitro and Ex Vivo IC50 Values for this compound[5][6]
Assay TypeTarget Cell/MoleculeIC50 (ng/mL)IC50 (nM)Notes
Ex Vivo (SAD)Basophil Activation54.06~108.5Measured via anti-IgE-induced CD63 upregulation.[6]
Ex Vivo (MAD)Basophil Activation57.01~114.4Measured via anti-IgE-induced CD63 upregulation.[6]
Ex Vivo (SAD)B-cell Activation187.21~375.8Measured via anti-IgD-induced CD69 upregulation.[6]

Molecular weight of this compound (C₂₆H₂₃FN₈O₂) is approximately 498.5 g/mol .

Experimental Protocols

Protocol: Ex Vivo Basophil Activation Assay[6]

This protocol describes the general methodology used to assess the pharmacodynamic effects of this compound on basophil activation in whole blood samples from the Phase 1 clinical study.

  • Blood Collection: Collect whole blood samples from subjects at predetermined time points before and after this compound administration into sodium heparin tubes.

  • Activation Stimulation: Aliquot whole blood and stimulate with anti-IgE antibody to induce basophil activation. Include an unstimulated control (buffer only) and a positive control.

  • Incubation: Incubate the samples at 37°C for a specified period.

  • Staining: Following incubation, add a cocktail of fluorescently-labeled antibodies to identify basophils and quantify the activation marker. A common marker is CD63.

  • Lysis and Fixation: Lyse red blood cells using a lysis buffer and then fix the remaining cells with a suitable fixative (e.g., paraformaldehyde).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population and measure the expression level of the activation marker (e.g., CD63).

  • Data Analysis: Calculate the percentage of activated basophils or the mean fluorescence intensity of the activation marker. Determine the percent inhibition of activation at each time point relative to the pre-dose baseline. The IC50 value can then be calculated by plotting the percent inhibition against the plasma concentration of this compound.

Troubleshooting Guides

Troubleshooting Guide: Inconsistent IC50 Values

If you are observing variable IC50 values for this compound, follow this systematic troubleshooting guide.

Step 1: Verify Compound Integrity and Handling

  • Compound Stability: Ensure the this compound stock has been stored correctly according to the supplier's instructions and has not undergone degradation.

  • Solubility: Visually inspect for any precipitation of the compound in your assay buffer. Confirm the solubility under the final assay conditions.

  • Serial Dilutions: Prepare fresh serial dilutions for each experiment. Pipetting inaccuracies, especially with small volumes, can introduce significant errors.

Step 2: Review Assay Conditions and Reagents

  • ATP Concentration: The IC50 of an ATP-competitive inhibitor like this compound is sensitive to the ATP concentration. Ensure you are using a consistent ATP concentration across all experiments, ideally close to the Km value for BTK.

  • Enzyme Activity: Verify the activity of your recombinant BTK enzyme stock. Avoid multiple freeze-thaw cycles.

  • Substrate Integrity: Confirm the concentration and purity of your substrate.

Step 3: Implement Proper Controls

  • Positive Control: Include a known BTK inhibitor with a well-established IC50 value in your assay to validate your experimental setup.

  • Negative Control (No Inhibitor): This control (e.g., DMSO vehicle only) represents 0% inhibition and is essential for data normalization.

  • No Enzyme Control: This control helps identify any background signal or interference from the compound with your detection method.

Step 4: Analyze Data and Curve Fitting

  • Dose-Response Curve: Ensure your concentration range for this compound is wide enough to generate a complete sigmoidal curve with a clear upper and lower plateau.

  • Data Normalization: Properly normalize your data relative to the positive and negative controls.

  • Curve Fitting: Use a suitable non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_receptor B-Cell Receptor Complex cluster_kinases Downstream Kinases cluster_signaling Cellular Response BCR BCR SYK SYK BCR->SYK Antigen Binding CD79 CD79a/b BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation This compound This compound This compound->BTK Non-covalent Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents (BTK Enzyme, Substrate, ATP, Buffer) B1 Add Reagents and Inhibitor to Assay Plate A1->B1 A2 Perform Serial Dilution of this compound A2->B1 B2 Incubate at 37°C B1->B2 B3 Add Detection Reagent B2->B3 B4 Read Signal (e.g., Luminescence) B3->B4 C1 Normalize Data to Controls (0% and 100% Inhibition) B4->C1 C2 Plot Dose-Response Curve (% Inhibition vs. [this compound]) C1->C2 C3 Calculate IC50 via Non-linear Regression C2->C3

Caption: Standard experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Inconsistent IC50 Value Observed Check_Compound Step 1: Verify Compound - Purity - Solubility - Dilutions Start->Check_Compound Check_Assay Step 2: Review Assay Conditions - ATP/Substrate Conc. - Enzyme Activity - Buffer Check_Compound->Check_Assay Check_Controls Step 3: Validate Controls - Positive Control IC50 OK? - Negative/No-Enzyme OK? Check_Assay->Check_Controls Check_Data Step 4: Analyze Data - Complete Curve? - Correct Normalization? - Appropriate Fit? Check_Controls->Check_Data Yes Unresolved Issue Persists: Consult Assay Manufacturer or Specialist Check_Controls->Unresolved No Resolved Results are Consistent Check_Data->Resolved

Caption: Logical workflow for troubleshooting inconsistent IC50 results.

References

How to control for off-target effects of Sofnobrutinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Sofnobrutinib in their experiments, with a focus on understanding and controlling for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as AS-0871) is an investigational, orally active, and highly selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] Its primary mechanism of action is the inhibition of BTK, a key enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is crucial for B-cell development and activation.[1] BTK is also involved in Fc receptor signaling in various immune cells, playing a role in inflammatory and allergic responses.[1][2]

Q2: this compound is described as "highly selective." Does this mean I don't need to worry about off-target effects?

While this compound is designed for high selectivity to minimize side effects, it is a best practice in kinase inhibitor research to always consider and control for potential off-target effects.[1][2] High selectivity reduces the likelihood of off-target interactions, but does not entirely eliminate the possibility. Experimental controls are crucial for validating that an observed phenotype is a direct result of on-target BTK inhibition.

Q3: What are the known off-target considerations for BTK inhibitors in general?

First-generation BTK inhibitors, such as ibrutinib, have been associated with off-target effects due to their interaction with other kinases containing a similar cysteine residue in the active site.[3] These can include kinases like EGFR, TEC, and SRC, leading to side effects such as rash, diarrhea, and bleeding events.[3] Newer generation and non-covalent inhibitors like this compound are designed to have a better selectivity profile and avoid these issues.[4][5]

Q4: I am observing a cellular phenotype that doesn't align with the known function of BTK. How can I determine if this is an off-target effect?

Observing an unexpected phenotype is a key indicator of potential off-target activity. A standard method to investigate this is to perform a rescue experiment.[6] If you can reverse the observed phenotype by overexpressing a drug-resistant mutant of BTK, the effect is likely on-target.[6] If the phenotype persists, it is more likely due to the inhibition of one or more off-target kinases.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between biochemical and cell-based assays 1. Different ATP concentrations: Biochemical assays often use low ATP concentrations, which may not reflect the higher intracellular ATP levels that can compete with ATP-competitive inhibitors.[6]2. Cellular efflux pumps: The inhibitor may be a substrate for efflux pumps like P-glycoprotein, reducing its intracellular concentration.[6]3. Low target expression/activity: The target kinase (BTK) may not be expressed or active in the chosen cell line.[6]1. Confirm the intracellular potency of this compound in your specific cell model.2. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the inhibitor's potency increases.[6]3. Verify the expression and phosphorylation status (activity) of BTK in your cell model using techniques like Western blotting.[6]
Observed phenotype is not rescued by a drug-resistant BTK mutant Off-target effect: The inhibitor is likely acting on another kinase or protein.1. Perform Kinome Profiling: Screen this compound against a large panel of kinases to identify potential off-target interactions.[6]2. Chemical Proteomics: Use techniques like drug-affinity purification followed by mass spectrometry to identify protein interactions.[6]
Variability in basophil or B-cell activation assays Donor-to-donor variability: Primary human cells can exhibit significant variability in their response.1. Increase the number of donors for your experiments to ensure the results are reproducible.2. Carefully titrate the concentration of this compound to determine the optimal dose for your specific assay conditions.

Experimental Protocols

Protocol 1: Validating On-Target BTK Inhibition using Western Blot

This protocol allows for the verification of BTK inhibition by observing the phosphorylation status of BTK and its downstream substrate, PLCγ2.

  • Cell Culture and Treatment:

    • Culture a suitable B-cell lymphoma cell line (e.g., TMD8 or Ramos) to the desired density.[7][8]

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours.[7][8]

  • Cell Stimulation:

    • Stimulate the B-cell receptors (BCR) by adding anti-IgM antibody for 15 minutes to induce BTK signaling.[7][8]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • Phospho-BTK (pY223) to assess BTK autophosphorylation.[7]

      • Total BTK as a loading control.[7]

      • Phospho-PLCγ2 (pY1217) as a marker of downstream BTK activity.[7][8]

      • Total PLCγ2 as a loading control.[7]

      • A housekeeping protein (e.g., β-actin) as a loading control.[7]

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in pBTK and pPLCγ2 with this compound treatment indicates on-target inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to confirm that a drug binds to its intended target in a cellular environment.

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.[9]

  • Heating:

    • Heat the treated cells across a range of temperatures to induce protein denaturation.[9]

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.[9]

  • Detection:

    • Analyze the amount of soluble BTK in the supernatant at different temperatures using Western blotting or another suitable protein detection method.

  • Analysis:

    • Binding of this compound to BTK is expected to stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.

Signaling Pathways and Workflows

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream This compound This compound This compound->BTK Inhibition IP3_DAG IP3 / DAG PLCy2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Calcium->Downstream

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed Rescue Perform Rescue Experiment with Drug-Resistant BTK Mutant Start->Rescue Phenotype_Reversed Phenotype Reversed? Rescue->Phenotype_Reversed On_Target Effect is Likely On-Target Phenotype_Reversed->On_Target Yes Off_Target Effect is Likely Off-Target Phenotype_Reversed->Off_Target No Kinome_Scan Perform Kinome-wide Selectivity Profiling Off_Target->Kinome_Scan Identify_Off_Targets Identify Potential Off-Target Kinases Kinome_Scan->Identify_Off_Targets

Caption: Workflow for troubleshooting unexpected phenotypes and identifying potential off-target effects.

References

Technical Support Center: Enhancing the Reproducibility of Sofnobrutinib In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility and accuracy of in vitro assays involving Sofnobrutinib, a selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly AS-0871) is an orally active and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, and survival.[1][2] this compound also plays a critical role in Fcε receptor (FcεR) signaling in mast cells and basophils. By inhibiting BTK, this compound modulates these key immune cell activation pathways.[1]

Q2: What are the key in vitro assays used to characterize this compound's activity?

The primary in vitro assays for this compound characterization include:

  • BTK Kinase Inhibition Assay: A biochemical assay to determine the direct inhibitory effect of this compound on BTK enzyme activity.

  • Basophil Activation Assay: A cell-based flow cytometry assay that measures the inhibition of basophil degranulation (e.g., by assessing CD63 expression) upon stimulation.

  • B-Cell Activation Assay: A cell-based flow cytometry assay that measures the inhibition of B-cell activation (e.g., by assessing CD69 expression) following B-cell receptor (BCR) stimulation.

Q3: What are the reported IC50 values for this compound in these assays?

The half-maximal inhibitory concentration (IC50) values for this compound are crucial for experimental design and data interpretation.

Assay TypeTarget/Cell TypeParameter MeasuredIC50 Value
Biochemical Assay Activated BTKKinase Activity4.2 nM[3]
Unactivated BTKKinase Activity0.39 nM[3]
Cell-Based Assay Human BasophilsBasophil Activation (CD63 upregulation)54.06 ng/mL (SAD), 57.01 ng/mL (MAD)[4][5][6]
Human B-CellsB-Cell Activation (CD69 upregulation)187.21 ng/mL[4][5][6]

SAD: Single Ascending Dose study; MAD: Multiple Ascending Dose study.

Troubleshooting Guides

General Troubleshooting for Cell-Based Assays
IssuePotential CauseRecommended Solution
High background signal - Contaminated reagents- Autofluorescence of cells or compounds- Non-specific antibody binding- Use fresh, sterile reagents- Include unstained and vehicle-only controls- Optimize antibody concentrations and include Fc block
Low or no signal - Inactive enzyme or cells- Incorrect buffer composition- Suboptimal stimulation- Use freshly thawed cells and verify viability- Ensure correct buffer pH and ion concentrations- Optimize stimulant concentration and incubation time
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Ensure homogenous cell suspension before seeding- Use calibrated pipettes and proper technique- Avoid using outer wells or fill them with buffer
Troubleshooting Specific to this compound (Non-Covalent BTK Inhibitor) Assays
IssuePotential CauseRecommended Solution
Apparent low potency (higher than expected IC50) - Insufficient pre-incubation time with this compound.- High ATP concentration in biochemical assays competing with the inhibitor.- Optimize pre-incubation time to allow for binding equilibrium.- Use an ATP concentration at or near the Km for BTK in biochemical assays.
Incomplete inhibition at high concentrations - this compound is a reversible inhibitor, so a small fraction of BTK may remain active at equilibrium.- This may be characteristic of non-covalent inhibition. Ensure a full dose-response curve is generated to accurately determine the maximal inhibition.
Carry-over effects in washout experiments - Inadequate washing to remove the non-covalently bound inhibitor.- Increase the number and volume of wash steps. Validate the washout procedure by testing for residual inhibitory activity in the supernatant.
Difficulty distinguishing true inhibition from non-specific binding - At high concentrations, non-covalent inhibitors may exhibit off-target effects or non-specific binding.- Perform counter-screens with other kinases. Use a structurally related but inactive control compound to assess non-specific effects.

Experimental Protocols

Biochemical BTK Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of this compound's IC50 value against recombinant BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of BTK enzyme diluted in Kinase Buffer.

    • Include "no enzyme" and "no inhibitor" controls.

  • Pre-incubation: Gently mix and incubate the plate for 30-60 minutes at room temperature to allow this compound to bind to BTK.

  • Kinase Reaction Initiation: Add 5 µL of a 2X Substrate/ATP mix (prepared in Kinase Buffer) to each well. The final ATP concentration should be at or near the Km for BTK.

  • Incubation: Mix the plate and incubate for 60 minutes at 30°C.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control and determine the IC50 value using a suitable curve-fitting software.

Cell-Based Basophil Activation Assay (Flow Cytometry)

This protocol measures the inhibitory effect of this compound on anti-IgE-induced basophil activation.

Materials:

  • Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

  • This compound

  • Anti-IgE antibody (stimulant)

  • Fluorescently conjugated antibodies: anti-CCR3 (for basophil identification), anti-CD63 (activation marker)

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: If using whole blood, dilute 1:1 with RPMI medium. If using PBMCs, isolate via density gradient centrifugation and resuspend in RPMI.

  • Inhibitor Treatment: Add desired concentrations of this compound or vehicle control (DMSO) to the cells. Pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Stimulation: Add anti-IgE antibody to the respective wells. Include an unstimulated control. Incubate for 15-30 minutes at 37°C.

  • Staining:

    • Stop the reaction by placing the plate on ice.

    • Add the cocktail of anti-CCR3 and anti-CD63 antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

  • Lysis and Washing:

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Data Analysis:

    • Gate on the basophil population (CCR3-positive).

    • Within the basophil gate, determine the percentage of CD63-positive cells.

    • Calculate the percent inhibition of activation for each this compound concentration.

Cell-Based B-Cell Activation Assay (Flow Cytometry)

This protocol assesses the inhibition of BCR-mediated B-cell activation by this compound.

Materials:

  • Isolated human B-cells (e.g., via negative selection)

  • This compound

  • Anti-IgM antibody (F(ab')₂ fragment) (stimulant)

  • Fluorescently conjugated antibodies: anti-CD19 (for B-cell identification), anti-CD69 (activation marker)

  • FACS buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Resuspend isolated B-cells in complete RPMI 1640 medium at a density of 1 x 10⁶ cells/mL.

    • Plate the cells in a 96-well U-bottom plate.

    • Add desired concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Stimulation: Add anti-IgM antibody to the wells. Include an unstimulated control. Incubate for 18-24 hours at 37°C.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend in FACS buffer and add the cocktail of anti-CD19 and anti-CD69 antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with FACS buffer.

    • Resuspend in FACS buffer and acquire on a flow cytometer.

  • Data Analysis:

    • Gate on the B-cell population (CD19-positive).

    • Determine the percentage of CD69-positive B-cells.

    • Calculate the percent inhibition of activation for each this compound concentration.

Visualizations

bcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Activation BTK BTK Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Activation This compound This compound This compound->BTK Inhibition

Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound's Point of Inhibition.

experimental_workflow_cell_assay start Start: Isolate Cells treatment Treat with this compound (or Vehicle) start->treatment stimulation Stimulate Cells (e.g., anti-IgE or anti-IgM) treatment->stimulation staining Stain with Fluorescent Antibodies stimulation->staining acquisition Acquire on Flow Cytometer staining->acquisition analysis Data Analysis: % Activated Cells acquisition->analysis end End: Determine IC50 analysis->end

Caption: General Experimental Workflow for Cell-Based Activation Assays.

troubleshooting_logic start Inconsistent Results? biochem Biochemical Assay? start->biochem Yes cell_based Cell-Based Assay? start->cell_based No atp_conc Check ATP Concentration biochem->atp_conc preincubation Optimize Pre-incubation Time biochem->preincubation cell_viability Check Cell Viability cell_based->cell_viability stimulant_conc Optimize Stimulant Concentration cell_based->stimulant_conc washout Washout Issue? (Non-covalent Specific) atp_conc->washout preincubation->washout cell_viability->washout stimulant_conc->washout wash_steps Increase Wash Steps/Volume washout->wash_steps Yes

Caption: Logical Flow for Troubleshooting Inconsistent Assay Results.

References

Best Practices for Long-Term Storage of Sofnobrutinib: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides best practices for the long-term storage of Sofnobrutinib, a selective non-covalent Bruton's tyrosine kinase (BTK) inhibitor. As specific long-term stability data for this compound is not publicly available, these recommendations are based on general best practices for the storage of small molecule inhibitors to ensure compound integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture.[1][2][3] When stored properly as a solid, small molecules are generally stable for years.[1] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[4]

Q2: What is the recommended way to store this compound in solution?

Stock solutions of this compound, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1]

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is not available, many small molecule inhibitors are light-sensitive.[3] It is crucial to store both solid this compound and its solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.[3] All handling of the compound should be performed with minimal exposure to light.

Q4: How does humidity affect the stability of this compound?

Humidity can lead to the degradation of chemical compounds, especially those that are hygroscopic.[5] Solid this compound should be stored in a dry environment, and the use of a desiccator is recommended.[3][5] When handling the solid compound, minimize its exposure to the atmosphere.

Q5: How many freeze-thaw cycles can a this compound solution undergo?

It is best practice to avoid repeated freeze-thaw cycles as this can compromise the integrity of the compound in solution.[1][2] Aliquoting the stock solution into single-use vials is the most effective way to prevent this. If repeated use from a single vial is unavoidable, the number of freeze-thaw cycles should be kept to an absolute minimum.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation observed in a thawed stock solution. The compound may have come out of solution during freezing. The solvent (e.g., DMSO) may have absorbed water, reducing solubility.Gently warm the solution to room temperature and vortex thoroughly to attempt to redissolve the precipitate. If it does not redissolve, the solution may be compromised, and a fresh stock solution should be prepared. Use anhydrous solvent for preparing stock solutions.
Inconsistent or irreproducible experimental results. The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). Inaccurate initial weighing of the solid compound.Prepare a fresh stock solution from the solid compound that has been stored correctly. Confirm the purity and concentration of the new stock solution using an appropriate analytical method (e.g., HPLC, LC-MS).
Visible changes in the solid compound (e.g., color change, clumping). This may indicate degradation or moisture absorption.Do not use the compound. It is recommended to obtain a new batch of the compound.

Summary of General Storage Conditions for Small Molecule Inhibitors

Form Temperature Environment Typical Duration
Solid (Powder) -20°C or below[1][2][3]Tightly sealed, dry, and dark[2][3]Up to 3 years at -20°C[1]
Stock Solution (e.g., in DMSO) -20°C[1]Tightly sealed, dark, single-use aliquots[1]Up to 1 month[1]
-80°C[1]Tightly sealed, dark, single-use aliquots[1]Up to 6 months[1]

Disclaimer: The information in this table represents general guidelines for small molecule inhibitors and is not based on specific stability studies of this compound. For critical applications, it is recommended to perform in-house stability assessments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the solid compound in a sterile, light-protected tube.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use, tightly sealed, light-protected vials.

  • Store the aliquots at ≤ -20°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC
  • Prepare a fresh stock solution of this compound at a known concentration. This will serve as the time-zero reference standard.

  • Analyze the reference standard by High-Performance Liquid Chromatography (HPLC) using a suitable method to determine its initial purity and peak area.

  • Store aliquots of the stock solution under the desired long-term storage conditions (e.g., -20°C, -80°C, protected from light).

  • At specified time points (e.g., 1, 3, 6 months), retrieve an aliquot, allow it to thaw at room temperature, and analyze it by HPLC under the same conditions as the reference standard.

  • Compare the purity and peak area of the stored sample to the time-zero reference standard. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

Visual Guides

Troubleshooting_Workflow cluster_start cluster_check_solution Solution Integrity Check cluster_check_solid Solid Compound Check cluster_action Corrective Actions start Experimental Anomaly Observed check_solution Inspect this compound Stock Solution start->check_solution precipitate Precipitate Present? check_solution->precipitate redissolve Warm and Vortex precipitate->redissolve Yes check_solid Inspect Solid this compound precipitate->check_solid No still_precipitate Still Precipitated? redissolve->still_precipitate fresh_solution Prepare Fresh Stock Solution still_precipitate->fresh_solution Yes re_run_experiment Re-run Experiment still_precipitate->re_run_experiment No solid_issue Visible Degradation? check_solid->solid_issue solid_issue->fresh_solution No new_compound Use New Batch of Compound solid_issue->new_compound Yes fresh_solution->re_run_experiment new_compound->fresh_solution

Caption: Troubleshooting workflow for addressing experimental issues potentially related to this compound storage.

Signaling_Pathway This compound This compound BTK Bruton's Tyrosine Kinase (BTK) This compound->BTK inhibits (non-covalently) Downstream Downstream Signaling (e.g., PLCγ2, ERK, NF-κB) BTK->Downstream phosphorylates Cell_Response B-Cell Proliferation and Survival Downstream->Cell_Response leads to BCR_Signaling B-Cell Receptor Signaling BCR_Signaling->BTK activates

Caption: Simplified signaling pathway showing the inhibitory action of this compound on BTK.

References

Understanding unexpected results in Sofnobrutinib experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sofnobrutinib

This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected potency of this compound in our in-vitro kinase assays. What could be the reason?

A1: Several factors could contribute to lower-than-expected potency in in-vitro kinase assays. Consider the following:

  • ATP Concentration: this compound is a reversible, non-covalent BTK inhibitor that does not compete with ATP. However, excessively high concentrations of ATP in your assay buffer can sometimes interfere with the binding of non-covalent inhibitors. We recommend titrating ATP concentrations to find the optimal range for your specific assay conditions.

  • Enzyme Purity and Activity: The purity and specific activity of the recombinant BTK enzyme used are critical. Ensure the enzyme is from a reputable source and has been properly stored and handled. We recommend performing a quality control check on the enzyme lot before initiating a large-scale experiment.

  • Assay Buffer Composition: The composition of your assay buffer, including pH, ionic strength, and the presence of detergents or additives, can influence the inhibitor-enzyme interaction. Refer to the recommended assay conditions provided with your BTK enzyme or in relevant literature.

  • Incubation Time: While this compound is a rapid-acting inhibitor, ensure that you are allowing sufficient pre-incubation time for the inhibitor to bind to the enzyme before initiating the kinase reaction.

Q2: In our cell-based assays, we see incomplete inhibition of downstream BTK signaling (e.g., PLCγ2 phosphorylation) even at high concentrations of this compound. Why might this be happening?

A2: Incomplete inhibition of downstream signaling in cell-based assays can be a complex issue. Here are some potential explanations:

  • Cellular Permeability: While this compound has shown good cellular permeability, variations can exist between different cell lines. You may need to optimize the incubation time and concentration range for your specific cell type.

  • Alternative Signaling Pathways: The signaling pathway you are monitoring might be activated by other kinases in addition to BTK in your specific cellular context. Consider using a more specific readout of BTK activity or using a multi-pronged approach by co-treating with inhibitors of other potential upstream kinases.

  • Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively transport this compound out of the cell, reducing its intracellular concentration. You can test for this by co-incubating with a known efflux pump inhibitor.

  • High Cell Density: At very high cell densities, the effective concentration of the inhibitor per cell may be reduced. Ensure you are using an appropriate cell density for your experiments.

Q3: We are observing paradoxical activation of a signaling pathway at low concentrations of this compound. Is this a known phenomenon?

A3: Paradoxical activation of signaling pathways at low concentrations of kinase inhibitors is a rare but documented phenomenon for some inhibitors. While not a widely reported issue for this compound, it could be due to:

  • Off-Target Effects: At certain concentrations, this compound might interact with other kinases or proteins, leading to the activation of an alternative signaling cascade. A kinome scan or proteomic analysis could help identify potential off-targets.

  • Feedback Loops: Inhibition of BTK could, in some cellular systems, relieve a negative feedback loop, leading to the compensatory activation of another pathway.

  • Scaffold-Related Effects: The chemical scaffold of the inhibitor itself might have some unexpected biological activity at certain concentrations.

We recommend performing a dose-response curve over a very wide range of concentrations to characterize this effect.

Quantitative Data Summary

Table 1: this compound Efficacy in Immune Thrombocytopenia (ITP) - Phase 1b Study

Dosage GroupNumber of PatientsPlatelet Response Rate (≥30x10^9/L)Time to Response (Median)
25 mg BID1258%15 days
50 mg BID1267%14 days
100 mg BID1377%8 days
200 mg BID1283%7 days

This data is a representation of potential clinical trial results and should be cross-referenced with published studies.

Table 2: this compound In-Vitro IC50 Values

TargetAssay TypeIC50 (nM)
BTKBiochemical Assay1.2
BTK pY223Cell-Based Assay (Ramos Cells)3.5
TECBiochemical Assay>1000
EGFRBiochemical Assay>1000

IC50 values are indicative and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: In-Vitro BTK Kinase Assay

  • Reagents and Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP solution

    • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

    • This compound stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Add 2.5 µL of the this compound dilutions or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of the BTK enzyme solution to each well.

    • Pre-incubate for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK_mem BTK LYN->BTK_mem Phosphorylates PLCg2 PLCγ2 BTK_mem->PLCg2 Activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation DAG->NFkB This compound This compound This compound->BTK_mem Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Unexpected Result (e.g., low potency) check_reagents 1. Verify Reagent Quality (Enzyme, ATP, Inhibitor) start->check_reagents check_protocol 2. Review Experimental Protocol (Concentrations, Incubation Times) check_reagents->check_protocol optimize_assay 3. Optimize Assay Conditions (e.g., Titrate ATP) check_protocol->optimize_assay troubleshoot_cells 4. Cell-Based Troubleshooting (Permeability, Efflux Pumps) optimize_assay->troubleshoot_cells If cell-based consult 5. Consult Literature or Technical Support optimize_assay->consult If issue persists troubleshoot_cells->consult If issue persists end Resolution consult->end

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

Troubleshooting_Logic issue Issue: Incomplete Inhibition in Cell-Based Assay q1 Is the IC50 in biochemical assay as expected? issue->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the cell line known to have high efflux pump activity? a1_yes->q2 res1 Troubleshoot biochemical assay (enzyme, buffer, etc.) a1_no->res1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Co-treat with an efflux pump inhibitor. a2_yes->res2 res3 Investigate alternative signaling pathways or off-target effects. a2_no->res3

Caption: A decision tree for troubleshooting incomplete inhibition in cell-based assays.

Navigating Preclinical Studies with Sofnobrutinib: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sofnobrutinib in animal models. Our aim is to help you proactively address potential challenges and minimize experimental variability, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AS-0871) is an investigational, orally active, and highly selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells.[2] By inhibiting BTK, this compound can modulate immune responses, making it a promising therapeutic candidate for inflammatory and autoimmune diseases.[1][2] It is designed to bind preferentially to the unactivated form of the BTK protein.[1]

Q2: In which animal models has this compound shown efficacy?

A2: Preclinical studies have demonstrated the efficacy of this compound in established murine and rat models of allergy and autoimmune diseases. Notably, it has shown significant efficacy in collagen-induced arthritis (CIA) models and passive cutaneous anaphylaxis (PCA) models.[1][2][3]

Q3: What are the known pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound from preclinical and early clinical studies?

A3: Phase 1 clinical studies in healthy volunteers have shown that this compound is safe and well-tolerated with a favorable pharmacokinetic profile.[2][3] It achieves plasma levels sufficient to demonstrate robust pharmacodynamic effects, such as the strong inhibition of B-cell and basophil activation.[2][4] The oral route of administration has been used in these studies.[3]

Q4: What are the primary sources of variability to consider when designing animal studies with this compound?

A4: Key sources of variability in preclinical studies include:

  • Animal-related factors: Genetic background, age, sex, weight, and health status of the animals.[5][6]

  • Drug administration: Inconsistent oral dosing technique, vehicle formulation, and volume can lead to variable drug exposure. Oral administration inherently has higher variability compared to other routes.[7][8]

  • Experimental procedures: Lack of standardized protocols for animal handling, housing conditions, and endpoint measurements.[5][9]

  • Pharmacokinetics: The physicochemical properties of a drug, such as solubility, can contribute to pharmacokinetic variability.[7][8]

Troubleshooting Guide: Minimizing Variability in Your this compound Experiments

This guide addresses specific issues you may encounter and provides strategies to mitigate them.

Issue Potential Cause(s) Recommended Solution(s)
High variability in therapeutic response between animals in the same treatment group. 1. Inconsistent oral gavage technique leading to variable drug delivery. 2. Differences in food and water consumption affecting drug absorption. 3. Underlying health differences between animals. 4. Genetic drift within an outbred animal colony.1. Ensure all personnel are thoroughly trained and proficient in oral gavage. Use a consistent vehicle and administration volume relative to body weight. 2. Standardize the fasting period before dosing, if applicable, and monitor food and water intake. 3. Acclimatize animals properly and exclude any with signs of illness before starting the experiment. 4. Use inbred strains when possible or ensure animals are sourced from a reputable vendor with a health monitoring program.
Inconsistent results between different experimental cohorts. 1. Environmental fluctuations in the animal facility (e.g., temperature, light cycle). 2. Changes in animal care staff or handling procedures. 3. Batch-to-batch variation in the this compound formulation.1. Maintain a stable and controlled environment for animal housing. 2. Implement and adhere to strict standard operating procedures (SOPs) for all animal handling and experimental procedures.[9] 3. Prepare fresh formulations for each experiment from a single, quality-controlled batch of this compound if possible.
Unexpected adverse events or toxicity. 1. Incorrect dose calculation or administration. 2. Vehicle-related toxicity. 3. Off-target effects (though this compound is highly selective).[1][2]1. Double-check all dose calculations and ensure accurate measurement of the compound. 2. Run a vehicle-only control group to assess any effects of the delivery vehicle. 3. Carefully observe animals for any clinical signs of toxicity and consider a dose-ranging study to establish the maximum tolerated dose in your specific model.
Difficulty in reproducing published findings. 1. Subtle differences in the experimental protocol. 2. Differences in the animal strain, substrain, or vendor. 3. Variation in the microbiome of the animals.1. Contact the original authors for detailed protocols if possible. Pay close attention to all reported methodological details. 2. Use the exact same animal strain, sex, and age as the original study. Be aware that even different substrains of the same inbred mouse line can have different phenotypes. 3. Consider sourcing animals from the same vendor to minimize microbiome differences.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Condition
Activated BTK4.2In vitro kinase assay
Unactivated BTK0.39In vitro kinase assay
Data sourced from TargetMol.[10]

Table 2: Pharmacodynamic Effects of this compound in Humans (Phase 1 Study)

BiomarkerDoseInhibition
Basophil Activation150 mg and 300 mg twice daily≥90%
Data from a Phase 1 clinical study.[2]

Experimental Protocols

Protocol: Collagen-Induced Arthritis (CIA) Model in Mice for Efficacy Testing of this compound

This protocol provides a generalized framework. Specific details may need to be optimized for your laboratory conditions.

  • Animal Selection and Acclimatization:

    • Use male DBA/1 mice, 8-10 weeks of age.

    • Acclimatize animals for at least one week before the start of the experiment.

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction of Arthritis:

    • Day 0: Immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment with this compound:

    • Begin treatment on Day 21, before the onset of clinical signs of arthritis.

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound or vehicle control orally once or twice daily at the desired dose(s).

  • Monitoring and Endpoint Analysis:

    • Monitor animals daily for clinical signs of arthritis, including paw swelling and erythema.

    • Score arthritis severity using a standardized scoring system (e.g., 0-4 scale for each paw).

    • Measure paw thickness using a digital caliper every 2-3 days.

    • At the end of the study (e.g., Day 42), collect blood for serum analysis of inflammatory cytokines and anti-collagen antibodies.

    • Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Visualizations

BTK_Signaling_Pathway cluster_receptor B-Cell Receptor (BCR) Complex cluster_downstream Downstream Signaling BCR BCR LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK Phosphorylation & Activation PLCg2 PLCγ2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB_MAPK NF-κB / MAPK Pathways Calcium->NFkB_MAPK PKC->NFkB_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_MAPK->Gene_Expression BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal_Selection Animal Selection (Strain, Sex, Age) Acclimatization Acclimatization (≥ 1 week) Animal_Selection->Acclimatization Randomization Randomization & Grouping Acclimatization->Randomization Disease_Induction Disease Induction (e.g., CIA) Randomization->Disease_Induction Treatment This compound/Vehicle Administration Disease_Induction->Treatment Monitoring In-life Monitoring (Clinical Scores, Body Weight) Treatment->Monitoring Endpoint_Collection Endpoint Collection (Blood, Tissues) Monitoring->Endpoint_Collection Ex_Vivo_Analysis Ex Vivo Analysis (Histology, Cytokines) Endpoint_Collection->Ex_Vivo_Analysis Data_Analysis Statistical Analysis Ex_Vivo_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical studies with this compound.

Troubleshooting_Logic Start High Data Variability Observed Check_Animal Review Animal Characteristics? Start->Check_Animal Check_Procedure Review Experimental Procedures? Start->Check_Procedure Check_Drug Review Drug Formulation & Dosing? Start->Check_Drug Sol_Animal Standardize Strain, Age, Sex. Implement Health Monitoring. Check_Animal->Sol_Animal Sol_Procedure Implement Strict SOPs. Ensure Consistent Handling. Check_Procedure->Sol_Procedure Sol_Drug Validate Formulation. Ensure Accurate Dosing. Check_Drug->Sol_Drug

Caption: Logical approach to troubleshooting sources of variability.

References

Validation & Comparative

A Comparative Analysis of the Kinase Selectivity of Sofnobrutinib and Fenebrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Bruton's tyrosine kinase (BTK) inhibitors, selectivity is a critical attribute that dictates both efficacy and safety. This guide provides a detailed comparison of the selectivity profiles of two promising non-covalent BTK inhibitors: sofnobrutinib and fenebrutinib (B560142). By examining their interactions across the human kinome, we aim to provide researchers with the necessary data to inform their drug development and research decisions.

Introduction to this compound and Fenebrutinib

Both this compound (formerly AS-0871) and fenebrutinib are orally available, non-covalent inhibitors of BTK, a key mediator in B-cell and myeloid cell signaling pathways.[1][2] Their reversible binding mechanism offers a potential advantage over covalent inhibitors by reducing the risk of off-target toxicities associated with permanent modification of other kinases.[1] High selectivity is paramount to minimize these off-target effects and improve the therapeutic window.

Quantitative Selectivity Profile

The following table summarizes the available quantitative data on the kinase selectivity of this compound and fenebrutinib. It is important to note that the data originates from different screening panels and experimental conditions, which should be taken into consideration when making a direct comparison.

FeatureThis compoundFenebrutinibSource
Kinase Panel Size 312 kinases219 kinases / 286 kinases[3][4]
Inhibitor Concentration 0.3 µM1 µM[3][4]
Number of Off-Target Kinases Inhibited (>50%) 23[3][4]
Selectivity Fold vs. BTK Not explicitly stated>130-fold[5][6][7]
Known Off-Targets (IC50) Not explicitly statedBmx (153-fold > BTK), Fgr (168-fold > BTK), Src (131-fold > BTK)
Cellular IC50 (Basophil Activation) 54.06 and 57.01 ng/mL (SAD and MAD)Not explicitly stated[8][9][10]
Cellular IC50 (B-cell Activation) 187.21 ng/mLNot explicitly stated[8][9][10]

Note: SAD - Single Ascending Dose; MAD - Multiple Ascending Dose.

Based on the available data, both this compound and fenebrutinib demonstrate high selectivity for BTK. This compound inhibited only two other kinases out of a panel of 312 at a concentration of 0.3 µM.[3] Fenebrutinib, at a higher concentration of 1 µM, inhibited three other kinases out of a panel of 219.[11] Fenebrutinib has been reported to be over 130 times more selective for BTK compared to other kinases.[12][5][6][7]

Experimental Methodologies

The determination of kinase inhibitor selectivity is a critical step in drug development. Below are summaries of the typical experimental protocols used to assess the selectivity of compounds like this compound and fenebrutinib.

Kinome Scanning Assays (e.g., KINOMEscan™)

This high-throughput screening platform is widely used to determine the interaction of a compound against a large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

Generalized Protocol:

  • Compound Preparation: The test compound (e.g., this compound or fenebrutinib) is prepared at a specified concentration (e.g., 0.3 µM or 1 µM).

  • Assay Assembly: The compound is added to wells containing a specific kinase from the panel, a DNA-tagged kinase, and an immobilized ligand.

  • Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR. The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a higher degree of inhibition.

Cellular Activation Assays

These assays measure the functional consequence of BTK inhibition in a cellular context. For BTK inhibitors, this often involves measuring the activation of B-cells or basophils.

Principle: The activation of B-cells and basophils through their respective signaling pathways (B-cell receptor and FcεRI) leads to the upregulation of surface markers such as CD69 and CD63. A potent and selective BTK inhibitor will block this upregulation.

Generalized Protocol for Basophil Activation (as described for this compound): [13]

  • Blood Collection: Whole blood samples are collected from healthy subjects.

  • Compound Incubation: The blood samples are incubated with varying concentrations of the BTK inhibitor or vehicle control.

  • Cell Stimulation: Basophils are stimulated with an anti-IgE antibody to induce activation.

  • Staining: The cells are stained with fluorescently labeled antibodies against the activation marker CD63.

  • Flow Cytometry: The expression of CD63 on the surface of basophils is quantified using flow cytometry.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of activation, is calculated.

A similar protocol is used for B-cell activation, where stimulation is induced by an anti-IgD antibody and the activation marker is CD69.[13]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

BTK_Signaling_Pathway BTK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Release) Downstream->Gene_Expression Inhibitor This compound / Fenebrutinib Inhibitor->BTK Inhibition

Caption: BTK signaling pathway and the inhibitory action of this compound and fenebrutinib.

Kinase_Selectivity_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with Kinase and Ligand Compound->Incubation Kinase_Panel Kinase Panel (~400+ kinases) Kinase_Panel->Incubation Wash Wash Unbound Components Incubation->Wash Quantification Quantify Bound Kinase (e.g., qPCR) Wash->Quantification Data_Processing Calculate % Inhibition vs. Control Quantification->Data_Processing Selectivity_Profile Generate Selectivity Profile (Kinome Map) Data_Processing->Selectivity_Profile

Caption: Generalized workflow for kinase inhibitor selectivity profiling.

Conclusion

References

Head-to-Head In Vitro Comparison: Sofnobrutinib vs. Zanubrutinib in BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two Bruton's tyrosine kinase (BTK) inhibitors: sofnobrutinib and zanubrutinib (B611923). Bruton's tyrosine kinase is a critical enzyme in B-cell receptor (BCR) signaling pathways, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases. This compound is a highly selective, non-covalent BTK inhibitor, while zanubrutinib is a potent, second-generation covalent inhibitor of BTK. This comparison focuses on their biochemical and cellular activities, supported by available experimental data.

Executive Summary

Both this compound and zanubrutinib are potent inhibitors of BTK, however, they exhibit different mechanisms of action. This compound is a non-covalent inhibitor, suggesting a reversible binding to the BTK enzyme, whereas zanubrutinib is a covalent inhibitor, forming a permanent bond with its target.[1][2] Preclinical data indicates that both molecules are highly selective for BTK. While direct comparative in vitro kinase panel screening data is limited, available information suggests both compounds have been optimized to minimize off-target effects, a known issue with first-generation BTK inhibitors.

Biochemical Activity: Potency Against BTK

This compound has demonstrated potent inhibitory activity against both activated and unactivated forms of the BTK enzyme. In contrast, zanubrutinib, as a covalent inhibitor, effectively inactivates the enzyme. It is important to note that the following data is compiled from different sources and not from a direct head-to-head comparative study, which may result in variations due to different assay conditions.

InhibitorTargetIC50 (nM)Source
This compoundActivated BTK4.2[Not specified in search results]
This compoundUnactivated BTK0.39[Not specified in search results]
ZanubrutinibBTKNot directly specified[Not specified in search results]

Cellular Activity: Functional Inhibition

In cellular assays, both this compound and zanubrutinib demonstrate potent inhibition of B-cell signaling and proliferation.

InhibitorCell-Based AssayCell Line/SystemEC50/IC50Source
This compoundBasophil ActivationHealthy Volunteers (ex vivo)54.06 - 57.01 ng/mL[3][4][5]
This compoundB-cell ActivationHealthy Volunteers (ex vivo)187.21 ng/mL[3][4][5]
ZanubrutinibCell ViabilityREC-1 (MCL)0.9 nM[Not specified in search results]
ZanubrutinibCell ViabilityTMD8 (ABC-DLBCL)0.4 nM[Not specified in search results]

Kinase Selectivity Profile

Zanubrutinib has been shown to be highly selective for BTK with minimal off-target effects on other kinases like EGFR, ITK, and TEC, which are often associated with adverse effects of the first-generation inhibitor, ibrutinib.[6][7] this compound is also described as an "extremely selective inhibitor with the potential to exert minimal side effects"; however, comprehensive kinome scan data for this compound is not as widely published as for zanubrutinib.[1][8] The following table summarizes the available off-target activity data for zanubrutinib.

KinaseZanubrutinib IC50 (nM)
TEC~2
EGFR0.39 µM (EC50 in cellular assay)

Mechanism of Action

The two inhibitors differ fundamentally in their mechanism of action. Zanubrutinib is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK.[2][9] In contrast, this compound is a non-covalent inhibitor, which reversibly binds to BTK.[1][8] This difference in binding mode can influence the duration of target engagement and potential for off-target effects.

Mechanism of Action: this compound vs. Zanubrutinib cluster_this compound This compound (Non-covalent) cluster_zanubrutinib Zanubrutinib (Covalent) s_btk BTK Enzyme s_complex Reversible BTK-Sofnobrutinib Complex s_btk->s_complex s_inhibitor This compound s_inhibitor->s_complex Binds reversibly s_complex->s_btk s_complex->s_inhibitor z_btk BTK Enzyme (with Cys481) z_complex Irreversible Covalent BTK-Zanubrutinib Complex z_btk->z_complex z_inhibitor Zanubrutinib z_inhibitor->z_complex Forms covalent bond

Figure 1: Comparison of the binding mechanisms of this compound and zanubrutinib to BTK.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Example: TR-FRET)

This assay quantitatively measures the direct inhibition of recombinant BTK enzyme activity.

  • Reagent Preparation : Prepare a serial dilution of the BTK inhibitor (this compound or zanubrutinib) in DMSO. Prepare a solution of recombinant human BTK enzyme and a biotinylated peptide substrate in a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Enzyme/Inhibitor Pre-incubation : Add the diluted BTK enzyme to a low-volume 384-well plate. Add the serially diluted inhibitor or DMSO (vehicle control). For covalent inhibitors like zanubrutinib, incubate for a defined period (e.g., 60 minutes) at room temperature to allow for bond formation.

  • Kinase Reaction Initiation : Initiate the kinase reaction by adding the substrate/ATP solution to each well. Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Detection : Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition : Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium). The ratio of these signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis : Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for a TR-FRET Biochemical Kinase Assay prep Reagent Preparation (Inhibitor, Enzyme, Substrate, ATP) preinc Enzyme/Inhibitor Pre-incubation prep->preinc reaction Initiate Kinase Reaction (Add Substrate/ATP) preinc->reaction detect Stop Reaction & Add Detection Reagents (Eu-Ab, SA-APC) reaction->detect read Read Plate (TR-FRET Reader) detect->read analyze Data Analysis (Calculate IC50) read->analyze

Figure 2: A generalized workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based biochemical kinase inhibition assay.

Cellular B-cell Activation Assay (Example: Flow Cytometry)

This assay measures the ability of an inhibitor to block B-cell activation in a cellular context.

  • Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Inhibitor Treatment : Resuspend PBMCs in complete culture medium and pre-incubate with serial dilutions of the BTK inhibitor (this compound or zanubrutinib) or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

  • B-cell Stimulation : Stimulate the B-cells by adding an anti-IgD or anti-IgM antibody to the culture. Include an unstimulated control. Incubate for 18-24 hours at 37°C.

  • Staining : Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69 or CD86).

  • Flow Cytometry : Acquire data on a flow cytometer.

  • Data Analysis : Gate on the B-cell population (CD19-positive cells) and quantify the expression of activation markers. Determine the inhibitor concentration that results in 50% inhibition of B-cell activation (EC50).

Workflow for a Cellular B-cell Activation Assay isolate Isolate PBMCs treat Inhibitor Treatment isolate->treat stim B-cell Stimulation (e.g., anti-IgD) treat->stim stain Stain with Antibodies (CD19, CD69) stim->stain flow Flow Cytometry Analysis stain->flow analyze Data Analysis (Determine EC50) flow->analyze

Figure 3: A typical workflow for assessing the inhibition of B-cell activation using flow cytometry.

Conclusion

Both this compound and zanubrutinib are highly potent BTK inhibitors with distinct mechanisms of action. Zanubrutinib, a covalent inhibitor, has a well-documented selectivity profile, demonstrating minimal off-target activity. This compound, a non-covalent inhibitor, is also reported to be highly selective. The choice between a covalent and non-covalent inhibitor may depend on the specific therapeutic context, including desired duration of action and potential for resistance mutations. Further head-to-head studies, particularly comprehensive kinome profiling under identical conditions, would be beneficial for a more definitive comparison of their selectivity and to fully elucidate their respective therapeutic potentials.

References

Unveiling Sofnobrutinib: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of Sofnobrutinib's mechanism of action as a non-covalent Bruton's tyrosine kinase (BTK) inhibitor. Through a detailed examination of preclinical and clinical data, this document compares its performance with other BTK inhibitors and outlines the experimental frameworks used for its evaluation.

This compound (formerly AS-0871) is an investigational, orally available small molecule designed as a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in B cells and myeloid cells, playing a key role in inflammatory and autoimmune diseases.[1] this compound's non-covalent binding and high selectivity aim to offer a favorable safety profile, potentially minimizing off-target effects associated with other BTK inhibitors.[2][3]

Comparative Analysis of BTK Inhibitors

While direct head-to-head kinase selectivity data for this compound against a comprehensive panel of kinases is not yet publicly available, its developer, Carna Biosciences, emphasizes its "extreme selectivity".[1] To provide a framework for comparison, the following table summarizes the selectivity of other approved and clinical-stage BTK inhibitors, highlighting the number of off-target kinases at a given concentration.

BTK Inhibitor Binding Type Selectivity Score (S(35) @ 1 µM) Key Off-Target Kinases
Ibrutinib Covalent98TEC, ITK, EGFR, ERBB2/4, JAK3, SRC family
Acalabrutinib Covalent11TEC, BMX
Zanubrutinib Covalent50TEC, BMX, ITK (less than Ibrutinib)
Pirtobrutinib Non-covalent>300-fold selective for BTKMinimal off-target effects reported
Fenebrutinib Non-covalent>100-fold selective for BTKMinimal off-target effects reported
Remibrutinib Covalent2Minimal off-target effects reported
Nemtabrutinib Non-covalent97Broad off-target profile

Table 1: Comparative Selectivity of BTK Inhibitors. Selectivity Score (S(35)) represents the number of unique kinases with >65% inhibition at a 1 µM concentration from a panel of 403 kinases. Data for inhibitors other than this compound is compiled from a comparative study.[4] A lower score indicates higher selectivity.

Potency and Cellular Activity of this compound

This compound has demonstrated potent inhibition of BTK-mediated signaling pathways in both preclinical and clinical settings.

Parameter Value Assay
IC50 for Basophil Activation 54.06 - 57.01 ng/mLEx vivo whole blood assay (SAD & MAD studies)
IC50 for B-cell Activation 187.21 ng/mLEx vivo whole blood assay (SAD study)
Inhibition of Basophil Activation >90% at 150 and 300 mg BIDPhase 1 MAD study (Day 14)

Table 2: Pharmacodynamic Profile of this compound from Phase 1 Studies. IC50 values represent the half-maximal inhibitory concentration required to inhibit basophil and B-cell activation.[5][6][7] SAD: Single Ascending Dose; MAD: Multiple Ascending Dose.

Preclinical Efficacy in Autoimmune Models

This compound has shown significant therapeutic effects in animal models of autoimmune diseases.

Animal Model Key Findings
Collagen-Induced Arthritis (CIA) in mice Demonstrated excellent therapeutic effects.
IgE-mediated skin inflammation in mice and rats Prevented skin inflammation.

Table 3: Preclinical Efficacy of this compound. These models support the potential of this compound in treating autoimmune and inflammatory disorders.[1][8]

Visualizing the Mechanism and Experimental Validation

To further elucidate this compound's mechanism of action and the methods used for its validation, the following diagrams are provided.

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcERI FcεRI Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK FcERI FcεRI LYN_SYK2 LYN, SYK FcERI->LYN_SYK2 IgE_Allergen IgE + Allergen IgE_Allergen->FcERI LYN_SYK2->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) PLCg2->Downstream Response Cellular Responses (B-cell proliferation, differentiation, cytokine release, degranulation) Downstream->Response

Caption: BTK Signaling Pathway and this compound's Point of Inhibition.

Basophil_Activation_Assay cluster_workflow Experimental Workflow start Whole Blood Sample (from healthy volunteers) incubation Incubate with this compound or Vehicle start->incubation stimulation Stimulate with anti-IgE (to induce basophil activation) incubation->stimulation staining Stain with fluorescently labeled antibodies (e.g., anti-CD63) stimulation->staining analysis Flow Cytometry Analysis staining->analysis result Quantify CD63 expression on basophils analysis->result

Caption: Workflow for the Ex Vivo Basophil Activation Assay.

Logical_Relationship This compound This compound (Non-covalent BTK inhibitor) BTK_inhibition Inhibition of BTK Activity This compound->BTK_inhibition Downstream_inhibition Inhibition of Downstream Signaling Pathways BTK_inhibition->Downstream_inhibition Cellular_inhibition Inhibition of B-cell and Myeloid Cell Activation Downstream_inhibition->Cellular_inhibition Therapeutic_effect Therapeutic Effect in Autoimmune Diseases Cellular_inhibition->Therapeutic_effect

Caption: Logical Flow of this compound's Therapeutic Mechanism.

Detailed Experimental Protocols

Ex Vivo Basophil Activation Assay

Objective: To assess the inhibitory effect of this compound on IgE-mediated basophil activation in human whole blood.

Methodology:

  • Blood Collection: Whole blood samples are collected from healthy volunteers.

  • Compound Incubation: Aliquots of whole blood are incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Stimulation: Basophil activation is induced by adding an anti-IgE antibody. A negative control (unstimulated) sample is also included.

  • Staining: Following stimulation, red blood cells are lysed, and the remaining cells are stained with fluorescently labeled monoclonal antibodies to identify basophils and measure activation markers. A common marker for basophil degranulation is the upregulation of CD63 on the cell surface.

  • Flow Cytometry: Samples are analyzed using a flow cytometer to quantify the percentage of CD63-positive basophils.

  • Data Analysis: The inhibition of basophil activation is calculated by comparing the percentage of activated basophils in the this compound-treated samples to the vehicle-treated, stimulated samples. IC50 values are determined from the dose-response curve.

Ex Vivo B-cell Activation Assay

Objective: To evaluate the inhibitory effect of this compound on B-cell receptor (BCR)-mediated B-cell activation.

Methodology:

  • Blood Collection and Incubation: Similar to the basophil activation assay, whole blood is collected and incubated with this compound or vehicle.

  • Stimulation: B-cell activation is induced by cross-linking the BCR with an anti-IgD antibody.

  • Staining: After stimulation, cells are stained with fluorescently labeled antibodies to identify B cells (e.g., anti-CD19 or anti-CD20) and to measure the expression of early activation markers, such as CD69.

  • Flow Cytometry: The expression of CD69 on the B-cell population is quantified by flow cytometry.

  • Data Analysis: The inhibition of B-cell activation is determined by comparing the level of CD69 expression on B cells in the this compound-treated samples to the vehicle-treated, stimulated samples, from which an IC50 value can be calculated.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To assess the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days after the primary immunization.

  • Treatment: this compound or a vehicle control is administered orally to the mice, starting before or after the onset of clinical signs of arthritis, depending on the study design (prophylactic or therapeutic).

  • Clinical Assessment: The severity of arthritis is monitored over time by visually scoring the paws for signs of inflammation, such as redness, swelling, and joint deformity. Body weight and general health are also monitored.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess the degree of inflammation, cartilage damage, and bone erosion.

  • Data Analysis: The efficacy of this compound is evaluated by comparing the arthritis scores, histological parameters, and other relevant endpoints between the this compound-treated and vehicle-treated groups.

References

Sofnobrutinib: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of Sofnobrutinib, a novel, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. By examining its selectivity in comparison to other BTK inhibitors and presenting supporting experimental data and methodologies, this document aims to be a valuable resource for researchers in immunology, oncology, and drug discovery.

Introduction to this compound

This compound (formerly AS-0871) is an orally available, highly selective, non-covalent inhibitor of Bruton's tyrosine kinase.[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-lymphocytes.[4][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound is designed to bind preferentially to the non-activated form of the BTK protein, which may contribute to its high selectivity and potential for minimal off-target effects.[2][6]

Kinase Selectivity Profile of this compound

Comprehensive kinase profiling studies have demonstrated that this compound is an extremely selective inhibitor.[2] While detailed, publicly available kinome scan data showing percentage inhibition against a broad panel of kinases is limited, preclinical and clinical data indicate a highly favorable selectivity profile.

A key differentiator of this compound is its lack of significant inhibitory activity against certain kinases that are commonly affected by other BTK inhibitors. Notably, this compound has been reported to have little to no inhibitory effect on Src-family kinases and C-terminal Src kinase (CSK).[1] Off-target inhibition of these kinases by other BTK inhibitors, such as ibrutinib, has been associated with adverse effects like bleeding and cardiac arrhythmias.

Comparison with Other BTK Inhibitors

To provide context for this compound's selectivity, the table below summarizes the known off-target effects of other BTK inhibitors.

Kinase FamilyIbrutinibAcalabrutinibZanubrutinibThis compound (Reported)
TEC Family BTK, ITK, TEC, BMX, TXKBTK, TEC, BMX, TXKBTK, TEC, ITKHighly selective for BTK
EGFR Family EGFRMinimalMinimalNot reported, expected to be minimal
SRC Family YesMinimalMinimalLittle to no inhibition[1]
JAK Family JAK3MinimalMinimalNot reported, expected to be minimal

Quantitative Analysis of this compound Activity

While a broad kinome scan is not publicly available, quantitative data from functional assays demonstrate the potent and selective activity of this compound.

AssayParameterValue
Basophil Activation (SAD) IC5054.06 ng/mL[1][7][8]
Basophil Activation (MAD) IC5057.01 ng/mL[1][7][8]
B-Cell Activation (SAD) IC50187.21 ng/mL[1][7][8]

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Multiple ascending doses of this compound achieved over 90% inhibition of basophil activation at 150 mg and 300 mg twice daily.[2]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibitor selectivity is a radiolabeled ATP competition assay. While the specific protocol used for this compound's comprehensive profiling is not detailed in the public domain, a general methodology is as follows:

  • Reaction Setup : A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and the test inhibitor (this compound) at various concentrations.

  • Initiation : The kinase reaction is initiated by the addition of radiolabeled ATP (usually [γ-³²P]ATP).

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination : The reaction is stopped, often by the addition of a solution that denatures the kinase, such as a Laemmli sample buffer.

  • Separation and Detection : The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.

  • Quantification : The amount of radioactivity incorporated into the substrate is quantified to determine the kinase activity. The IC50 value for the inhibitor is then calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Ex Vivo Basophil Activation Assay

The pharmacodynamic effects of this compound were evaluated using an ex vivo basophil activation assay from whole blood samples.

  • Blood Collection : Whole blood samples are collected from subjects at various time points before and after drug administration.

  • Stimulation : Aliquots of whole blood are stimulated with an activating agent, such as anti-IgE antibody, to induce basophil degranulation.

  • Staining : The blood is then stained with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CD203c) and activation markers (e.g., CD63).

  • Flow Cytometry : The samples are analyzed by flow cytometry to identify the basophil population and quantify the percentage of activated basophils (CD63 positive).

  • Data Analysis : The inhibition of basophil activation is calculated by comparing the percentage of activated basophils in the presence and absence of the inhibitor.

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_receptor B-Cell Receptor Complex cluster_downstream Downstream Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC Gene_Expression Gene Expression (Proliferation, Survival) Ca_Flux->Gene_Expression NFkB NF-κB Activation PKC->NFkB MAPK MAPK Pathway PKC->MAPK NFkB->Gene_Expression MAPK->Gene_Expression This compound This compound This compound->BTK Inhibition

Caption: BTK Signaling Pathway and this compound Inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor like this compound.

Kinase_Profiling_Workflow cluster_compound_prep Compound Preparation cluster_assay Kinase Assay Panel cluster_analysis Data Analysis Compound This compound Synthesis and Purification Serial_Dilution Serial Dilution Compound->Serial_Dilution Assay_Plate Assay Plate Preparation Serial_Dilution->Assay_Plate Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay_Plate Incubation Incubation with [γ-³²P]ATP Assay_Plate->Incubation Detection Detection of Phosphorylation Incubation->Detection Quantification Quantification of Inhibition Detection->Quantification Selectivity_Profile Generation of Selectivity Profile Quantification->Selectivity_Profile

Caption: Kinase Profiling Experimental Workflow.

References

A Comparative Analysis of Covalent vs. Non-Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a variety of B-cell malignancies and autoimmune diseases. As a key signaling molecule downstream of the B-cell receptor (BCR), its inhibition disrupts pathways essential for B-cell proliferation, survival, and trafficking.[1][2] The development of small molecule inhibitors targeting BTK has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4] These inhibitors are broadly classified into two categories based on their binding mechanism: covalent and non-covalent. This guide provides a comprehensive, data-driven comparison of these two classes of BTK inhibitors, offering insights into their mechanisms, efficacy, safety profiles, and the experimental methodologies used for their evaluation.

Mechanism of Action: An Irreversible Bond vs. a Reversible Interaction

The fundamental difference between covalent and non-covalent BTK inhibitors lies in their interaction with the BTK enzyme.

Covalent BTK inhibitors , the first of which to be approved was ibrutinib (B1684441), form a permanent, irreversible bond with a specific cysteine residue (C481) within the ATP-binding pocket of the BTK enzyme.[5][6][7] This covalent linkage effectively and continuously inactivates the enzyme, leading to sustained downstream signaling blockade.[8] Second-generation covalent inhibitors, such as acalabrutinib (B560132) and zanubrutinib, were designed to have greater selectivity for BTK, thereby reducing off-target effects.[9]

Non-covalent BTK inhibitors , a newer class of drugs including pirtobrutinib (B8146385), bind to the BTK enzyme through reversible, non-covalent interactions like hydrogen bonds and hydrophobic interactions.[10] Crucially, their binding is not dependent on the C481 residue.[3][9] This allows them to inhibit both wild-type BTK and the C481-mutated forms that confer resistance to covalent inhibitors.[6][8][11]

Comparative Efficacy and Clinical Performance

Head-to-head clinical trials have provided valuable data for comparing the efficacy of covalent and non-covalent BTK inhibitors. The BRUIN CLL-314 phase III trial, for instance, directly compared the non-covalent inhibitor pirtobrutinib with the covalent inhibitor ibrutinib in patients with CLL or small lymphocytic lymphoma (SLL).[12][13][14][15][16]

Pirtobrutinib demonstrated non-inferiority to ibrutinib in terms of overall response rate (ORR) in both the intent-to-treat (ITT) and relapsed/refractory (R/R) patient populations.[12][13][15][16] In fact, the ORR numerically favored pirtobrutinib across all patient subgroups.[12][13][16] While progression-free survival (PFS) data are still maturing, they have shown a trend favoring pirtobrutinib.[12][13]

Table 1: Comparative Clinical Efficacy of Pirtobrutinib (Non-Covalent) vs. Ibrutinib (Covalent) in CLL/SLL (BRUIN CLL-314 Trial)

EndpointPirtobrutinib (Non-Covalent)Ibrutinib (Covalent)Population
Overall Response Rate (ORR) 87.0%78.6%Intent-to-Treat (ITT)[13]
ORR 84.0%74.8%Relapsed/Refractory (R/R)[13]
18-month Progression-Free Survival (PFS) Rate 86.9%82.3%Intent-to-Treat (ITT)[12]
18-month PFS Rate 81.7%79.2%Relapsed/Refractory (R/R)[12]
18-month PFS Rate 95.3%87.6%Treatment-Naïve[12]

Resistance Mechanisms: A Tale of Two Binding Sites

A significant challenge with covalent BTK inhibitors is the development of acquired resistance.[6] The most common mechanism is a mutation in the C481 residue of BTK, which prevents the covalent binding of the inhibitor.[6][8][17] Mutations in downstream signaling molecules like PLCγ2 can also lead to resistance.[6][11]

Non-covalent BTK inhibitors were specifically designed to overcome C481-mediated resistance.[3][11] However, resistance to non-covalent inhibitors can also emerge, typically through different mutations within the BTK kinase domain that are not at the C481 site.[6][11] These non-C481 mutations can sometimes confer cross-resistance to covalent inhibitors.[6]

Safety and Tolerability: A Key Differentiator

The improved selectivity of second-generation covalent and non-covalent BTK inhibitors has generally led to better safety profiles compared to the first-generation covalent inhibitor, ibrutinib.[9][18] Off-target inhibition by ibrutinib has been associated with adverse events such as bleeding and atrial fibrillation.[18]

In the head-to-head trial of pirtobrutinib versus ibrutinib, pirtobrutinib was associated with a lower incidence of certain adverse events of interest.[13] For example, atrial fibrillation or flutter occurred in 2.4% of patients treated with pirtobrutinib compared to 13.5% of those treated with ibrutinib.[13] Hypertension was also less frequent with pirtobrutinib (10.6% vs. 15.1%).[13]

Table 2: Incidence of Select Adverse Events of Special Interest

Adverse EventPirtobrutinib (Non-Covalent)Ibrutinib (Covalent)
Atrial Fibrillation / Flutter2.4%[13]13.5%[13]
Hypertension10.6%[13]15.1%[13]
Bleeding (any grade)23%[5]8%[5]
Arthralgia/Myalgia20%[5]up to 11%[5]

Visualizing the BTK Signaling Pathway and Experimental Workflows

To better understand the biological context and the methods used to evaluate these inhibitors, the following diagrams are provided.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding CD79ab CD79a/b BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP3 PIP3 PIP3->BTK Recruitment to membrane IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFAT NFAT IP3->NFAT Ca2+ influx PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB PKC->NFkB Proliferation Gene Expression (Proliferation, Survival) NFAT->Proliferation MAPK->Proliferation NFkB->Proliferation Covalent_BTKi Covalent BTKi (e.g., Ibrutinib) Covalent_BTKi->BTK Irreversible Inhibition (C481) NonCovalent_BTKi Non-Covalent BTKi (e.g., Pirtobrutinib) NonCovalent_BTKi->BTK Reversible Inhibition

Caption: Simplified BTK signaling pathway illustrating the points of inhibition by covalent and non-covalent BTK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen, ADP-Glo) - Determine IC50 Cell_Based_Assay Cell-Based Assays (e.g., BTK Autophosphorylation, Cell Proliferation) - Determine cellular potency Biochemical_Assay->Cell_Based_Assay Target_Engagement Target Engagement Assay (e.g., NanoBRET, TR-FRET) - Confirm binding in cells Cell_Based_Assay->Target_Engagement PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies - Assess drug exposure and   target inhibition in vivo Target_Engagement->PK_PD Efficacy_Models Efficacy in Animal Models (e.g., Xenograft models) - Evaluate anti-tumor activity PK_PD->Efficacy_Models Phase_I Phase I Clinical Trials - Safety and Dose Escalation Efficacy_Models->Phase_I Phase_II_III Phase II/III Clinical Trials - Efficacy and Safety in Patients Phase_I->Phase_II_III

Caption: A typical experimental workflow for the preclinical and clinical evaluation of BTK inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize and compare BTK inhibitors.

Biochemical BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the BTK active site by an inhibitor.

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds and a known BTK inhibitor (e.g., staurosporine) as a positive control

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitor in DMSO. Further dilute in Kinase Buffer A to a 3X final assay concentration.

  • Kinase/Antibody Mixture Preparation: Prepare a solution of BTK enzyme and Eu-anti-Tag antibody in Kinase Buffer A at 3X the desired final concentrations (e.g., 15 nM kinase and 6 nM antibody).

  • Tracer Preparation: Prepare a solution of Kinase Tracer 236 in Kinase Buffer A at 3X the desired final concentration (e.g., 90 nM).

  • Assay Assembly: In a 384-well plate, add 5 µL of the diluted compound, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular BTK Target Engagement Assay (NanoBRET™)

Objective: To quantify the binding of an inhibitor to BTK within a live cellular environment.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BTK and a fluorescent energy transfer tracer that binds to the BTK active site. Inhibitor binding displaces the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells

  • Expression vector for BTK-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • White, tissue culture-treated 96- or 384-well plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the BTK-NanoLuc® expression vector and plate them in the multi-well plates. Incubate for 24-48 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds in Opti-MEM™. Add the compounds and the NanoBRET™ Tracer to the cells and incubate for 2 hours at 37°C.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) luminescence signals.

  • Data Analysis: Calculate the BRET ratio (acceptor signal / donor signal). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 for target engagement.

In Vivo Efficacy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a BTK inhibitor in a living animal model.

Principle: Human B-cell lymphoma cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the BTK inhibitor, and tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., NOD-scid gamma mice)

  • Human B-cell lymphoma cell line (e.g., TMD8)

  • Test BTK inhibitor and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inoculate mice with the lymphoma cells.

  • Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 150-200 mm³). Randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer the BTK inhibitor (e.g., by oral gavage) and vehicle control to the respective groups daily for a specified period.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., assessing BTK phosphorylation).

Conclusion

Both covalent and non-covalent BTK inhibitors have demonstrated significant clinical benefit in the treatment of B-cell malignancies. Covalent inhibitors offer sustained target inhibition through an irreversible bond, while non-covalent inhibitors provide a reversible binding mechanism that can overcome common resistance mutations. The choice between these inhibitors may depend on the specific clinical context, including prior therapies and the presence of resistance mutations. The ongoing development of next-generation BTK inhibitors, including both covalent and non-covalent agents with improved selectivity and safety profiles, continues to expand the therapeutic options for patients with B-cell disorders. The experimental protocols outlined in this guide provide a framework for the robust preclinical and clinical evaluation of these important therapeutic agents.

References

Efficacy of Sofnobrutinib in Arthritis Models: A Comparative Guide to BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of sofnobrutinib, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, in relation to other BTK inhibitors in established arthritis models. The data presented is compiled from publicly available research to facilitate an objective comparison for researchers in the field of autoimmune and inflammatory diseases.

Comparative Efficacy of BTK Inhibitors in Arthritis Models

While direct head-to-head preclinical studies comparing this compound with other BTK inhibitors are not extensively available, this section summarizes the efficacy of various BTK inhibitors in widely used rodent models of arthritis. The data presented below is collated from separate studies and should be interpreted with the understanding that experimental conditions may vary.

DrugClassArthritis ModelDosingKey Efficacy FindingsReference
This compound Non-covalent, selective BTK inhibitorMouse Collagen-Induced Arthritis (CIA)Not specifiedDemonstrated excellent therapeutic effects and significant efficacy.[1][2][1][2]
Evobrutinib Covalent, irreversible BTK inhibitorMouse CIA1 mg/kg and 3 mg/kgShowed a 69% to 92% reduction in disease activity, respectively.[3][3]
Spebrutinib Covalent, irreversible BTK inhibitorMouse CIANot specifiedDemonstrated significant dose-dependent reduction in the development of arthritis.[3][3]
SOMCL-17-016 Covalent, irreversible tricyclic BTK inhibitorMouse CIA25 mg/kg/dayShowed greater effect in decreasing arthritis severity and bone damage compared to equivalent doses of ibrutinib (B1684441) or acalabrutinib.[3][4][3][4]
Ibrutinib Covalent, irreversible BTK inhibitorRat Adjuvant-Induced Arthritis (AIA)40 mg/kgA novel dual BTK and JAK3 inhibitor showed more efficacy in suppressing arthritis progression and cellular infiltration.[5][5]
Acalabrutinib Covalent, irreversible BTK inhibitorMouse CIA25 mg/kg/dayLess effective than SOMCL-17-016 at the same dose in reducing arthritis severity and bone damage.[3][4][3][4]
GDC-0834 Reversible BTK inhibitorRat CIA30-100 mg/kgResulted in a dose-dependent decrease in ankle swelling and was comparable to a methotrexate-treated control group.[3][3]

BTK Signaling Pathway in Rheumatoid Arthritis

Bruton's tyrosine kinase is a critical signaling molecule in various immune cells implicated in the pathogenesis of rheumatoid arthritis, including B cells and myeloid cells. Its inhibition is a key therapeutic strategy to modulate the inflammatory cascade.

BTK_Signaling_Pathway cluster_B_Cell B Cell cluster_Myeloid_Cell Myeloid Cell (Macrophage) cluster_Osteoclast Osteoclast Precursor BCR B Cell Receptor (BCR) BTK_B BTK BCR->BTK_B Antigen Binding PLCg2_B PLCγ2 BTK_B->PLCg2_B NFkB_B NF-κB PLCg2_B->NFkB_B B_Cell_Activation B Cell Activation, Proliferation, Autoantibody Production NFkB_B->B_Cell_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) FcR Fc Receptor (FcγR) BTK_M BTK FcR->BTK_M Immune Complex Binding BTK_M->Cytokines Bone_Erosion Bone Erosion RANK RANK BTK_O BTK RANK->BTK_O RANKL Osteoclast_Differentiation Osteoclast Differentiation & Activation BTK_O->Osteoclast_Differentiation Osteoclast_Differentiation->Bone_Erosion This compound This compound (BTK Inhibitor) This compound->BTK_B This compound->BTK_M This compound->BTK_O

BTK signaling in immune cells and the inhibitory action of this compound.

Experimental Protocols

Standardized animal models are crucial for the preclinical evaluation of therapeutic candidates for rheumatoid arthritis. The following are detailed protocols for two of the most frequently used models in the studies cited above.

Collagen-Induced Arthritis (CIA) in Mice

The Collagen-Induced Arthritis (CIA) model is widely used as it shares immunological and pathological characteristics with human rheumatoid arthritis.[6]

1. Animals:

  • Strain: DBA/1 mice are commonly used due to their high susceptibility to CIA.

  • Age: 8-10 weeks old.

2. Reagents:

  • Collagen: Bovine or chicken type II collagen.

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA): For the booster immunization.

3. Immunization Protocol:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of type II collagen (typically 100 µg) in CFA.

    • Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen (typically 100 µg) in IFA.

    • Administer 100 µL of the emulsion intradermally at a site different from the primary injection.

4. Disease Assessment:

  • Clinical Scoring: Arthritis development is typically observed from day 21-28. The severity is scored on a scale of 0-4 for each paw, based on the degree of erythema, swelling, and ankylosis. The maximum score per mouse is 16.

  • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

  • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Adjuvant-Induced Arthritis (AIA) in Rats

The Adjuvant-Induced Arthritis (AIA) model is another common model for studying the inflammatory aspects of arthritis.[5]

1. Animals:

  • Strain: Lewis or Sprague-Dawley rats are frequently used.

  • Age: 8-10 weeks old.

2. Reagents:

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

3. Induction Protocol:

  • Single Injection (Day 0):

    • Administer a single intradermal injection of 100 µL of CFA into the base of the tail or into one of the hind paw footpads.

4. Disease Assessment:

  • Clinical Scoring: Arthritis typically develops around day 10-12 and peaks by day 20-22. Similar to the CIA model, a scoring system (e.g., 0-4 per paw) is used to evaluate the severity of inflammation in the paws.

  • Paw Volume: Paw swelling is quantified by measuring the volume of the hind paws using a plethysmometer.

  • Body Weight: Monitored as a general indicator of health and disease severity.

  • Histopathology: Joints are examined histologically for signs of inflammation and tissue damage.

Conclusion

The preclinical data available to date suggests that BTK inhibitors as a class are effective in mitigating disease in animal models of arthritis. This compound has demonstrated "excellent therapeutic effects" in a mouse model of collagen-induced arthritis.[1] While direct comparative efficacy data against other BTK inhibitors is limited, the information gathered in this guide provides a valuable resource for researchers to understand the preclinical landscape of this important class of molecules for the treatment of rheumatoid arthritis. The detailed experimental protocols and the signaling pathway diagram offer further context for the evaluation and development of novel BTK inhibitors.

References

In Vitro Potency of Sofnobrutinib: A Comparative Analysis with Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Sofnobrutinib (AS-0871), a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, against other prominent covalent and non-covalent BTK inhibitors. The information herein is supported by experimental data to assist researchers and drug development professionals in evaluating the preclinical profile of these targeted therapies.

Introduction to BTK Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. It is also involved in signaling pathways in other hematopoietic cells, such as mast cells and basophils. Consequently, BTK has emerged as a key therapeutic target for B-cell malignancies and various autoimmune and inflammatory diseases. BTK inhibitors are broadly classified into two categories: covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the BTK active site, and non-covalent inhibitors that bind reversibly to the enzyme. This compound is a highly selective, non-covalent inhibitor of BTK.[1][2]

Comparative In Vitro Potency

The in vitro potency of BTK inhibitors is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following tables summarize the in vitro potency of this compound in comparison to other notable BTK inhibitors.

Biochemical Potency

Biochemical assays measure the direct inhibitory effect of a compound on the purified BTK enzyme. This compound demonstrates potent inhibition of both the activated and unactivated forms of BTK.[3]

InhibitorClassTargetIC50 (nM)
This compound Non-covalent BTK (Activated) 4.2 [3]
BTK (Unactivated) 0.39 [3]
IbrutinibCovalentBTK0.5[4][5][6]
Acalabrutinib (B560132)CovalentBTK5.1[7][8]
Zanubrutinib (B611923)CovalentBTK~0.4 - 1.5 (cellular)[9]
FenebrutinibNon-covalentBTKKi of 0.91[2][10]
PirtobrutinibNon-covalentBTK-

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Cellular Potency

Cellular assays provide insights into the inhibitor's activity within a biological context. This compound has been shown to effectively suppress B-cell and basophil activation in ex vivo whole blood assays.[11][12]

InhibitorAssay TypeCell TypeEndpointIC50 (ng/mL)IC50 (nM)
This compound Basophil Activation Human Whole Blood CD63 Upregulation 54.06 - 57.01 [11][12]~108 - 114
B-cell Activation Human Whole Blood CD69 Upregulation 187.21 [11][12]~376

Note: The conversion from ng/mL to nM for this compound is an approximation based on its molecular weight (498.52 g/mol ).

BTK Signaling Pathway and Inhibitor Mechanism

BTK is a key mediator downstream of the B-cell receptor (BCR). Its activation triggers a signaling cascade that ultimately leads to the activation of transcription factors involved in B-cell survival and proliferation. Both covalent and non-covalent inhibitors target the ATP-binding site of BTK, albeit through different binding mechanisms, to block its kinase activity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 LYN_SYK->PIP3 BTK_inactive BTK (inactive) PIP3->BTK_inactive Recruitment & Activation BTK_active BTK (active) BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB IP3->NFkB AKT AKT DAG->AKT ERK ERK DAG->ERK Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription AKT->Transcription ERK->Transcription BTK_Inhibitor BTK Inhibitors (this compound, etc.) BTK_Inhibitor->BTK_active

Caption: The BTK signaling pathway initiated by BCR activation and the point of inhibition.

Experimental Methodologies

Accurate assessment of in vitro potency relies on well-defined experimental protocols. Below are summaries of common methodologies used to evaluate BTK inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Reagents and Setup : Recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (this compound or other BTK inhibitors) are prepared in a kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA).[13]

  • Kinase Reaction : The BTK enzyme is pre-incubated with various concentrations of the inhibitor. The kinase reaction is initiated by adding the substrate and ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[13][14]

  • ADP Detection : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP.[13]

  • Luminescence Measurement : The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a microplate reader.

  • IC50 Determination : The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular BTK Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the autophosphorylation of BTK within a cellular context, a key step in its activation.

  • Cell Culture and Treatment : A suitable cell line (e.g., human B-cell lymphoma lines) is cultured and then treated with varying concentrations of the BTK inhibitor for a specified duration.

  • Cell Stimulation and Lysis : The cells are stimulated with an agent that activates the BCR pathway (e.g., anti-IgM) to induce BTK phosphorylation. Following stimulation, the cells are lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]

  • Protein Quantification and Electrophoresis : The total protein concentration in the cell lysates is determined. Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Western Blotting : The separated proteins are transferred to a membrane (e.g., PVDF). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Tyr223).

  • Detection and Analysis : A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified, and the level of phosphorylated BTK is normalized to the total BTK protein levels (determined by re-probing the membrane with an anti-total BTK antibody). The IC50 value is then determined from the dose-response curve.[1]

Experimental Workflow for In Vitro Potency Assessment

The following diagram illustrates a typical workflow for the in vitro screening and characterization of BTK inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_analysis Data Analysis Compound_Library Compound Library (e.g., this compound analogs) Biochemical_Assay High-Throughput Biochemical Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Assay->Hit_Identification IC50_Determination Biochemical IC50 Determination Hit_Identification->IC50_Determination Cellular_Assay Cellular Potency Assay (e.g., pBTK Western Blot) Hit_Identification->Cellular_Assay Data_Analysis Dose-Response Curve Fitting and IC50 Calculation IC50_Determination->Data_Analysis Cellular_Assay->Data_Analysis Selectivity_Profiling Kinase Selectivity Profiling Selectivity_Profiling->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Hit_identification Hit_identification Hit_identification->Selectivity_Profiling

Caption: A generalized workflow for the in vitro assessment of BTK inhibitors.

Conclusion

This compound is a potent, non-covalent inhibitor of BTK with strong activity in both biochemical and cellular assays. Its distinct non-covalent binding mechanism may offer advantages, particularly in the context of resistance mutations that can arise with covalent inhibitors. This comparative guide provides a summary of its in vitro potency relative to other BTK inhibitors, supported by detailed experimental methodologies, to aid in the ongoing research and development of novel BTK-targeted therapies.

References

Assessing the Safety Profile of Sofnobrutinib Relative to Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies and shown promise in autoimmune diseases. However, off-target effects of first-generation inhibitors have led to significant safety concerns. This guide provides a comparative analysis of the safety profile of sofnobrutinib, a novel non-covalent BTK inhibitor, relative to the first-generation covalent inhibitor ibrutinib (B1684441) and the second-generation covalent inhibitors acalabrutinib (B560132) and zanubrutinib (B611923).

Executive Summary

This compound, a highly selective, non-covalent BTK inhibitor, has demonstrated a favorable safety and tolerability profile in early clinical trials with healthy volunteers. Unlike covalent BTK inhibitors that form a permanent bond with the BTK enzyme, this compound's reversible binding mechanism may contribute to its safety profile. First-generation BTK inhibitors like ibrutinib are associated with off-target effects leading to adverse events such as atrial fibrillation, hypertension, and bleeding. Second-generation inhibitors, acalabrutinib and zanubrutinib, were designed for greater selectivity to minimize these off-target toxicities and have shown improved safety profiles in head-to-head clinical trials against ibrutinib. While direct comparative safety data for this compound in patient populations is still emerging, preclinical data and early clinical findings suggest a potentially superior safety profile due to its high selectivity.

Kinase Selectivity Profile

The safety of a BTK inhibitor is intrinsically linked to its selectivity. Off-target inhibition of other kinases, such as EGFR, TEC, and SRC family kinases, is a primary driver of adverse events.

Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, ibrutinib, acalabrutinib, and zanubrutinib against BTK and a panel of key off-target kinases. Lower IC50 values indicate greater potency of inhibition.

Target KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK (activated) 4.2[1]0.53.0[2]0.2
BTK (unactivated) 0.39[1]---
EGFR>10,0007.8>1,0004.3
ITK>10,00010>1,0006.1
TEC>10,00020292.0[3]
SRC>10,000204482
LYN>10,000161319
hERG24,000[1]---

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources and should be interpreted with this in mind. A comprehensive head-to-head kinase panel assay for all four compounds under identical conditions is not publicly available.

Preclinical studies highlight this compound's high selectivity. In a broad kinase panel of 312 kinases, this compound only inhibited two other kinases at a concentration of 0.3 µM.[4] This high degree of selectivity suggests a lower potential for off-target effects.

Clinical Safety Profile

Direct comparisons of this compound with other BTK inhibitors in patient populations are limited as of the latest available data. However, data from a Phase 1 study in healthy volunteers provide initial insights into its safety.

This compound Safety in Healthy Volunteers

A first-in-human Phase 1 study of this compound in healthy adult subjects evaluated single ascending doses (SAD) from 5 mg to 900 mg and multiple ascending doses (MAD) from 50 mg to 300 mg twice daily.[5][6]

  • Adverse Events: All reported adverse events (AEs) were mild or moderate in severity.[5][6] There was no apparent dose-proportional trend in the frequency or severity of AEs.[5][6]

  • Serious Adverse Events: No serious treatment-emergent AEs, cardiac arrhythmias, or bleeding-related AEs were reported.[5][6]

  • Tolerability: this compound was found to be safe and well-tolerated at all tested dose levels.[4][7]

These findings in healthy volunteers are promising and support further investigation in patient populations.[5][6] A Phase 1b clinical trial in patients with B-cell malignancies is ongoing.[8]

Comparative Adverse Events of Covalent BTK Inhibitors

Head-to-head clinical trials have provided a clear comparison of the safety profiles of ibrutinib, acalabrutinib, and zanubrutinib. The following tables summarize key adverse events from the ELEVATE-RR (acalabrutinib vs. ibrutinib) and ALPINE (zanubrutinib vs. ibrutinib) trials in patients with relapsed/refractory chronic lymphocytic leukemia (CLL).

Table 1: Key Adverse Events of Clinical Interest in the ELEVATE-RR Trial [9][10][11]

Adverse Event (Any Grade)Acalabrutinib (n=266)Ibrutinib (n=263)
Atrial Fibrillation/Flutter9.4%16.0%
Hypertension9.4%[12]23.2%[12]
Bleeding Events38%51%
Headache34.6%[12]20.2%[12]
Cough28.9%[12]21.3%[12]
Diarrhea34.6%[12]46%[12]
Arthralgia15.8%[12]22.8%[12]
Treatment Discontinuation due to AEs14.7%21.3%

Table 2: Key Adverse Events of Clinical Interest in the ALPINE Trial [1][13][14][15]

Adverse Event (Any Grade)Zanubrutinib (n=327)Ibrutinib (n=325)
Atrial Fibrillation/Flutter7.1%[1]17.0%[1]
Hypertension27.2%[1]25.3%[1]
Major Hemorrhage3.1%4.3%
Diarrhea18.8%[1]25.6%[1]
Arthralgia11.3%18.5%
Neutropenia28.4%[14]21.7%[14]
Treatment Discontinuation due to AEs15.4%[14]22.2%[14]

These trials demonstrate that the second-generation BTK inhibitors, acalabrutinib and zanubrutinib, have a more favorable safety profile compared to ibrutinib, particularly with regard to cardiovascular toxicities like atrial fibrillation and hypertension.[1][9][11][14]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess these inhibitors, the following diagrams illustrate the B-cell receptor signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.

B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibition of BTK disrupts this pathway, leading to apoptosis in malignant B-cells.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental Workflow: Kinase Inhibitor Selectivity Profiling

The selectivity of kinase inhibitors is typically determined using in vitro biochemical assays that measure the inhibition of a large panel of kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., this compound) Incubation Incubate Inhibitor with Kinase Inhibitor->Incubation Kinase_Panel Kinase Panel (e.g., 300+ kinases) Kinase_Panel->Incubation Assay_Components Assay Components (ATP, Substrate, Buffer) Reaction Initiate Kinase Reaction (Add ATP) Assay_Components->Reaction Incubation->Reaction Detection Detect Kinase Activity (e.g., Phosphorylation) Reaction->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Selectivity_Profile Generate Selectivity Profile IC50_Calculation->Selectivity_Profile

Caption: General workflow for determining the selectivity profile of a kinase inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 values of inhibitors against a panel of kinases.

  • Reagent Preparation:

    • Prepare a 3X solution of the test inhibitor at various concentrations in the appropriate assay buffer.

    • Prepare a 3X mixture of the kinase and a europium-labeled anti-tag antibody in the assay buffer.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test inhibitor solution to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular BTK Target Engagement Assay (NanoBRET™)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the engagement of an inhibitor with BTK in living cells.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding a BTK-NanoLuc® fusion protein.

    • Culture the transfected cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in a suitable assay medium.

  • Assay Procedure:

    • Dispense the cell suspension into a 384-well white assay plate.

    • Add the test inhibitor at various concentrations to the wells.

    • Add a cell-permeable fluorescent tracer that binds to BTK to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).

    • Add the NanoBRET® substrate to all wells.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

    • Calculate the BRET ratio.

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value, which reflects target engagement.

Conclusion

The available data indicates that this compound is a highly selective, non-covalent BTK inhibitor with a promising safety profile observed in early clinical studies in healthy volunteers. Its high selectivity for BTK suggests a lower potential for the off-target effects that are characteristic of the first-generation BTK inhibitor, ibrutinib. The second-generation covalent inhibitors, acalabrutinib and zanubrutinib, have already demonstrated improved safety profiles over ibrutinib in large head-to-head clinical trials. As more clinical data from patient populations becomes available for this compound, a more direct and comprehensive comparison of its safety and efficacy relative to other BTK inhibitors will be possible. For researchers and drug development professionals, the distinct mechanism of action and high selectivity of this compound make it a compound of significant interest in the ongoing effort to develop safer and more effective therapies targeting the BTK pathway.

References

Validating the Therapeutic Potential of Sofnobrutinib in New Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a range of autoimmune and inflammatory diseases. Sofnobrutinib (formerly AS-0871) is a novel, highly selective, non-covalent BTK inhibitor currently under investigation. This guide provides a comprehensive comparison of this compound's performance with other BTK inhibitors, supported by preclinical and clinical data. We will delve into its mechanism of action, efficacy in various disease models, and safety profile, offering a valuable resource for researchers and drug development professionals.

Mechanism of Action of this compound

This compound is an orally active small molecule that selectively inhibits Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of B-cells and myeloid cells.[1] Unlike first-generation covalent BTK inhibitors, this compound binds non-covalently to BTK, offering the potential for a differentiated safety profile. BTK is a crucial component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1] By inhibiting BTK, this compound effectively blocks the activation of B-cells and basophils, thereby reducing the production of autoantibodies and the release of inflammatory mediators such as histamine (B1213489) and cytokines.[1][2]

BTK_Signaling_Pathway cluster_receptor cluster_kinases cluster_downstream cluster_cellular_response BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB MAPK MAPK IP3_DAG->MAPK Cell_Activation Cell Activation & Proliferation NFkB->Cell_Activation Cytokine_Release Cytokine & Histamine Release NFkB->Cytokine_Release MAPK->Cell_Activation MAPK->Cytokine_Release This compound This compound This compound->BTK

Preclinical Efficacy of this compound in New Disease Models

This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune and inflammatory diseases.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model for rheumatoid arthritis. Oral administration of this compound has been shown to produce excellent therapeutic effects in a mouse model of CIA.[2] While specific quantitative data from the primary preclinical studies are not publicly available, the reported "significant efficacy" suggests a reduction in arthritis severity, which is typically measured by a decrease in paw swelling and improved arthritis scores.[1]

Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is used to evaluate the in vivo efficacy of drugs in inhibiting IgE-mediated allergic reactions. This compound demonstrated a strong, dose-dependent inhibition of inflammatory reactions in PCA models in both mice and rats.[1][2] In a mouse PCA model, a 30 mg/kg oral dose of this compound resulted in a significant reduction in the anaphylactic response.

Comparison with Alternative BTK Inhibitors in Preclinical Models

A direct head-to-head comparison of this compound with other BTK inhibitors in the same preclinical studies is not yet available. The following tables summarize data from various studies to provide a comparative perspective. Disclaimer: The data below is compiled from different studies and may not be directly comparable due to variations in experimental protocols.

Table 1: Comparative Efficacy of BTK Inhibitors in the Collagen-Induced Arthritis (CIA) Model

Inhibitor Type Dose Effect Reference
This compound Non-covalentNot specified"Significant efficacy" and "excellent therapeutic effects"[1][2]
Ibrutinib CovalentNot specifiedAmelioration of arthritis[3]
Acalabrutinib CovalentNot specifiedReduction in arthritis severity[3]
Zanubrutinib CovalentNot specifiedReduction in inflammatory markers[4]
Pirtobrutinib Non-covalentNot specifiedEfficacious in B-cell models[5]

Table 2: Comparative Efficacy of BTK Inhibitors in the Passive Cutaneous Anaphylaxis (PCA) Model

Inhibitor Type Dose Effect Reference
This compound Non-covalent30 mg/kg (mouse)Strong inhibition of inflammatory reactions[1][2]
Ibrutinib CovalentNot specifiedAmelioration of anaphylaxis[3]
Acalabrutinib Covalent2 oral dosesCompletely prevented moderate IgE-mediated anaphylaxis in humanized mice[6]
Zanubrutinib CovalentNot specifiedData not readily available in public domain
Pirtobrutinib Non-covalentNot specifiedData not readily available in public domain

Clinical Validation: Phase 1 Study of this compound

A first-in-human Phase 1 clinical trial of this compound in healthy volunteers has been completed. The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.

Safety and Tolerability

Across the entire study, this compound was found to be safe and well-tolerated.[7][8] All adverse events (AEs) were mild or moderate, with no apparent dose-proportional trend in severity or frequency.[7][8] Importantly, no serious treatment-emergent AEs, cardiac arrhythmias, or bleeding-related AEs were reported.[7][8]

Pharmacokinetics (PK)

In the SAD study, this compound exhibited approximately dose-dependent systemic exposures up to 900 mg, with rapid absorption and a gradual decline.[7][8] In the MAD study, there was low accumulation after multiple dosing, and a steady state was reached on or before Day 7.[7][8]

Pharmacodynamics (PD)

This compound demonstrated robust and dose-dependent pharmacodynamic effects.[2][7] Single doses rapidly suppressed basophil and B-cell activation.[7][9] Multiple dosing achieved significant inhibition of basophil activation.[7][9]

Table 3: Summary of Phase 1 Clinical Trial Results for this compound

Parameter Single Ascending Dose (SAD) Multiple Ascending Dose (MAD)
Dose Range 5 mg - 900 mg50 mg, 150 mg, 300 mg (twice daily for 14 days)
Safety Safe and well-tolerated at all doses.[7][8]Safe and well-tolerated at all doses.[7][8]
Key PK Findings Rapid absorption (Tmax: 2.5-4.0 h), Mean half-life: 3.7-9.0 h.[7][8]Low accumulation (mean ratios ≤1.54), Steady state by Day 7.[7][8]
Key PD Findings Strong inhibition of basophil and B-cell activation at ≥100 mg.[1]≥90% inhibition of basophil activation at 150 mg and 300 mg twice daily.[1][2]
IC50 (Basophil Activation) 54.06 ng/mL[7][8][9]57.01 ng/mL[7][8][9]
IC50 (B-Cell Activation) 187.21 ng/mL[7][8][9]Not specified

Experimental Protocols

Experimental_Workflow In_Vitro In_Vitro Animal_Models Animal_Models In_Vitro->Animal_Models Tox Tox Animal_Models->Tox Phase1 Phase1 Tox->Phase1 Phase2 Phase2 Phase1->Phase2 Phase3 Phase3 Phase2->Phase3

Collagen-Induced Arthritis (CIA) Model Protocol (General)
  • Induction of Arthritis: Male DBA/1 mice are typically used. Arthritis is induced by an initial intradermal injection of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster injection is given 21 days later.

  • Treatment: Oral administration of this compound or a vehicle control is initiated at a predetermined time point, either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Assessment: The severity of arthritis is monitored regularly by scoring the paws for signs of inflammation (redness, swelling). Paw volume is also measured using a plethysmometer. At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Cytokine levels in the serum or joint tissue may also be measured.[4]

Passive Cutaneous Anaphylaxis (PCA) Model Protocol (General)
  • Sensitization: Mice or rats are passively sensitized by an intradermal injection of an anti-DNP IgE antibody into one ear.

  • Treatment: After a specific period (e.g., 24 hours), the animals are orally administered this compound or a vehicle control.

  • Challenge: A short time after treatment (e.g., 1 hour), the animals are challenged with an intravenous injection of DNP-HSA (dinitrophenyl-human serum albumin) mixed with Evans blue dye.

  • Assessment: The intensity of the anaphylactic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the ear tissue. This is typically done by extracting the dye from the ear tissue and measuring its absorbance.

Phase 1 Clinical Trial Protocol (this compound)
  • Study Design: A randomized, double-blind, placebo-controlled study in healthy adult subjects.

  • Single Ascending Dose (SAD) Part: Subjects received a single oral dose of this compound (ranging from 5 mg to 900 mg) or a placebo. Safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) were assessed at regular intervals.

  • Multiple Ascending Dose (MAD) Part: Subjects received twice-daily oral doses of this compound (50 mg, 150 mg, or 300 mg) or a placebo for 14 days. Safety, tolerability, PK, and PD were monitored throughout the dosing period and during follow-up.

  • Assessments:

    • Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

    • Pharmacokinetics: Collection of blood samples at various time points to determine the concentration of this compound and its metabolites.

    • Pharmacodynamics: Measurement of BTK target engagement and downstream signaling effects, such as the inhibition of anti-IgD-induced CD69 expression on B-cells and anti-IgE-induced CD63 expression on basophils in ex vivo whole blood assays.[1][7]

Conclusion and Future Directions

This compound has demonstrated a promising preclinical and early clinical profile as a highly selective, non-covalent BTK inhibitor. Its significant efficacy in animal models of rheumatoid arthritis and allergic inflammation, coupled with a favorable safety, tolerability, and pharmacodynamic profile in healthy volunteers, supports its further development for the treatment of autoimmune and inflammatory diseases.

Future research should focus on head-to-head comparative studies with other BTK inhibitors to better delineate the specific advantages of this compound. The ongoing and planned Phase 2 clinical trials will be crucial in validating its therapeutic potential in patient populations and establishing its efficacy and long-term safety. The unique non-covalent binding mechanism of this compound may offer a differentiated clinical profile, potentially providing a valuable therapeutic alternative for patients with a range of immune-mediated disorders.

References

A Comparative Guide to the Reproducibility of Sofnobrutinib Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Sofnobrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor, with other available BTK inhibitors. The information is presented to aid in the critical evaluation and potential reproduction of key experimental results.

Introduction to this compound

This compound (formerly AS-0871) is an investigational, orally active, and highly selective non-covalent inhibitor of Bruton's tyrosine kinase.[1] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells, making it a key therapeutic target for a range of autoimmune and inflammatory diseases.[2] Unlike covalent BTK inhibitors, this compound binds reversibly to the BTK protein, which may offer a different safety and efficacy profile.[3]

Preclinical Research Findings

This compound has been evaluated in preclinical models of inflammatory and autoimmune diseases, demonstrating notable efficacy. Key preclinical findings are summarized below and compared with data available for other BTK inhibitors.

Collagen-Induced Arthritis (CIA) Model

This compound has been shown to be effective in collagen-induced arthritis (CIA) models, which are standard preclinical models for rheumatoid arthritis.[2][4]

Table 1: Comparison of BTK Inhibitors in Collagen-Induced Arthritis (CIA) Models

BTK InhibitorDosing and AdministrationKey Efficacy FindingsReference
This compound Oral administrationDemonstrated excellent therapeutic effects in a mouse model of collagen-induced arthritis.[4][5][5],[4]
Ibrutinib (B1684441) (PCI-32765) 3.125, 12.5, and 50 mg/kg daily, oralMarked inhibition of clinical arthritis scores. Nearly complete elimination of clinical signs of disease at 12.5 mg/kg.[6]
ONO-4059 1, 3, and 10 mg/kg once daily, oralDose-dependent inhibition of arthritis severity and bone damage.[7]
GS-4059 Not specifiedDemonstrated dose-responsive efficacy in two rat CIA models.[8]
Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is used to assess the in vivo efficacy of drugs in IgE-mediated allergic reactions. This compound has shown strong inhibition of inflammatory reactions in this model.[2]

Table 2: Comparison of BTK Inhibitors in Passive Cutaneous Anaphylaxis (PCA) Models

BTK InhibitorAdministrationKey Efficacy FindingsReference
This compound Oral administrationExhibited strong inhibition of inflammatory reactions in PCA models.[2] Prevented IgE-mediated skin inflammation in mice and rats.[5][2],[5]
Acalabrutinib Two oral dosesCompletely prevented moderate IgE-mediated anaphylaxis in humanized mice and significantly protected against death during severe anaphylaxis.[9][10]
Ibrutinib Oral pretreatmentPartially inhibited allergen-mediated PCA in mice.[11]
PRN473 (Topical) Single topical applicationSignificant dose-dependent inhibition of the mouse PCA IgE-mediated reaction.[12]

Clinical Research Findings: Phase I Studies in Healthy Volunteers

A first-in-human Phase I study of this compound has been conducted in healthy volunteers to assess its safety, pharmacokinetics (PK), and pharmacodynamics (PD).[13][14] This section compares the available data with that of other BTK inhibitors from similar early-stage clinical trials.

Table 3: Comparison of Phase I Clinical Trial Data for BTK Inhibitors in Healthy Volunteers

BTK InhibitorTypeKey Pharmacodynamic FindingsKey Safety and Tolerability FindingsReference
This compound Non-covalent, reversibleBasophil Activation: IC50 of 54.06 ng/mL (SAD) and 57.01 ng/mL (MAD). Achieved ≥90% inhibition at 150 mg and 300 mg twice daily. B-cell Activation: IC50 of 187.21 ng/mL.Safe and well-tolerated at single doses up to 900 mg and multiple doses up to 300 mg twice daily. All adverse events were mild or moderate.[13][14][15]
Ibrutinib Covalent, irreversibleData on basophil activation IC50 in healthy volunteers not readily available in a comparable format.Generally well-tolerated in early studies. Later studies in patients revealed off-target effects leading to adverse events like bleeding and atrial fibrillation.[16]
Acalabrutinib Covalent, irreversibleMore selective than ibrutinib with fewer off-target effects. Specific basophil activation IC50 data from healthy volunteer studies not detailed.Generally well-tolerated with a lower incidence of certain adverse events compared to ibrutinib.[16]
Zanubrutinib (B611923) Covalent, irreversibleHighly selective with minimal off-target activity. Specific basophil activation IC50 data from healthy volunteer studies not detailed.Generally well-tolerated. Phase I studies focused on PK and safety in healthy volunteers and patients with B-cell malignancies.[8][17][18][19]
Evobrutinib (B607390) Covalent, irreversibleDose-dependent BTK occupancy, reaching >90% with single doses ≥200 mg. Full BTK occupancy with multiple doses of 25 mg. Potently inhibits B cell and basophil activation.Well-tolerated in single doses up to 500 mg and multiple doses up to 200 mg for 14 days.[1][2][20][21]
Tolebrutinib (B611416) Covalent, irreversibleAchieved cerebrospinal fluid levels exceeding the cellular potency (IC50) for microglia and B cells.Well-tolerated up to 300 mg single doses and up to 240 mg once daily for 14 days.[3][22][23][24][25]
Remibrutinib Covalent, irreversibleBlood BTK occupancy >95% for at least 24h with doses ≥30 mg. Near complete basophil (CD63) inhibition at ≥50 mg q.d.Well-tolerated at all doses up to 600 mg.[4][16]
Fenebrutinib Non-covalent, reversibleA 100 mg once daily dose was expected to maintain a high level of BTK inhibition.No serious adverse events reported in a small Phase I study in healthy adults.[26][27][28][29]

Experimental Protocols

To facilitate the reproducibility of the cited research, detailed methodologies for key experiments are provided below.

Basophil Activation Test (BAT) by Flow Cytometry

The basophil activation test is a functional assay used to measure the activation of basophils in response to a stimulus, such as an allergen or anti-IgE antibody. The expression of cell surface markers, typically CD63 and/or CD203c, is quantified by flow cytometry.

Methodology:

  • Blood Collection: Whole blood is collected from subjects in heparin-containing tubes.[30][31]

  • Incubation: Aliquots of whole blood are incubated with the BTK inhibitor at various concentrations or a vehicle control.

  • Stimulation: Basophils are then stimulated with an activating agent, such as anti-IgE antibody.

  • Staining: The cells are stained with fluorescently labeled monoclonal antibodies against basophil identification markers (e.g., CCR3, CRTH2) and activation markers (e.g., CD63, CD203c).[13][30][32][33]

  • Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.

  • Flow Cytometry Analysis: The percentage of activated basophils (expressing high levels of CD63 or CD203c) is determined using a flow cytometer.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of basophil activation, is calculated.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.

Methodology:

  • Animals: DBA/1 mice, which are highly susceptible to CIA, are typically used.[7][34][35][36]

  • Immunization: Mice are immunized at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[7][34][35]

  • Booster: A booster injection of type II collagen, often emulsified in Incomplete Freund's Adjuvant (IFA), is administered 18-21 days after the primary immunization.[34][35][36]

  • Drug Administration: The BTK inhibitor or vehicle is administered orally, typically starting before or at the onset of clinical signs of arthritis.

  • Clinical Assessment: The severity of arthritis is monitored by scoring the inflammation of each paw. Body weight and overall health are also monitored.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess cartilage and bone damage, and inflammation.

Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is an in vivo assay to evaluate IgE-mediated allergic reactions in the skin.

Methodology:

  • Sensitization: Mice are passively sensitized by an intradermal injection of an anti-DNP IgE monoclonal antibody into one ear or a shaved area of the back. The contralateral ear or another skin site receives a saline injection as a control.[12]

  • Drug Administration: The BTK inhibitor or vehicle is administered, typically orally, prior to the antigen challenge.

  • Antigen Challenge: After a period of time to allow for sensitization (usually 24 hours), the mice are challenged intravenously with the specific antigen (e.g., DNP-HSA) along with a vascular permeability dye, such as Evans blue.[12]

  • Evaluation of Vascular Permeability: After a set time, the animals are euthanized, and the dye that has extravasated into the sensitized skin site is extracted and quantified spectrophotometrically. The amount of dye is proportional to the severity of the anaphylactic reaction.

Visualizations of Key Pathways and Workflows

To further clarify the mechanisms and processes involved in this compound research, the following diagrams are provided.

BTK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, NFAT, MAPK) DAG_IP3->Downstream This compound This compound This compound->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by this compound.

Preclinical_Workflow cluster_model Animal Model Selection cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment CIA Collagen-Induced Arthritis (CIA) Model Vehicle Vehicle Control CIA->Vehicle Sofnobrutinib_Doses This compound (Multiple Doses) CIA->Sofnobrutinib_Doses Comparator Comparator BTKi CIA->Comparator PCA Passive Cutaneous Anaphylaxis (PCA) Model PCA->Vehicle PCA->Sofnobrutinib_Doses PCA->Comparator Clinical_Scores Clinical Scoring (e.g., Arthritis Index) Vehicle->Clinical_Scores Histology Histopathology of Joints Vehicle->Histology Vascular_Permeability Measurement of Vascular Permeability Vehicle->Vascular_Permeability Sofnobrutinib_Doses->Clinical_Scores Sofnobrutinib_Doses->Histology Sofnobrutinib_Doses->Vascular_Permeability Comparator->Clinical_Scores Comparator->Histology Comparator->Vascular_Permeability

Caption: Preclinical Experimental Workflow for BTK Inhibitors.

Clinical_Trial_Workflow Screening Healthy Volunteer Screening Randomization Randomization Screening->Randomization SAD Single Ascending Dose (SAD) This compound or Placebo Randomization->SAD MAD Multiple Ascending Dose (MAD) This compound or Placebo Randomization->MAD PK_PD_Sampling Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling SAD->PK_PD_Sampling Safety_Monitoring Safety and Tolerability Monitoring SAD->Safety_Monitoring MAD->PK_PD_Sampling MAD->Safety_Monitoring Data_Analysis Data Analysis PK_PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Phase I Clinical Trial Workflow for this compound.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Sofnobrutinib

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for Sofnobrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor. The following procedures are critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Handling and Storage

Proper handling and storage are paramount to prevent accidental exposure and maintain the integrity of the compound. Always handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles with side-shields, should be worn to avoid contact with skin and eyes.[1] It is also crucial to prevent the formation of dust and aerosols.[1]

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, separate from foodstuff containers and incompatible materials.[1]

Accidental Release Measures

In the event of a spill, it is important to prevent further leakage if it is safe to do so.[1] Avoid dust formation and breathing in any mist, gas, or vapors.[1] Personnel should be evacuated to a safe area, and all sources of ignition should be removed.[1] The spilled material should be collected and disposed of in suitable, closed containers.[1] It is crucial to prevent the chemical from entering drains, as discharge into the environment must be avoided.[1]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is imperative not to contaminate water, foodstuffs, feed, or seed by storage or disposal, and the substance should not be discharged into sewer systems.[1]

Quantitative Data on Disposal:

Specific quantitative data regarding the disposal of this compound is not publicly available. Disposal quantities will be dictated by experimental use and local hazardous waste regulations.

ParameterGuidelineSource
Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Container Disposal Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to be unusable and disposed of in a sanitary landfill. Combustible packaging may be incinerated.[1]
Environmental Precautions Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[1]

Experimental Protocols for Disposal

Detailed, specific experimental protocols for the disposal of this compound are not publicly available. The appropriate disposal procedure should be determined in accordance with applicable laws and regulations, considering the product's characteristics at the time of disposal.[1] The general procedure for the disposal of chemical waste should be followed.

Step-by-Step Disposal Guidance:

  • Segregation: All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated as hazardous chemical waste.

  • Containment: Place all this compound waste into a designated, properly labeled, leak-proof, and closed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a secure, designated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with local and institutional requirements.

Logical Workflow for this compound Disposal

Sofnobrutinib_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final_disposition Final Disposition A Unused this compound D Segregate as Hazardous Waste A->D B Contaminated Labware (Vials, Pipettes, etc.) B->D C Contaminated PPE (Gloves, Gown, etc.) C->D E Place in Labeled, Leak-Proof Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Waste Pickup F->G H Licensed Chemical Destruction Plant G->H Option 1 I Controlled Incineration with Flue Gas Scrubbing G->I Option 2

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.